molecular formula C12H19N3O B1426677 2-[(2,4-Dimethylphenyl)amino]butanohydrazide CAS No. 1306738-23-7

2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Cat. No.: B1426677
CAS No.: 1306738-23-7
M. Wt: 221.3 g/mol
InChI Key: MJGIBSGZCMUKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dimethylphenyl)amino]butanohydrazide is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,4-dimethylanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-10(12(16)15-13)14-11-6-5-8(2)7-9(11)3/h5-7,10,14H,4,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGIBSGZCMUKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201828
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-23-7
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(2,4-dimethylphenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Its inherent biological activity, coupled with its synthetic tractability, has cemented its importance for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel 2-aminothiazole derivatives. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents a self-validating framework for the robust characterization of these vital compounds. We will delve into the venerable Hantzsch synthesis, explore modern synthetic innovations, and detail the multi-technique approach required for unequivocal structural and purity confirmation.

The Enduring Significance of the 2-Aminothiazole Core in Drug Discovery

The 2-aminothiazole ring system is a recurring motif in a diverse array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities. This includes roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] Prominent examples of marketed drugs containing this scaffold, such as the kinase inhibitor Dasatinib and the anti-inflammatory drug Meloxicam, underscore its therapeutic relevance.[1][3][6] The prevalence of this heterocycle in successful drug candidates stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, facilitated by the endocyclic nitrogen and sulfur atoms and the exocyclic amino group. The synthetic accessibility of the 2-aminothiazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

Synthetic Strategies for Assembling the 2-Aminothiazole Scaffold

The construction of the 2-aminothiazole ring is most commonly achieved through the Hantzsch thiazole synthesis, a robust and versatile method first reported in 1887.[7][8] While other methods exist, the Hantzsch synthesis remains the workhorse for accessing 2-aminothiazole derivatives due to its high yields and the ready availability of starting materials.[9][10]

The Hantzsch Thiazole Synthesis: A Mechanistic Perspective

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[7][9][11] The causality behind this reaction's success lies in a sequential nucleophilic substitution and intramolecular cyclization-dehydration cascade.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.

  • Tautomerization and Cyclization: Following tautomerization, the imine nitrogen attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration to form the aromatic 2-aminothiazole ring.[12]

This mechanistic understanding is crucial for troubleshooting and optimizing the reaction. For instance, the choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and stabilizing the charged intermediates.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed, step-by-step methodology for a representative Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized Water

Equipment:

  • 20 mL scintillation vial with a stir bar

  • Hot plate with stirring capability

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 100°C) for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][13]

  • After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. This step neutralizes any residual acid and aids in the precipitation of the product.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with deionized water to remove any inorganic impurities.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.[9]

Self-Validation:

  • Expected Outcome: A crystalline solid.

  • Purity Check: The crude product is often pure enough for characterization. Purity can be assessed by melting point determination and TLC analysis, which should show a single spot.[9]

  • Troubleshooting: Low yields can often be attributed to impure starting materials, improper reaction temperature, or the formation of side products.[14] Ensure the 2-bromoacetophenone is fresh or purified, as it can degrade over time.

Modern Innovations in 2-Aminothiazole Synthesis

While the Hantzsch synthesis is foundational, modern organic chemistry has introduced several refinements to improve efficiency, yield, and environmental friendliness. These include:

  • One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates, saving time and resources.[10][15][16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[17]

  • Catalytic Approaches: The use of catalysts, such as silica-supported tungstosilisic acid or montmorillonite K10, can enhance reaction rates and facilitate milder reaction conditions.[10][18]

The choice of synthetic strategy will depend on the specific derivative being synthesized, the available resources, and the desired scale of the reaction.

Comprehensive Characterization: A Multi-Technique Approach

Unequivocal characterization of novel 2-aminothiazole derivatives is paramount for establishing their identity, purity, and suitability for further study. A combination of spectroscopic and analytical techniques is essential for a self-validating characterization workflow.

Workflow for Spectroscopic Characterization

The logical flow for the structural elucidation of a newly synthesized 2-aminothiazole derivative is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Analysis cluster_elucidation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Aminothiazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Proton_Carbon Proton & Carbon Skeleton NMR->Proton_Carbon Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity Purity Assessment HPLC->Purity Final_Structure Final Structure Confirmation Proton_Carbon->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure Purity->Final_Structure

Caption: A logical workflow for the structural elucidation and purity assessment of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical 2-aminothiazole derivative, one would expect to see signals for the aromatic protons, the thiazole ring proton, and the protons of any substituents. The protons of the amino group often appear as a broad singlet.[19][20]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their chemical environment. The carbon atoms of the thiazole ring will have characteristic chemical shifts.[6][21]

Experimental Protocol: General NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[22]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21]

  • Characteristic Absorptions: For 2-aminothiazole derivatives, key absorption bands to look for include:

    • N-H stretching of the amino group (typically in the range of 3100-3500 cm⁻¹).[20]

    • C=N stretching of the thiazole ring (around 1515-1650 cm⁻¹).[20]

    • C-S stretching (around 600-800 cm⁻¹).[20]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Record the sample spectrum.[22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[21]

  • Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.[22]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[23][24]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential analytical technique for assessing the purity of the synthesized compound.[25][26]

  • Method Development: A reversed-phase HPLC method using a C18 column is a good starting point for the analysis of 2-aminothiazole derivatives. The mobile phase typically consists of a mixture of water (often with a small amount of acid like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[27]

  • Purity Assessment: A pure compound should ideally show a single, sharp peak in the chromatogram. The purity can be quantified by calculating the peak area percentage.

X-ray Crystallography

For unambiguous confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[28][29] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[23][30][31]

Data Presentation and Interpretation

The data obtained from the various characterization techniques should be compiled and presented in a clear and organized manner.

Table 1: Spectroscopic and Analytical Data for a Representative 2-Aminothiazole Derivative

Technique Observed Data Interpretation
¹H NMR Chemical shifts (δ), integration, multiplicity (s, d, t, m), coupling constants (J)Elucidation of the proton framework of the molecule.
¹³C NMR Chemical shifts (δ)Identification of all unique carbon environments.
IR Absorption frequencies (cm⁻¹)Confirmation of the presence of key functional groups (e.g., N-H, C=N, C-S).
HRMS m/z of [M+H]⁺Determination of the molecular weight and confirmation of the elemental formula.
HPLC Retention time (tR), peak area %Assessment of purity.
Melting Point Temperature range (°C)Indicator of purity (a sharp melting point range suggests high purity).

Conclusion

The synthesis and characterization of novel 2-aminothiazole derivatives represent a critical activity in modern drug discovery. A thorough understanding of the Hantzsch synthesis and its modern variants, coupled with a rigorous and multi-faceted characterization approach, is essential for ensuring the scientific integrity of the resulting compounds. By following the principles and protocols outlined in this guide, researchers can confidently synthesize and validate novel 2-aminothiazole derivatives, paving the way for the development of the next generation of therapeutics.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016). (n.d.). SciSpace. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]

  • Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). ACS Publications. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). ResearchGate. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). PubMed. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PubMed Central. [Link]

  • Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). American Chemical Society. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). Universal Print. [Link]

  • 2-aminothiazole derivative, preparation method, and use. (n.d.).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]

  • X-ray crystallographic drawing of molecule 3b. (n.d.). ResearchGate. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). ACS Publications. [Link]

  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... (n.d.). ResearchGate. [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. [Link]

  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2019). PubMed Central. [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2022). EXCLI Journal. [Link]

Sources

The Emergence of N-aryl-2-aminothiazoles as Potent Cyclin-Dependent Kinase Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle, transcription, and other fundamental cellular processes.[1] Their aberrant activity is a hallmark of numerous cancers, making them compelling targets for therapeutic intervention.[2] Among the diverse chemical scaffolds explored for CDK inhibition, the N-aryl-2-aminothiazole core has emerged as a particularly promising pharmacophore. This technical guide provides an in-depth exploration of the biological activity of N-aryl-2-aminothiazoles as CDK inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the underlying mechanism of CDK regulation, the rationale for targeting these kinases, the structure-activity relationships (SAR) that govern the potency and selectivity of N-aryl-2-aminothiazole derivatives, and the critical experimental workflows for their evaluation.

The Central Role of Cyclin-Dependent Kinases in Cell Cycle Progression

The eukaryotic cell cycle is a tightly orchestrated series of events leading to cell division, governed by checkpoints that ensure genomic integrity.[2] CDKs are the master engines of this process, but they are catalytically inactive on their own.[3] Their activation requires binding to regulatory protein partners called cyclins.[4] The levels of different cyclins oscillate throughout the cell cycle, leading to the sequential activation of specific CDK-cyclin complexes that phosphorylate a multitude of substrate proteins to drive the cell through distinct phases (G1, S, G2, and M).[5]

For instance, the CDK4/6-cyclin D complex is pivotal for the G1 phase progression. It phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[6] Liberated E2F then activates the transcription of genes essential for DNA replication, propelling the cell into the S phase.[6] Dysregulation of the CDK-cyclin-Rb pathway is a frequent event in cancer, leading to uncontrolled cell proliferation.[2]

CDK_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Synthesis Mitogenic_Signals->Cyclin_D CDK46_CyclinD Active CDK4/6- Cyclin D Complex Cyclin_D->CDK46_CyclinD binds & activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates (p) E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb releases Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor N-aryl-2-aminothiazole CDK Inhibitor Inhibitor->CDK46_CyclinD inhibits

Caption: The CDK4/6-Rb pathway controlling G1/S transition and its inhibition.

N-aryl-2-aminothiazoles: A Privileged Scaffold for CDK Inhibition

The 2-aminothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a variety of biological targets.[7] In the context of CDK inhibition, N-aryl-2-aminothiazoles have demonstrated significant potential. High-throughput screening campaigns initially identified precursor compounds that, following medicinal chemistry optimization, yielded highly potent and selective CDK inhibitors.[8][9]

The general structure of these inhibitors allows for systematic modifications at several positions to explore and refine the structure-activity relationship (SAR). The core thiazole ring often engages in hydrogen bonding interactions within the ATP-binding pocket of the CDK, while the N-aryl substituent can be modified to enhance potency and modulate selectivity against different CDK isoforms.[10]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on N-aryl-2-aminothiazole derivatives, providing a roadmap for rational drug design.[10][11]

  • The N-aryl Group: The nature and substitution pattern of the N-aryl ring are critical determinants of inhibitory activity and selectivity.[10] For instance, the introduction of a 2-pyridyl group on the amine has been shown to result in pan-CDK inhibitory activity, targeting CDK1, CDK2, and CDK4.[10]

  • Substituents on the Aryl Ring: Modifications to the aryl ring can significantly impact potency. Electron-donating or withdrawing groups at specific positions can influence the electronic properties of the molecule and its interaction with the kinase.[11][12]

  • The Acyl Moiety (in N-acyl-2-aminothiazoles): While this guide focuses on N-aryl derivatives, it is noteworthy that related N-acyl-2-aminothiazoles have also been extensively studied. In these analogs, the nature of the acyl side chain plays a crucial role in determining selectivity and pharmacokinetic properties.[7]

Compound Series Key Structural Feature CDK Selectivity Profile Reference
N-aryl-2-aminothiazolesN-2-pyridyl substitutionPan-CDK (CDK1, CDK2, CDK4)[10]
2,4-diaminothiazolesPyridine on the 2-amino groupCdk5/p25[11][12]
N-acyl-2-aminothiazolesNon-aromatic amino acyl side chainSelective for CDK2/cycE[7]

Experimental Workflows for Evaluating N-aryl-2-aminothiazole CDK Inhibitors

A robust and multi-tiered experimental approach is essential to characterize the biological activity of novel N-aryl-2-aminothiazole derivatives. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assays

The initial assessment of a compound's inhibitory potential is performed using purified recombinant CDK-cyclin complexes. The goal is to determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Protocol: Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of the N-aryl-2-aminothiazole inhibitor in a suitable solvent (e.g., DMSO).

    • Dilute the recombinant CDK/cyclin enzyme (e.g., CDK2/Cyclin A) and the substrate (e.g., a peptide substrate like histone H1) in kinase assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific CDK.

  • Assay Plate Setup:

    • Add the kinase assay buffer to all wells of a 96-well or 384-well plate.

    • Add the inhibitor at various concentrations (serially diluted) to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the substrate to all wells.

    • Initiate the reaction by adding the CDK/cyclin enzyme to all wells except the negative controls.

  • Kinase Reaction:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Add a luminescent kinase assay reagent (e.g., Kinase-Glo® Max) to each well. This reagent depletes the remaining ATP while generating a luminescent signal.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Inhibitor, Enzyme, Substrate, ATP) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Inhibitor Titration, Controls) Reagent_Prep->Plate_Setup Reaction_Initiation Initiate Kinase Reaction (Add Enzyme) Plate_Setup->Reaction_Initiation Incubation Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Incubation Signal_Detection Signal Detection (Add Luminescent Reagent) Incubation->Signal_Detection Read_Plate Measure Luminescence Signal_Detection->Read_Plate Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Cell-Based Proliferation and Viability Assays

Following the confirmation of in vitro kinase inhibition, it is crucial to assess the compound's effect on cancer cell proliferation and viability. These assays provide insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.

Protocol: DNA-Based Cell Proliferation Assay (e.g., CyQUANT®)

It is important to note that ATP-based proliferation assays can be misleading for CDK4/6 inhibitors, as cells arrested in G1 continue to grow in size and produce ATP, masking the anti-proliferative effect.[13][14] DNA-based assays, which directly measure the number of cells, are therefore more appropriate.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., A2780 ovarian carcinoma) in appropriate media and conditions.[8]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the N-aryl-2-aminothiazole inhibitor. Include vehicle-treated controls.

  • Incubation:

    • Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Cell Lysis and Staining:

    • At the end of the incubation period, lyse the cells and add a fluorescent dye that binds to DNA (e.g., CyQUANT® GR dye).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader. The fluorescence is directly proportional to the number of cells.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Mechanism of Action Studies in Cells

To confirm that the observed anti-proliferative effects are due to CDK inhibition, further mechanistic studies are necessary.

  • Cell Cycle Analysis: Treat cells with the inhibitor and analyze the distribution of cells in different phases of the cell cycle using flow cytometry after propidium iodide staining. A potent CDK inhibitor is expected to cause an accumulation of cells in the G1 or G2/M phase, depending on the specific CDK target.

  • Western Blot Analysis: Assess the phosphorylation status of key CDK substrates, such as Rb. Treatment with an effective CDK4/6 inhibitor should lead to a decrease in phosphorylated Rb.[8][9]

In Vivo Efficacy

Promising N-aryl-2-aminothiazole candidates are advanced to in vivo studies using animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice.[8][10] These studies are critical for evaluating the compound's pharmacokinetic profile, tolerability, and anti-tumor efficacy.

Conclusion

N-aryl-2-aminothiazoles represent a versatile and potent class of CDK inhibitors with significant therapeutic potential in oncology. A thorough understanding of their structure-activity relationships, coupled with a rigorous and well-designed experimental cascade, is paramount for the successful development of novel drug candidates from this chemical series. The methodologies outlined in this guide provide a solid foundation for researchers to effectively screen, characterize, and advance these promising molecules in the quest for new cancer therapies.

References

  • Misra, R. N., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Khan Academy. [Link]

  • Wikipedia. (2023, December 29). Cyclin-dependent kinase. Wikipedia. [Link]

  • Oreate AI. (2026, January 16). Understanding Cyclin-Dependent Kinases: The Guardians of the Cell Cycle. Oreate AI Blog. [Link]

  • Biology LibreTexts. (2021, November 19). 11.5: Control of the Cell Cycle. Biology LibreTexts. [Link]

  • Li, Z., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cells, 9(3), 717. [Link]

  • Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Breault, G. A., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101. [Link]

  • National Center for Biotechnology Information. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. PubChem. [Link]

  • Bohrium. (2002, August 1). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry, 12(1), 21-40. [Link]

  • Rutgers University. (2002, August 29). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Research With Rutgers. [Link]

  • Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 133. [Link]

  • Gant, N. J., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • ResearchGate. (2023, March 15). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. BPS Bioscience. [Link]

  • Zhong, L., et al. (2021). CDK inhibitors in cancer therapy, an overview of recent development. American Journal of Cancer Research, 11(5), 1913-1935. [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Rutgers University. (2002, August 29). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Research With Rutgers. [Link]

Sources

Investigating the synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine)

Introduction

1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, known in the pharmaceutical field as Vortioxetine, is a significant therapeutic agent for the treatment of major depressive disorder.[1][2] Developed by Lundbeck and Takeda, it functions as a multimodal antidepressant, exhibiting a unique pharmacological profile that includes serotonin (5-HT) transporter inhibition, 5-HT₃ and 5-HT₇ receptor antagonism, 5-HT₁B partial agonism, and 5-HT₁ₐ receptor agonism.[1][2] This complex mechanism of action necessitates a robust and efficient synthetic pathway to ensure the high purity, scalability, and economic viability required for pharmaceutical production.

This guide provides a detailed exploration of the core synthetic strategies for Vortioxetine, aimed at researchers, chemists, and professionals in drug development. We will dissect the key chemical transformations, explain the rationale behind methodological choices, and provide a comparative analysis of the principal synthetic routes, grounded in authoritative scientific literature.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any complex synthesis begins with retrosynthesis. For Vortioxetine, the molecular framework presents two primary strategic disconnections, which form the basis of most reported synthetic routes:

  • C-N Bond Disconnection: Cleavage of the bond between the phenyl ring and the piperazine nitrogen. This approach frames the synthesis as an N-arylation of piperazine with a pre-functionalized aryl sulfide precursor. This is the domain of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

  • C-S Bond Disconnection: Cleavage of the thioether bond. This strategy involves the S-arylation of 2,4-dimethylthiophenol with a phenylpiperazine derivative. This bond can be formed via nucleophilic aromatic substitution or transition-metal catalysis, such as the Ullmann condensation.

A third, convergent approach involves a "one-pot" or sequential reaction combining three fragments: a dihalobenzene, piperazine, and 2,4-dimethylthiophenol.[3][4]

Below is a visual representation of these primary retrosynthetic pathways.

G cluster_0 Retrosynthetic Pathways Vortioxetine 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine) CN_Disconnection Piperazine + 1-(2-halophenylsulfanyl)-2,4-dimethylbenzene Vortioxetine->CN_Disconnection C-N Bond Disconnection CS_Disconnection 2,4-Dimethylthiophenol + 1-(2-halophenyl)piperazine Vortioxetine->CS_Disconnection C-S Bond Disconnection caption Fig. 1: Key retrosynthetic disconnections for Vortioxetine. G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Ar-X ligand_exchange Ligand Exchange (Amine Coordination) amine_complex [L_n(Ar)Pd(II)-NHR₂]⁺X⁻ pd2_complex->amine_complex HNR₂ deprotonation Deprotonation (Base) amido_complex L_n(Ar)Pd(II)-NR₂ amine_complex->amido_complex -HX amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ (Product) amido_complex->product caption Fig. 2: Catalytic cycle of Buchwald-Hartwig amination.

Caption: Fig. 2: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from methodologies described in the literature, particularly those involving a three-component "one-pot" reaction. [3][4] Step 1: Synthesis of 1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene

  • To a solution of 2-bromothiophenol and 1-iodo-2,4-dimethylbenzene in a suitable solvent like toluene, add a base (e.g., sodium tert-butoxide) and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like BINAP).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110°C until completion, monitored by TLC or HPLC.

  • After cooling, perform an aqueous work-up and purify the intermediate, typically by column chromatography.

Step 2: Buchwald-Hartwig Amination

  • Charge a reaction vessel with the intermediate 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene, piperazine (typically in excess), a palladium source [e.g., tris(dibenzylideneacetone)dipalladium(0)], a phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide).

  • Add a dry, aprotic solvent such as toluene or dioxane.

  • Heat the mixture under an inert atmosphere at a temperature between 80°C and 130°C for several hours. [4]* Monitor the reaction progress. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to yield the Vortioxetine free base.

Core Synthetic Strategy 2: Nucleophilic Aromatic Substitution (S_NAr)

The S_NAr pathway offers a classical, often transition-metal-free, alternative. [5]This strategy relies on the activation of an aryl ring towards nucleophilic attack by placing a strong electron-withdrawing group (typically a nitro group) ortho or para to a leaving group (a halide). [6][7] Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (a thiolate or an amine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is greatly enhanced by the electron-withdrawing group. In the second step, the leaving group is expelled, restoring the aromaticity of the ring.

A common route involves the following sequence:

  • S-Arylation: 2,4-dimethylthiophenol reacts with an activated aryl halide like 1-bromo-2-nitrobenzene. [8]The nitro group at the ortho position activates the ring for nucleophilic substitution of the bromide by the thiolate.

  • Nitro Group Reduction: The resulting nitro-intermediate is reduced to an aniline derivative. Common reducing agents include hydrogen gas with a catalyst (e.g., Raney Nickel) or chemical reductants like tin(II) chloride. [3]3. Piperazine Ring Formation: The final step involves the cyclization of the aniline intermediate with bis(2-chloroethyl)amine or a similar reagent to form the piperazine ring. [3]

G start 1-Bromo-2-nitrobenzene + 2,4-Dimethylthiophenol s_arylation (2,4-dimethylphenyl)(2-nitrophenyl)sulfane start->s_arylation S_NAr Reaction (e.g., K₂CO₃, MeCN) reduction 2-((2,4-dimethylphenyl)thio)aniline s_arylation->reduction Nitro Group Reduction (e.g., H₂, Raney Ni) cyclization 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine) reduction->cyclization Piperazine Ring Formation (e.g., bis(2-chloroethyl)amine) caption Fig. 3: Workflow for the S_NAr synthesis of Vortioxetine.

Caption: Fig. 3: Workflow for the S_NAr synthesis of Vortioxetine.

Experimental Protocol: S_NAr Synthesis

This protocol is a composite of steps described in various synthetic schemes. [3][9] Step 1: S-Arylation of 1-bromo-2-nitrobenzene

  • In a flask, dissolve 2,4-dimethylthiophenol and 1-bromo-2-nitrobenzene in an aprotic solvent like DMF or acetonitrile. [9]* Add an inorganic base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the starting materials are consumed.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and concentrate to obtain the crude (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, which can be purified by chromatography if necessary.

Step 2: Reduction of the Nitro Intermediate

  • Dissolve the intermediate from Step 1 in a solvent like methanol or ethanol.

  • Add a catalyst, such as Raney Nickel, under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reduction is complete. [3]* Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 2-((2,4-dimethylphenyl)thio)aniline.

Step 3: Piperazine Ring Cyclization

  • Combine the aniline intermediate with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like 1,2-dichlorobenzene.

  • Heat the mixture to a high temperature (e.g., 160–170°C) for several hours. [3]* After cooling, the crude product is typically precipitated by the addition of an acid (see Salt Formation) and then collected by filtration.

Comparative Analysis of Synthetic Routes

The optimal synthetic route for industrial-scale production depends on a balance of factors including cost, yield, purity, safety, and environmental impact.

ParameterPalladium-Catalyzed RouteS_NAr Route
Catalyst Palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.Often catalyst-free for the C-S bond formation; requires a hydrogenation catalyst (e.g., Raney Ni) for reduction.
Reaction Conditions Milder temperatures (80-130°C). Requires inert atmosphere.Can involve very high temperatures (>160°C) for cyclization. Hydrogenation step requires specialized equipment.
Atom Economy Generally high, especially in "one-pot" variations.Can be lower due to the multi-step nature and use of protecting/activating groups.
Substrate Scope Very broad; tolerant of many functional groups. [10]More limited; requires specific activation (electron-withdrawing groups).
Cost & Scalability Palladium catalysts and ligands can be expensive, but low catalyst loading makes it feasible. Highly scalable.Reagents are generally cheaper, but harsh conditions and multi-step process can increase operational costs.
Purity & Yield Often provides high yields and purity with straightforward purification. [3]Yields can be variable across the multiple steps. Purification may be more complex.

Purification and Salt Formation

Regardless of the synthetic route, the final product must be purified to meet pharmaceutical standards.

Purification of the Free Base: The crude Vortioxetine free base is typically purified by:

  • Recrystallization: Using a suitable solvent or solvent mixture, such as isopropanol or ethanol/water, to obtain a crystalline solid of high purity. [11]* Column Chromatography: A less common method for large-scale production but useful for obtaining highly pure material in a laboratory setting.

Formation of the Hydrobromide Salt: For stability and bioavailability, the active pharmaceutical ingredient is often formulated as a salt. The hydrobromide salt is common for Vortioxetine. [3][11]* The purified Vortioxetine free base is dissolved in an appropriate solvent, such as 2-butanol or isopropyl acetate. [8][11]* A stoichiometric amount of hydrobromic acid (HBr), typically a 40-48% aqueous solution, is added with stirring.

  • The Vortioxetine hydrobromide salt precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product. [3][8]

Conclusion

The synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine (Vortioxetine) is a testament to the power of modern synthetic organic chemistry. While classical methods like Nucleophilic Aromatic Substitution provide a foundational approach, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a more efficient, versatile, and often higher-yielding pathway suitable for large-scale pharmaceutical manufacturing. The choice of a specific route requires careful consideration of catalyst cost, reaction conditions, and overall process efficiency. Continued innovation in catalyst design and process optimization will undoubtedly lead to even more streamlined and sustainable methods for producing this important antidepressant.

References

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • A Guide to the Vortioxetine Synthesis Process. (2025).
  • A New and Practical Synthesis of Vortioxetine Hydrobromide. (2015). Synlett.
  • A Comparative Analysis of Catalytic Systems for C-S Cross-Coupling Reactions. BenchChem.
  • US10562872B2 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • A Process For Preparing 2,4 Dimethylthiophenol. Quick Company.
  • Synthesis of Vortioxetine.
  • Vortioxetine hydrobromide synthesis. ChemicalBook.
  • WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates.
  • Synthesis of 2,4-Disubstituted Thiophenols and Solid State Structures of Thiocarbamate Precursors. (2005). Journal of the Brazilian Chemical Society.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science.
  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. (2011). Journal of Medicinal Chemistry.
  • Cross-Coupling C
  • Buchwald–Hartwig amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). ACS Central Science.
  • BR112014016322B1 - PROCESS FOR THE PREPARATION OF 1- [2- (2,4-DIMETHYL-PHENYLSULFANYL) -FENYL] -PIPERAZINE.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. (2022). Chemistry – A European Journal.
  • CN111187188A - Synthesis method of substituted thiophenol.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis.
  • EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Ullmann condens
  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. (2011). Journal of Medicinal Chemistry.
  • Ullmann Reaction. Organic Chemistry Portal.
  • 1-Bromo-2-nitrobenzene 98%. Sigma-Aldrich.

Sources

A Deep Dive into the Biological Characterization of Selective Sphingosine Kinase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the biological characterization of selective sphingosine kinase-2 (SphK2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. Our focus is on building a narrative from foundational in vitro enzymatic activity to complex in vivo functional outcomes, providing a clear understanding of an inhibitor's therapeutic potential.

The Central Role of Sphingosine Kinase-2 in Cellular Signaling

Sphingosine kinases (SphKs) are pivotal enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P)[1][2]. Eukaryotic cells express two isoforms, SphK1 and SphK2, which, despite catalyzing the same reaction, often exhibit distinct subcellular localizations and play different, sometimes opposing, roles in cellular processes[1][3][4]. While SphK1 is primarily cytoplasmic and linked to pro-survival and proliferative signaling, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, where its functions are more diverse and context-dependent, including roles in transcription regulation and apoptosis[3][4][5].

The S1P generated by SphK2 can have intracellular effects, such as inhibiting histone deacetylases (HDACs), or it can be exported to act on a family of five G-protein coupled receptors (S1PR1-5) on the cell surface, influencing processes like cell migration, immune cell trafficking, and angiogenesis[1][6][7]. Given its involvement in a multitude of pathophysiological conditions including cancer, inflammation, and neurodegenerative diseases, SphK2 has emerged as a compelling therapeutic target[3][8]. The development of selective SphK2 inhibitors, therefore, holds significant promise for novel therapeutic interventions[1].

A Multi-tiered Approach to Inhibitor Characterization

A thorough biological characterization of a selective SphK2 inhibitor requires a multi-faceted approach, progressing from initial biochemical validation to cellular and, ultimately, in vivo efficacy studies. This guide will detail the critical experiments at each stage.

Diagram 1: Workflow for SphK2 Inhibitor Characterization

SphK2 Inhibitor Characterization Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Validation enzymatic_assay Enzymatic Potency & Selectivity (IC50, Ki) substrate_competition Mechanism of Inhibition (Lineweaver-Burk) enzymatic_assay->substrate_competition Elucidate MOA kinase_panel Broad Kinase Selectivity substrate_competition->kinase_panel Assess Specificity s1p_measurement Cellular S1P & Sphingolipid Profiling kinase_panel->s1p_measurement Transition to Cellular Context phenotypic_assays Phenotypic Assays (Proliferation, Apoptosis, Migration) s1p_measurement->phenotypic_assays Correlate Target Engagement with Cellular Effect downstream_signaling Downstream Signaling Analysis (p-ERK, p-Akt) phenotypic_assays->downstream_signaling Investigate Mechanistic Pathway pk_pd Pharmacokinetics & Pharmacodynamics downstream_signaling->pk_pd Prepare for In Vivo Studies efficacy_models Disease-Specific Efficacy Models pk_pd->efficacy_models Evaluate Therapeutic Potential SphK2 Signaling Pathways cluster_0 Cellular Effects Sphingosine Sphingosine SphK2 SphK2 Sphingosine->SphK2 S1P S1P SphK2->S1P Phosphorylation Inhibitor Selective SphK2 Inhibitor Inhibitor->SphK2 Survival Cell Survival & Proliferation Inhibitor->Survival Inhibit Migration Cell Migration Inhibitor->Migration Inhibit Apoptosis Apoptosis Inhibitor->Apoptosis Induce PI3K_Akt PI3K/Akt Pathway S1P->PI3K_Akt ERK_MAPK ERK/MAPK Pathway S1P->ERK_MAPK HDAC HDAC Inhibition (Nuclear S1P) S1P->HDAC PI3K_Akt->Survival ERK_MAPK->Survival ERK_MAPK->Migration Gene_Expression Gene Expression HDAC->Gene_Expression

Sources

The Therapeutic Potential of 2-Aminothiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutic agents. Its inherent ability to engage in key biological interactions, coupled with its synthetic tractability, has propelled its exploration across a wide spectrum of diseases. This technical guide provides an in-depth analysis of the therapeutic applications of 2-aminothiazole-based compounds, with a focus on their roles in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their activity, present key quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing a sulfur and two nitrogen atoms. This structural motif is found in a variety of natural and synthetic compounds and is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity.[1][2] Its utility in drug discovery is underscored by its presence in numerous approved drugs, including the anti-inflammatory drug Meloxicam, the H2 receptor antagonist Famotidine, and several cephalosporin antibiotics.[3] The versatility of the 2-aminothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

A common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5][6]

Anticancer Applications: Targeting Kinases and Beyond

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[7] A primary mechanism of their antitumor activity is the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7]

Dasatinib: A Clinically Approved Multi-Kinase Inhibitor

A prominent example of a 2-aminothiazole-based anticancer drug is Dasatinib (Sprycel®) , a potent oral inhibitor of multiple tyrosine kinases.[8] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9]

Mechanism of Action: Dasatinib's primary target is the BCR-ABL fusion protein, the hallmark of CML, but it also potently inhibits SRC family kinases, c-KIT, and PDGFRβ.[5][10] Unlike the first-generation inhibitor imatinib, which primarily binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations, contributing to its enhanced potency and its activity against many imatinib-resistant mutants.[8][11] This binding prevents the downstream signaling pathways that drive uncontrolled cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[12]

Signaling Pathway of BCR-ABL Inhibition by Dasatinib

BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream Phosphorylation Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition of Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation Arachidonic_Acid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) Arachidonic_Acid->COX LOX LOX Enzymes (e.g., 5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->COX Inhibition Aminothiazole->LOX Inhibition

Caption: 2-Aminothiazole derivatives can exert anti-inflammatory effects by inhibiting both COX and LOX enzymes.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected 2-aminothiazole derivatives against COX enzymes.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Thiazole derivative 3bCOX-20.09[13]
Compound 6bCOX-211.65[14]
Compound 6aCOX-1/COX-2Non-selective[14]

Applications in Neurodegenerative Diseases: A Glimmer of Hope

Emerging research suggests that 2-aminothiazole-based compounds hold promise for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. [15][16]

Pramipexole: A Dopamine Agonist for Parkinson's Disease

Pramipexole (Mirapex®) is a 2-aminothiazole derivative that is a potent dopamine agonist used in the treatment of Parkinson's disease. [17] Mechanism of Action: Pramipexole acts by stimulating dopamine receptors in the brain, particularly the D2 and D3 subtypes, thereby compensating for the loss of dopamine-producing neurons in Parkinson's disease. [18][19][20]It has a higher affinity for D3 receptors compared to D2 receptors. [21][22]This stimulation helps to alleviate the motor symptoms of the disease.

Dopaminergic Synapse and Pramipexole's Action

cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron D2_D3_Receptors Dopamine Receptors (D2, D3) Dopamine->D2_D3_Receptors Signal Signal Transduction D2_D3_Receptors->Signal Activation Pramipexole Pramipexole Pramipexole->D2_D3_Receptors Agonist

Caption: Pramipexole acts as an agonist at postsynaptic dopamine D2/D3 receptors, mimicking the effect of dopamine.

Targeting Tau Pathology in Alzheimer's Disease

Recent studies have explored the potential of 2-aminothiazole derivatives in the context of Alzheimer's disease, particularly in targeting the pathological aggregation of the tau protein. [9][10][15]Certain 2-aminothiazole-flavonoid hybrid compounds have been shown to bind to tau protein with high affinity and inhibit its fibrillation. [9][15]This suggests a potential therapeutic strategy for preventing the formation of neurofibrillary tangles, a key hallmark of Alzheimer's disease.

Quantitative Data: Receptor Binding Affinity

The following table shows the binding affinities of Pramipexole for dopamine receptors.

CompoundReceptorKᵢ (nM)Reference
PramipexoleHuman D23.9[16][19]
PramipexoleHuman D30.5[16][19]

General Workflow for 2-Aminothiazole Drug Discovery

The discovery and development of novel 2-aminothiazole-based therapeutics generally follow a structured workflow, from initial synthesis to preclinical evaluation.

Drug Discovery Workflow for 2-Aminothiazole Compounds

Synthesis Synthesis of 2-Aminothiazole Library Screening In Vitro Screening (e.g., Kinase Assays, Cell Viability) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Screening Iterative In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for the discovery and development of 2-aminothiazole-based drugs.

Conclusion

The 2-aminothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of therapeutic potential. From clinically established drugs like Dasatinib and Pramipexole to a plethora of promising preclinical candidates, these compounds have made a significant impact on the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders. The synthetic accessibility of the 2-aminothiazole core, coupled with the ever-expanding understanding of its structure-activity relationships, ensures that it will remain a key platform for the development of novel therapeutics for the foreseeable future. This guide has provided a comprehensive overview of the current landscape, offering valuable insights and practical methodologies for scientists and researchers dedicated to advancing this exciting field.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved from [Link]

  • Through the open door: Preferential binding of dasatinib to the active form of BCR-ABL unveiled by in silico experiments. (2013). National Institutes of Health. Retrieved from [Link]

  • The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants. (2006). PubMed. Retrieved from [Link]

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using. (n.d.). PLOS ONE. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. (n.d.). PLOS ONE. Retrieved from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? (2025). Dr.Oracle. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Dasatinib in chronic myeloid leukemia: a review. (n.d.). PubMed Central. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

  • 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. (2023). ResearchGate. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity. (1989). PubMed. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed. Retrieved from [Link]

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (n.d.). Hackensack Meridian School of Medicine - Pure Help Center. Retrieved from [Link]

  • Two-fold Broth Microdilution Method for Determination of MIC. (n.d.). KIT - IBG. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PubMed Central. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Recent Developments of 2-Aminothiazoles in Medicinal Chemistry (2016). (n.d.). SciSpace. Retrieved from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Novel Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The cell division cycle is the fundamental process by which life propagates. Its precise regulation is paramount for organismal health, and its dysregulation is a hallmark of cancer.[1] At the heart of this intricate regulatory network lie the Cyclin-Dependent Kinases (CDKs), a family of enzymes that act as master conductors of cell cycle progression. For decades, the therapeutic potential of inhibiting these kinases in oncology has been a compelling, yet challenging, goal. Early, non-selective inhibitors showed promise but were often hampered by toxicity.[1] The advent of highly selective, third-generation CDK inhibitors has revolutionized the treatment landscape, particularly for hormone receptor-positive (HR+) breast cancer.[1][2] This guide delves into the core mechanisms of these novel agents, explores the next wave of inhibitors targeting different CDKs, details the essential methodologies for their preclinical evaluation, and examines the critical challenge of therapeutic resistance.

The CDK-Cyclin Axis: Master Regulator of the Cell Cycle

To comprehend the action of CDK inhibitors, one must first appreciate the machinery they target. The cell cycle is an ordered series of events divided into four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are governed by the sequential activation and inactivation of specific CDK-cyclin complexes.[3][4]

  • Cyclins: These are regulatory proteins whose concentrations oscillate throughout the cell cycle.

  • CDKs: These are catalytic serine/threonine kinase subunits that are activated upon binding to a specific cyclin partner.[3][5]

In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway is aberrantly activated, leading to unchecked cell proliferation.[2][6] In a normal G1 phase, growth signals stimulate the production of D-type cyclins (D1, D2, D3), which bind to and activate CDK4 and CDK6.[7] This active complex then phosphorylates the Rb protein, a critical tumor suppressor.[7] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition into S phase, thereby committing the cell to another round of division.[7]

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Growth Signals Growth Signals Cyclin D Cyclin D Growth Signals->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds & Activates Rb-E2F Complex Rb-E2F (Active Tumor Suppressor) CDK4/6->Rb-E2F Complex Phosphorylates (pRb) E2F E2F Rb-E2F Complex->E2F Releases Gene Transcription S-Phase Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation E2F->Gene Transcription

Caption: The Cyclin D-CDK4/6-Rb pathway controlling the G1-S checkpoint.

The Evolution and Core Mechanism of Novel CDK Inhibitors

The journey to clinically successful CDK inhibitors has been one of increasing specificity.

  • First-Generation (Pan-CDK Inhibitors): Agents like Flavopiridol targeted multiple CDKs (CDK1, 2, 4, 6, 7, 9).[8][9] While demonstrating anti-proliferative effects, their lack of selectivity led to significant toxicity, as they disrupted the cell cycle in healthy, rapidly dividing cells (e.g., in bone marrow and the gastrointestinal tract), limiting their therapeutic window.[1]

  • Second-Generation Inhibitors: Compounds such as Dinaciclib offered improved selectivity and potency compared to the first generation but still targeted multiple CDKs.[1]

  • Third-Generation (Highly Selective CDK4/6 Inhibitors): The breakthrough came with the development of inhibitors highly selective for CDK4 and CDK6. The FDA has approved three such agents—Palbociclib, Ribociclib, and Abemaciclib—for the treatment of HR+/HER2- advanced breast cancer.[1][8] A fourth, Trilaciclib, is used to protect bone marrow function during chemotherapy.[2][6]

Core Mechanism: Competitive ATP Inhibition

The currently approved CDK4/6 inhibitors function as ATP-competitive inhibitors.[7][10] They are small molecules designed to fit into the ATP-binding pocket of the kinase domain of CDK4 and CDK6.[7] By occupying this site, they prevent the binding of ATP, the phosphate donor for the kinase reaction.[11] This blockade has a direct and profound consequence:

  • Inhibition of Rb Phosphorylation: The CDK4/6-Cyclin D complex is prevented from phosphorylating the Rb protein.[1][7]

  • Sustained Rb Activity: Rb remains in its active, hypophosphorylated state, tightly bound to the E2F transcription factor.

  • G1 Cell Cycle Arrest: With E2F sequestered, the transcription of S-phase-promoting genes is blocked, and the cell is arrested in the G1 phase of the cell cycle, thus halting proliferation.[1][7][12]

This mechanism is cytostatic rather than cytotoxic; it stops cell division rather than directly killing the cells.

Inhibitor_Mechanism cluster_pathway CDK4/6 Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Arrest CyclinD_CDK46->G1_Arrest Inhibition leads to pRb pRb (Inactive) Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Entry S Phase Entry E2F->S_Phase_Entry CDK46_Inhibitor Novel CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CyclinD_CDK46 Competitively Binds & Blocks ATP ATP ATP->CyclinD_CDK46 Binds to active site

Caption: Mechanism of action of a competitive CDK4/6 inhibitor.

The Next Generation: Expanding the Target Landscape

While CDK4/6 inhibitors have been transformative, innate and acquired resistance remains a challenge. This has spurred the development of novel inhibitors targeting other key CDKs, often those implicated in resistance pathways.

Inhibitor Class Target(s) Rationale & Mechanism Representative Agents
CDK2 Inhibitors CDK2Overcomes resistance mediated by Cyclin E1 (CCNE1) amplification, which drives the G1/S transition via CDK2, bypassing the CDK4/6 block.[13][14]BLU-222, PF-07104091[13][15]
CDK7 Inhibitors CDK7Dual action: 1) Inhibits cell cycle progression by preventing the activating phosphorylation of CDK1, CDK2, CDK4, and CDK6. 2) Inhibits transcription by blocking RNA Polymerase II, making it effective in transcriptionally addicted cancers.[14][16]Samuraciclib, SY-5609[1][16]
CDK9 Inhibitors CDK9Targets transcriptional regulation by inhibiting the phosphorylation of RNA Polymerase II, leading to apoptosis in cancers dependent on the expression of short-lived anti-apoptotic proteins (e.g., MCL-1).[1][17](Various in clinical trials)
Selective CDK4 Inhibitors CDK4Hypothesized to maintain anti-tumor efficacy while reducing CDK6-associated toxicities like neutropenia, potentially improving the therapeutic index.[13][15]PF-07220060[13][15]
CDK Degraders CDK4, CDK6, CDK2, etc.Utilizes Proteolysis Targeting Chimera (PROTAC) technology to induce the ubiquitination and subsequent proteasomal degradation of the target CDK, eliminating the protein entirely rather than just inhibiting its function.[6][9](Various in preclinical/early clinical development)

Methodologies for Preclinical Evaluation

A robust and logical cascade of assays is essential to characterize the mechanism of action of a novel CDK inhibitor. The causality is critical: we move from confirming target engagement in a cell-free system to verifying the on-target effect in a cellular context.

A. Biochemical Assays: Confirming Potency and Target Engagement

The first step is to determine if the compound can inhibit the kinase activity of its intended target in a purified, cell-free system. This directly measures target engagement and potency (IC50).

Key Experiment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a highly sensitive, homogeneous assay format ideal for inhibitor screening.[18] It measures the phosphorylation of a substrate by the target kinase.

Protocol: Generic TR-FRET CDK Activity Assay

  • Reagent Preparation: Prepare assay buffer, recombinant active CDK/cyclin enzyme, a biotinylated substrate (e.g., a peptide derived from Rb), and ATP. Serially dilute the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the CDK/cyclin enzyme to wells containing the serially diluted inhibitor.

  • Initiation: Add the biotinylated substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-linked acceptor (e.g., Allophycocyanin, APC). Incubate to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, exciting at ~340 nm and measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - CDK/Cyclin Enzyme - Biotin-Substrate - ATP - Inhibitor Dilutions Mix Combine Enzyme, Inhibitor, Substrate, and ATP Reagents->Mix Incubate Incubate (e.g., 60 min) Mix->Incubate Add_Detect Add Detection Reagents: - Eu-Ab (Donor) - SA-APC (Acceptor) Incubate->Add_Detect Incubate_Detect Incubate Add_Detect->Incubate_Detect Read_Plate Read TR-FRET Signal Incubate_Detect->Read_Plate Calculate_IC50 Plot Dose-Response Curve & Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for a TR-FRET biochemical kinase assay.

B. Cell-Based Assays: Validating the Cellular Mechanism

After confirming biochemical potency, the next critical step is to validate that the inhibitor elicits the expected biological response in cancer cells.

1. Proliferation Assays: Measuring Anti-proliferative Effect

  • The Challenge with Cytostatic Agents: Standard proliferation assays like those measuring ATP levels (e.g., CellTiter-Glo®) can be misleading for CDK4/6 inhibitors.[19] Cells arrested in G1 stop dividing but continue to grow in size and metabolize, leading to an increase in ATP that can mask the anti-proliferative effect.[12][19]

  • The Self-Validating Choice: DNA-based assays (e.g., CyQUANT®) or direct cell counting are superior as they measure the number of cells (or total DNA content), which directly reflects the inhibition of proliferation.[12]

2. Cell Cycle Analysis: Demonstrating G1 Arrest

This is the definitive assay to confirm the on-target mechanism of a CDK4/6 inhibitor.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining & Flow Cytometry

  • Cell Culture: Plate cancer cells (e.g., MCF-7, a HR+ breast cancer line) and allow them to adhere overnight.

  • Treatment: Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) and a vehicle control for 24-48 hours.

  • Harvesting: Harvest cells by trypsinization, collecting both adherent and floating cells to avoid bias. Wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

  • Acquisition: Analyze the samples on a flow cytometer, exciting the PI and measuring its fluorescence emission.

  • Analysis: Gate on single cells and plot a histogram of fluorescence intensity. The intensity is proportional to DNA content. Model the histogram to quantify the percentage of cells in the G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Expected Outcome for a CDK4/6 Inhibitor: A dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M populations.

Assay Control (Vehicle) Effective CDK4/6 Inhibitor Causality & Rationale
Cell Proliferation (DNA-based) 100% Relative Cell Number< 50% Relative Cell NumberConfirms the compound inhibits cell division.
Cell Cycle Analysis (% G1 Cells) ~50-60%> 80%Directly demonstrates the specific G1 phase arrest, the hallmark of the intended mechanism.
Western Blot (pRb levels) High pRb (Ser780/807/811)Low/Undetectable pRbConfirms that the G1 arrest is caused by the inhibition of the direct downstream target, Rb.

Mechanisms of Resistance: The Inevitable Challenge

Understanding how cancer cells evade CDK inhibitor therapy is crucial for developing next-generation agents and combination strategies. Resistance mechanisms are broadly categorized into two types.[20][21]

A. Cell Cycle-Intrinsic Alterations

These involve changes within the core pathway targeted by the inhibitors.

  • Loss of Rb Function: If the RB1 gene is mutated or deleted, the key substrate for CDK4/6 is lost. The cell cycle is no longer restrained by Rb, and inhibition of CDK4/6 becomes irrelevant.[20][22]

  • CCNE1 Amplification: Amplification of the gene encoding Cyclin E1 leads to hyperactivation of its partner, CDK2. The Cyclin E-CDK2 complex can phosphorylate Rb and other substrates to drive S-phase entry, creating a direct bypass route around the CDK4/6 blockade.[14][22]

  • CDK6/CDK4 Amplification: Simple overexpression of the target kinases can sometimes titrate out the inhibitor, requiring higher doses to achieve a therapeutic effect.[21][23]

B. Cell Cycle-Extrinsic Bypass Pathways

These involve the activation of parallel signaling pathways that promote proliferation independently of the G1/S checkpoint.

  • PI3K/AKT/mTOR Pathway Activation: Activating mutations in PIK3CA or loss of the PTEN tumor suppressor can drive cell growth and proliferation through the AKT/mTOR pathway, which can also promote Cyclin D expression, feeding into the resistance phenotype.[21][22]

  • Upregulation of FGFR Pathway: Activation of fibroblast growth factor receptor (FGFR) signaling can also drive resistance.[23]

Resistance_Mechanisms cluster_resistance Resistance Pathways CDK46_Inhibitor CDK4/6 Inhibitor CDK46 CDK4/6 CDK46_Inhibitor->CDK46 blocks G1_Arrest G1 Arrest CDK46_Inhibitor->G1_Arrest Rb Rb CDK46->Rb phosphorylates S_Phase S Phase Entry Rb->S_Phase gates Rb_Loss RB1 Mutation (Loss of Rb) Rb_Loss->S_Phase bypass CyclinE_CDK2 CCNE1 Amplification (↑ Cyclin E-CDK2) CyclinE_CDK2->Rb phosphorylates (bypass) PI3K PI3K/AKT Pathway Activation PI3K->S_Phase promotes (bypass)

Caption: Key mechanisms of resistance to CDK4/6 inhibitors.

Conclusion and Future Horizons

The development of selective CDK inhibitors represents a triumph of targeted therapy, turning a fundamental component of cell biology into a druggable and clinically validated target. The core mechanism—inducing G1 cell cycle arrest by inhibiting Rb phosphorylation—is now well-established. The future of the field is focused on intelligent strategies to overcome resistance and broaden the utility of CDK inhibition. This includes the development of next-generation inhibitors targeting CDK2, CDK7, and other nodes in the cell cycle and transcriptional machinery, as well as rational combination therapies that co-target known resistance pathways.[1][13][24] As our understanding of the intricate wiring of the cancer cell cycle deepens, so too will our ability to dismantle it with precision and efficacy.

References

  • Designing Natural Dual Inhibitors for CDK-1 and PARP-1 - Bioengineer.org. (2026). Bioengineer.org.
  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PubMed Central.
  • Next Generation of CDK Inhibitors Are Breaking Ground in HER2– Breast Cancer. (2024). OncLive.
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. (n.d.).
  • AI identifies promising CDK9 inhibitors for cancer tre
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (n.d.).
  • The next generation of CDK inhibitors is coming. (2023). MD Anderson Cancer Center.
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate prolifer
  • SABCS 2023: Treatment Post CDK 4/6 Inhibitors. (2024). YouTube.
  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology.
  • Structural basis of inhibition of CDK–cyclin complexes by INK4 inhibitors. (n.d.). PubMed Central.
  • Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice. (2019). NIH.
  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). PMC - NIH.
  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). Unknown.
  • How Next-Generation CDK Inhibitors Are Redefining Post–CDK4/6 Therapy in HR+/HER2– Metastatic Breast Cancer. (2025). Pharmacy Times.
  • Recent advances in development of CDK7 inhibitors and their clinical trials: a narr
  • Comparative efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy in HR+/HR2- patients with advanced or metastatic breast cancer: a systematic review and network meta-analysis. (2025). NIH.
  • Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer. (2020). Frontiers.
  • Mechanism of action of CDK inhibitors; these inhibitors specifically... (n.d.).
  • Emerging approaches to CDK inhibitor development, a structural perspective. (2023). RSC Publishing.
  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (2022). Unknown.
  • Clinical Trials Using Cyclin-Dependent Kinase 6 Inhibitor. (n.d.).
  • CDK inhibitor. (n.d.). Wikipedia.
  • Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Str
  • Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC). (n.d.). MDPI.
  • Structural insights into the functional diversity of the CDK–cyclin family. (2018). Open Biology.
  • CDK4/6 inhibitor resistance mechanisms and treatment str
  • Mechanistic Activity and Development History of CDK 4/6 Inhibitors. (2016). YouTube.
  • Structural Analysis of Noncovalent Interactions in CDK2 Inhibitor Complexes. (n.d.). SciTechnol.
  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (n.d.). IUCr Journals.
  • Selecting Patients for Frontline CDK4/6 Inhibitors in Metast
  • Recent Developments in Cyclin-Dependent Kinase (CDK) PROTAC in Cancer Therapy. (2025). Unknown.
  • Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All. (2023). Cancer Research - AACR Journals.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-Aryl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of various biological targets.[1] From clinically approved anticancer agents like Dasatinib to novel inhibitors of a wide array of enzymes, the N-aryl-2-aminothiazole core is a testament to the power of scaffold-based drug discovery.[2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological effects of this important class of compounds, offering field-proven insights and actionable protocols for researchers in drug development.

The 2-Aminothiazole Core: A Privileged Pharmacophore

The inherent biological significance of the 2-aminothiazole ring stems from its ability to engage in multiple non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The exocyclic amino group at the C2 position is a critical hydrogen bond donor and acceptor, while the thiazole ring itself provides a planar, aromatic system with tuneable electronic properties. This versatility has enabled the development of N-aryl-2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] A significant focus of research has been on their role as kinase inhibitors, where the scaffold has proven to be an excellent ATP-competitive template.[3][6]

Dissecting the Structure-Activity Relationship: A Positional Analysis

The biological activity of N-aryl-2-aminothiazoles can be systematically modulated by strategic substitutions at three key positions: the N-aryl ring, the C4/C5 positions of the thiazole core, and the 2-amino group itself. Understanding the impact of these modifications is crucial for rational drug design.

The Gatekeeper: The N-Aryl Substituent at the 2-Amino Position

The aryl group attached to the exocyclic nitrogen is a primary determinant of both potency and selectivity. This moiety often occupies a hydrophobic pocket within the target protein, and its substitution pattern dictates the depth and nature of this interaction.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the N-aryl ring significantly influences activity. For instance, in a series of antitubercular 2-aminothiazoles, the presence of electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the N-aryl ring was found to be favorable for activity.[7] In contrast, for certain kinase inhibitors, a balance of hydrophobic and polar substituents is often required to optimize binding.

  • Positional Isomerism (Ortho, Meta, Para): The position of substituents on the N-aryl ring is critical. In many kinase inhibitors, such as the pan-CDK inhibitor BMS-387032, specific substitution patterns are required for optimal activity. For example, a 2-pyridyl group at the N-aryl position has been shown to confer pan-CDK inhibitory activity.[8] The solid-state structure of related compounds bound to CDK2 reveals that this group engages in key hydrogen bonding interactions within the ATP-binding site.[8]

The Anchor: Substitutions on the Thiazole Ring (C4 and C5)

Modifications at the C4 and C5 positions of the thiazole core are pivotal for anchoring the molecule within the active site and can dramatically affect biological activity.

  • C4-Aryl Substitution: The introduction of an aryl group at the C4 position is a common strategy in the design of potent anticancer agents. For example, 4-aryl-N-arylcarbonyl-2-aminothiazoles have been developed as highly active Hec1/Nek2 inhibitors.[1][5] The C4-aryl group often extends into a solvent-exposed region or a secondary binding pocket, where further modifications can enhance selectivity and pharmacokinetic properties.

  • C5-Substitution: Substitutions at the C5 position can also profoundly impact activity. In the development of CDK2 inhibitors, replacing a metabolically labile ester group at C5 with a stable oxazole moiety led to compounds with improved plasma stability and potent in vitro activity.[9] Furthermore, the introduction of small, lipophilic substituents like methyl or bromo at the C5 position has been shown to modulate the cytotoxicity of certain anticancer 2-aminothiazoles.[2] A carboxanilide side chain at the C5 position has also been shown to have a cytostatic impact on human chronic myeloid leukemia cell lines.[5][10]

The general SAR trends for substitutions on the N-aryl-2-aminothiazole scaffold are summarized in the diagram below.

Caption: Key modification sites on the N-aryl-2-aminothiazole scaffold.

The Modulator: Acylation of the 2-Amino Group

Direct modification of the 2-amino group, typically through acylation, provides another avenue for refining activity. This transformation converts the hydrogen-bond donating amino group into an amide, altering its electronic and steric properties.

  • N-Acyl Derivatives: In the development of CDK inhibitors, N-acyl-2-aminothiazoles were identified as potent and selective inhibitors.[9] The acyl side chain can be optimized to occupy specific regions of the ATP-binding site, and replacing an aromatic acyl group with a non-aromatic amino acyl side chain has been shown to improve aqueous solubility and reduce protein binding.[2]

  • Amide Bond Isosteres: The importance of the amide linkage has been explored through the synthesis of isosteres. For example, in antitubercular agents, inversion of the amide bond or its N-methylation resulted in a significant loss of activity, highlighting the critical role of the amide's hydrogen bonding capacity.[7]

Quantitative SAR: From Data to Design

The rational design of novel N-aryl-2-aminothiazoles is guided by quantitative data from biological assays. The following table summarizes the anticancer activity of a representative set of compounds, illustrating the SAR principles discussed above.

Compound IDR1 (at C4/C5)R2 (at N-Aryl)H1299 IC50 (µM)SHG-44 IC50 (µM)Reference
1a HPhenyl> 50> 50[2][11]
1b 4-MethylPhenyl25.331.6[2][11]
1c H4-Chlorophenyl15.820.1[2][11]
1d 4,5-Butylidene4-Methylbenzyl4.894.03[2][11]

Analysis of SAR Data:

  • Baseline Activity (1a): The parent compound with an unsubstituted N-phenyl group and an unsubstituted thiazole ring shows minimal activity.[11]

  • Effect of Thiazole Substitution (1b): The introduction of a methyl group at the C4 position leads to a moderate increase in cytotoxic activity.[2]

  • Effect of N-Aryl Substitution (1c): Placing an electron-withdrawing chloro group on the N-phenyl ring enhances potency compared to the unsubstituted analog.[11]

  • Synergistic Effects (1d): The most potent compound in this series combines a lipophilic 4,5-butylidene substitution on the thiazole ring with a substituted benzylic amine.[2][11] This highlights a synergistic effect where modifications at multiple positions lead to a significant improvement in activity.

Experimental Protocols: Synthesis and Evaluation

To facilitate further research in this area, detailed protocols for the synthesis of a representative N-aryl-2-aminothiazole and its evaluation in a standard cytotoxicity assay are provided below.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[12] It involves the condensation of an α-haloketone with a thiourea derivative.

Protocol for the Synthesis of N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine:

  • Preparation of N-(4-chlorophenyl)thiourea: a. To a solution of 4-chloroaniline (1.27 g, 10 mmol) in acetone (20 mL), add benzoyl isothiocyanate (1.63 g, 10 mmol). b. Stir the mixture at room temperature for 2 hours. c. Collect the precipitated solid by filtration, wash with cold acetone, and dry to yield N-benzoyl-N'-(4-chlorophenyl)thiourea. d. Suspend the intermediate in a 10% aqueous sodium hydroxide solution (20 mL) and heat at reflux for 1 hour. e. Cool the mixture, acidify with concentrated HCl, and collect the resulting precipitate by filtration. Wash with water and dry to obtain N-(4-chlorophenyl)thiourea.

  • Hantzsch Condensation: a. To a solution of N-(4-chlorophenyl)thiourea (1.87 g, 10 mmol) in absolute ethanol (30 mL), add 2-bromoacetophenone (1.99 g, 10 mmol). b. Heat the mixture at reflux for 4 hours. A precipitate will form as the reaction progresses. c. Cool the reaction mixture to room temperature and collect the solid by filtration. d. Suspend the solid in a 10% aqueous sodium carbonate solution to neutralize the hydrobromide salt. e. Filter the free base, wash thoroughly with water, and dry. f. Recrystallize the crude product from ethanol to afford pure N-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-amine.

Hantzsch_Synthesis Thiourea N-(4-chlorophenyl)thiourea Reflux Reflux (Heat) Thiourea->Reflux Haloketone 2-Bromoacetophenone Haloketone->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Product N-(4-chlorophenyl)-4-phenyl -1,3-thiazol-2-amine Reflux->Product Condensation & Cyclization

Caption: Workflow for Hantzsch thiazole synthesis.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Protocol for Evaluating Cytotoxicity in H1299 Cells:

  • Cell Seeding: a. Culture H1299 human lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. b. Trypsinize confluent cells, count them using a hemocytometer, and adjust the cell density to 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells. d. Incubate the plate for 48 hours.

  • MTT Assay and Data Analysis: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The N-aryl-2-aminothiazole scaffold remains a highly productive platform for the discovery of novel therapeutics. The extensive body of research has established clear SAR guidelines that enable the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this field will likely focus on exploring novel substitution patterns, developing inhibitors against new and challenging targets, and leveraging advanced computational methods to refine lead compounds. The combination of established synthetic accessibility and tuneable biological activity ensures that N-aryl-2-aminothiazoles will continue to be a focal point of innovation in drug discovery for the foreseeable future.

References

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Yurttaş, L., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Khalifa, M.E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Khalifa, M.E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

  • Ghorab, M.M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • He, Y., et al. (2007). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1221-1225. [Link]

  • Wan, Y., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 208, 112837. [Link]

  • Ghorab, M.M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(18), 5519-5522. [Link]

  • Misra, R.N., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2973-2977. [Link]

  • Breitenbucher, J.G., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525. [Link]

  • Wan, Y., et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Kim, K.S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]

  • Upadhayaya, R.S., et al. (2009). Chemical synthesis of 2-aminothiazole analogs. ResearchGate. [Link]

  • Cighir, T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5519. [Link]

  • Patil, R.B., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]

  • Sim, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. [Link]

Sources

Topic: In vivo Efficacy of Selective Sphingosine Kinase-2 Inhibitors as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Lipid Rheostat to Clinical Candidate

The sphingolipid signaling pathway, once viewed primarily through the lens of structural biology, has emerged as a critical regulator of cell fate. The delicate balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is frequently tipped in favor of survival in cancer cells.[1][2][3][4] At the heart of this balance are the sphingosine kinases, SphK1 and SphK2, which catalyze the formation of S1P. While both isoforms are implicated in cancer, their distinct subcellular localizations and functions present an opportunity for targeted therapeutic intervention.[2][5][6][7][8]

This guide moves beyond theoretical concepts to provide a field-proven framework for evaluating the in vivo efficacy of selective Sphingosine Kinase-2 (SphK2) inhibitors. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind them. We will dissect the critical decisions in experimental design, from animal model selection to pharmacodynamic endpoint analysis, using the first-in-class SphK2 inhibitor, ABC294640 (Opaganib), as our primary exemplar. The methodologies described herein are designed as self-validating systems, ensuring that the data you generate is robust, reproducible, and translationally relevant.

The Rationale: Why Selectively Target Sphingosine Kinase-2?

Sphingosine kinases are pivotal enzymes that phosphorylate sphingosine to produce the signaling lipid S1P, a key promoter of cell proliferation, survival, and migration.[4] While SphK1 is primarily cytoplasmic, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria, suggesting distinct functional roles.[6][7] In many cancers, the overexpression of these kinases disrupts the natural balance, promoting tumorigenesis.[1][2]

The rationale for specifically targeting SphK2 is compelling. Studies using RNA interference have shown that ablating SphK2 can suppress tumor cell proliferation and migration more effectively than ablating SphK1.[5] This suggests that the pool of S1P produced by SphK2 is particularly crucial for maintaining the cancer phenotype.[5] Therefore, selective SphK2 inhibitors offer a promising strategy to shift the sphingolipid rheostat back towards apoptosis, providing a targeted approach to cancer therapy.[2][5][9]

Signaling Pathway: The Impact of SphK2 Inhibition

The anticancer effects of SphK2 inhibition are mediated through the modulation of multiple downstream signaling pathways. By blocking the production of S1P, inhibitors like ABC294640 cause an accumulation of pro-apoptotic sphingolipids (ceramide and sphingosine) and a depletion of pro-survival S1P.[3] This shift directly impacts critical cancer signaling cascades.

Sphingolipid_Pathway cluster_reaction Sphingosine Sphingosine (Pro-Apoptotic) S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival, Proliferative) Sphingosine->S1P Apoptosis Apoptosis & Autophagy Sphingosine->Apoptosis Induces Ceramide Ceramide (Pro-Apoptotic) Ceramide->Sphingosine Ceramidase Ceramide->Apoptosis Induces Survival Cell Proliferation & Survival S1P->Survival Activates Downstream Downregulation of: • pAKT / pERK • c-Myc / Mcl-1 SphK2 SphK2 SphK2:e->S1P:w Catalyzes Inhibitor Selective SphK2 Inhibitor (e.g., ABC294640) Inhibitor->SphK2 Inhibits Inhibitor->Downstream Leads to Downstream->Survival Suppresses Downstream->Apoptosis Promotes

Caption: The Sphingolipid Rheostat and Mechanism of SphK2 Inhibition.

The Tool: ABC294640 (Opaganib), a First-in-Class SphK2 Inhibitor

ABC294640 (now known as Opaganib) is the pioneering clinical-stage, orally bioavailable, selective small-molecule inhibitor of SphK2.[1][2][10] It acts as a competitive inhibitor with respect to the enzyme's substrate, sphingosine, which minimizes off-target effects on other protein kinases.[1][2][3]

Key Molecular Actions:

  • Primary Target (SphK2): Competitively inhibits SphK2, leading to decreased S1P and increased ceramide levels.[1][3] This induces apoptosis and/or autophagy in a broad panel of tumor cell lines.[1][3][11]

  • Secondary Target (DES1): ABC294640 also inhibits dihydroceramide desaturase (DES1), resulting in the accumulation of dihydroceramides, which further contributes to its autophagic and antiproliferative effects.[2][12][13]

  • Signaling Impact: Treatment with ABC294640 has been shown to suppress the phosphorylation of ERK and AKT, and downregulate the expression of key oncogenic proteins like c-Myc and Mcl-1.[3][11][12]

Designing a Robust In Vivo Efficacy Study

A successful in vivo study is built on three pillars: the right model, a validated administration protocol, and meaningful, quantifiable endpoints. The failure to rigorously control any of these pillars can lead to inconclusive or misleading data, wasting valuable resources.

Pillar 1: Selecting the Appropriate Animal Model

The choice of animal model is the single most critical decision in preclinical oncology research.[14] The model dictates the immunological context, tumor microenvironment, and ultimate translational relevance of the findings.

Model TypeDescriptionAdvantagesDisadvantagesBest For
Xenograft Human tumor cells or cell lines are implanted (e.g., subcutaneously) into immunodeficient mice (e.g., Nude, SCID, NSG).[15][16]High reproducibility; relatively low cost; rapid tumor growth; allows testing of human-specific targets.Lacks a functional immune system, preventing evaluation of immunomodulatory effects; tumor microenvironment is murine.[16]Initial efficacy screening; dose-response studies; assessing direct antitumor effects.
Syngeneic Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[15]Fully competent immune system allows for the study of drug-immune system interactions; relevant tumor microenvironment.Fewer models available; murine tumors may not fully recapitulate human cancer genetics or histology.Evaluating immunomodulatory drugs; studying combination therapies with checkpoint inhibitors.
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor are implanted directly into immunodeficient mice.[16][17]Preserves the heterogeneity and architecture of the original human tumor; high predictive value for clinical outcomes.[16]High cost and long development time; requires immunodeficient hosts; potential for murine stroma replacement over passages.Efficacy testing in models that reflect human tumor diversity; biomarker discovery; personalized medicine studies.

For initial efficacy studies of a direct-acting agent like an SphK2 inhibitor, the human tumor xenograft model is the industry standard due to its reproducibility and clear interpretation of direct antiproliferative effects.[18][19]

Pillar 2: Dosing, Formulation, and Administration

Toxicology First: Before any efficacy study, preliminary toxicity studies are essential to establish the Maximum Tolerated Dose (MTD). For ABC294640, acute and chronic toxicology studies in mice demonstrated a good safety profile, with no major organ toxicity at doses up to 250 mg/kg.[1][2]

Formulation & Administration: ABC294640's excellent oral bioavailability is a key therapeutic advantage.[1][2] The standard preclinical administration route is oral gavage.

Protocol: Preparation and Administration of ABC294640 for Oral Gavage

This protocol is a self-validating system designed for consistency.

  • Objective: To prepare a homogenous and stable suspension of ABC294640 for accurate oral dosing in mice.

  • Materials: ABC294640 powder, Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, or 0.375% Polysorbate-80), sterile conical tubes, vortex mixer, sonicator, precision balance, animal feeding needles (gavage).

  • Procedure:

    • Calculate the total amount of ABC294640 and vehicle needed for the entire study cohort, including a ~10-15% overage to account for transfer loss.

    • Weigh the precise amount of ABC294640 powder and place it in a sterile conical tube.

    • Add a small amount of the vehicle to the powder to create a paste. Triturate thoroughly to ensure no clumps remain. Causality: This step is critical to prevent aggregation and ensure a uniform final suspension.

    • Gradually add the remaining vehicle to the tube while continuously vortexing.

    • Once in suspension, sonicate the mixture for 5-10 minutes in a water bath to ensure fine, uniform particle distribution.

    • Pre-Dosing Validation: Visually inspect the suspension for any precipitation. The suspension should appear homogenous.

    • Administration: Immediately before dosing each animal, vortex the stock suspension vigorously for 15-20 seconds to prevent settling.

    • Draw up the calculated volume (typically 100-200 µL for a mouse) into a syringe fitted with a proper-sized, blunt-tipped gavage needle.

    • Administer the dose via oral gavage, ensuring proper technique to avoid aspiration.

    • Post-Dosing Validation: After dosing the cohort, vortex the stock tube again to confirm the compound has remained in suspension throughout the procedure.

Pillar 3: Efficacy and Pharmacodynamic (PD) Endpoints

Efficacy cannot be claimed by tumor shrinkage alone. A robust study must link the observed antitumor effect to the drug's mechanism of action through pharmacodynamic biomarkers.

  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is determined by regular caliper measurements of tumor volume (Volume = 0.5 x Length x Width²) over time.

  • Key Pharmacodynamic Endpoints:

    • Target Engagement: Measurement of sphingolipid levels in plasma and tumor tissue via LC-MS/MS. A successful study will demonstrate a decrease in S1P and an increase in dihydroceramides in the tumors of treated animals.[1][3][11]

    • Cellular Response: Immunohistochemistry (IHC) on tumor sections to quantify markers of apoptosis (e.g., Cleaved Caspase-3) and proliferation (e.g., Ki-67).[1]

    • Signaling Pathway Modulation: Western blot analysis of tumor lysates to confirm the downregulation of pERK, pAKT, and c-Myc.[3]

Experimental Workflow Diagram

InVivo_Workflow A 1. Cell Culture & Expansion B 2. Subcutaneous Implantation of Tumor Cells into Nude Mice A->B C 3. Tumor Growth Monitoring (Wait for tumors to reach ~100-150 mm³) B->C D 4. Randomization (Group animals by tumor size) C->D E 5. Treatment Initiation (Vehicle vs. ABC294640 via Oral Gavage) D->E F 6. Daily Monitoring • Tumor Volume (2-3x/week) • Body Weight • Animal Health E->F G 7. Study Endpoint Reached (e.g., Tumor size limit, 21-28 days) F->G Continuous H 8. Tissue Collection • Tumors (for IHC, WB, Lipidomics) • Plasma (for Lipidomics) G->H I 9. Data Analysis • Tumor Growth Curves • Statistical Analysis • Biomarker Quantification H->I

Caption: Standard Experimental Workflow for a Xenograft Efficacy Study.

Preclinical Evidence: A Summary of ABC294640 In Vivo Efficacy

Oral administration of ABC294640 has demonstrated significant, dose-dependent antitumor activity across a wide range of preclinical cancer models. The data consistently links this efficacy to the intended mechanism of action.

Cancer TypeAnimal ModelKey Findings & EfficacyPharmacodynamic ChangesCitation
Breast Cancer MDA-MB-231 XenograftSignificant reduction in tumor growth.Depletion of tumoral S1P levels; induction of apoptosis.[1]
NSCLC H460 Xenograft75 mg/kg treatment significantly repressed tumor growth compared to vehicle.Increased levels of ceramides and dihydroceramides in tumor cells.[10]
Prostate Cancer TRAMP-C2 XenograftDelayed tumor growth.Detectable levels of ABC294640 and increased dihydroceramides within tumor tissue.[11]
Colorectal Cancer HT-29 XenograftOral administration (5 or 20 mg/kg daily) dramatically inhibited xenograft growth.Inhibition of AKT-S6K1 signaling and activation of JNK signaling in cells.[20]
Pancreatic Cancer Bxpc-3 XenograftDelayed tumor growth as a single agent; potentiated effect when combined with sorafenib.Synergistic cytotoxicity and decreased ERK phosphorylation with sorafenib.[21]
Kidney Carcinoma A-498 XenograftDelayed tumor growth.Elevated autophagy markers in tumors.
Hepatocellular Carcinoma HepG2 & Hep3b2 XenograftsAdditive antitumor effect when combined with sorafenib.Enhanced induction of apoptosis when combined with sorafenib.[22]

Translational Horizons: From Mouse to Man

The robust preclinical data for ABC294640 provided a strong rationale for clinical investigation. A Phase I study in patients with advanced solid tumors was completed, establishing a recommended Phase II dose of 500 mg twice daily.[3] Critically, this study validated the pharmacodynamic biomarkers identified in preclinical models. Administration of ABC294640 to patients resulted in rapid decreases in plasma S1P levels, which recovered by 24 hours, providing a viable biomarker for target engagement in the clinical setting.[2][3] The best response observed was a partial response in a patient with cholangiocarcinoma, and stable disease was seen in six other patients.[3]

The journey of SphK2 inhibitors from a theoretical target to a clinical drug candidate underscores the importance of rigorous, well-designed in vivo studies. By carefully selecting models, validating protocols, and integrating mechanistic pharmacodynamic endpoints, researchers can generate the high-quality data necessary to drive the next generation of targeted cancer therapies forward.

References

  • French, K. J., et al. (2010). Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Venkataraman, K., et al. (2011). Ablation of Sphingosine Kinase-2 Inhibits Tumor Cell Proliferation and Migration. Molecular Cancer Research. Available at: [Link]

  • Lin, S., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets. Available at: [Link]

  • Wang, G., et al. (2017). The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo. Oncotarget. Available at: [Link]

  • Beljanski, M., et al. (2016). The Sphingosine Kinase 2 Inhibitor ABC294640 Reduces the Growth of Prostate Cancer Cells and Results in Accumulation of Dihydroceramides In Vitro and In Vivo. Molecular Cancer Therapeutics. Available at: [Link]

  • Smith, C. D., et al. (2018). Targeting Sphingosine Kinases for the Treatment of Cancer. Advances in Cancer Research. Available at: [Link]

  • Britten, C. D., et al. (2017). A Phase I Study of ABC294640, a First-in-Class Sphingosine Kinase-2 Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research. Available at: [Link]

  • Patsnap Synapse. (2024). What are SPHK2 inhibitors and how do they work?. Patsnap.com. Available at: [Link]

  • Maines, L. W., et al. (2023). Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Dhaheri, M., et al. (2021). The Functional Role of Sphingosine Kinase 2. MD Anderson Cancer Center. Available at: [Link]

  • Gao, J., et al. (2022). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Al-Dhaheri, M., et al. (2021). The Functional Role of Sphingosine Kinase 2. Frontiers in Molecular Biosciences. Available at: [Link]

  • Division of Cancer Prevention. Animal Models Used by PREVENT. National Cancer Institute. Available at: [Link]

  • Li, Y., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. Available at: [Link]

  • Dai, L., et al. (2015). Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Lubet, R. A., et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Maines, L. W., et al. (2023). Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Al-Dhaheri, M., et al. (2021). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. MDPI. Available at: [Link]

  • Ding, X., et al. (2018). Antitumor effect of the novel sphingosine kinase 2 inhibitor ABC294640 is enhanced by inhibition of autophagy and by sorafenib in human cholangiocarcinoma cells. Oncology Letters. Available at: [Link]

  • Willers, H., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research. Available at: [Link]

  • Anilkumar, R. (2018). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Smith, C. D., et al. (2022). Recent Progress in the Development of Opaganib for the Treatment of Covid-19. Drug Design, Development and Therapy. Available at: [Link]

  • Smith, C. D., et al. (2022). The Sphingosine Kinase 2 Inhibitor Opaganib Protects Against Acute Kidney Injury in Mice. Kidney360. Available at: [Link]

  • Gao, Y., et al. (2023). Design, synthesis, antitumor activity, and molecular dynamics simulations of novel sphingosine kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Beljanski, M., et al. (2011). Combined anticancer effects of sphingosine kinase inhibitors and sorafenib. Investigational New Drugs. Available at: [Link]

  • Beljanski, M., et al. (2011). Antitumor activity of sphingosine kinase 2 inhibitor ABC294640 and sorafenib in hepatocellular carcinoma xenografts. Cancer Biology & Therapy. Available at: [Link]

  • Hengst, J. A., et al. (2017). SKI-178 is a Potent SphK1 and SphK2 Inhibitor. Cancer Translational Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a potent antidepressant and anxiolytic agent commonly known as Vortioxetine.[1][2] We present a robust and well-documented three-step synthetic route commencing from commercially available precursors. The protocol emphasizes the strategic formation of the central thioether bond via nucleophilic aromatic substitution, followed by nitro group reduction and subsequent piperazine ring formation. An alternative, contemporary approach utilizing palladium-catalyzed Buchwald-Hartwig amination is also discussed, offering researchers a comparative perspective on available synthetic strategies.[2][3][4][5] This guide is intended for researchers and scientists in drug development and medicinal chemistry, providing not only a step-by-step methodology but also the underlying mechanistic rationale and critical safety considerations.

Introduction and Strategic Overview

1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine is a multimodal antidepressant that functions primarily as a serotonin reuptake inhibitor, as well as a modulator of several serotonin receptors. Its complex pharmacological profile necessitates reliable and scalable synthetic routes for further research and development. The core structure consists of a piperazine ring linked to a phenylthio-substituted phenyl ring.

Two primary retrosynthetic strategies dominate the literature for the construction of this molecule:

  • Strategy A: Sequential Construction. This classic approach involves a stepwise construction of the molecule. It begins with the formation of the aryl thioether bond, typically through a nucleophilic aromatic substitution (SNAr) reaction. This is followed by the reduction of a nitro group to an aniline, which then serves as the nucleophile for the final piperazine ring-forming cyclization.[1][2][3] This method is advantageous due to its reliance on well-established, high-yielding reactions and often avoids costly transition-metal catalysts in the main pathway.

  • Strategy B: Palladium-Catalyzed Cross-Coupling. A more modern approach employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the key C-N or C-S bonds.[6][7][8][9] For instance, a pre-formed aryl halide-piperazine adduct can be coupled with 2,4-dimethylthiophenol, or vice-versa.[2][4][5] These methods offer high efficiency and functional group tolerance but require careful selection of palladium catalysts and specialized phosphine ligands.[10][11][12][13]

This guide will provide a detailed, step-by-step protocol for Strategy A , chosen for its robustness and clear documentation in patent literature. A discussion and mechanistic overview of Strategy B is included for completeness.

Mechanistic Rationale

Strategy A: Stepwise Synthesis
  • Step 1: S-Arylation via Nucleophilic Aromatic Substitution (SNAr) The initial step involves the reaction between 2,4-dimethylbenzenethiol and an activated aryl halide, such as 1-fluoro-2-nitrobenzene. The reaction proceeds via an SNAr mechanism. The potent electron-withdrawing effect of the nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack by the thiolate anion, which is generated in situ by a base like potassium carbonate. The fluoride acts as a good leaving group, facilitating the formation of the thioether intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[3][14]

  • Step 2: Nitro Group Reduction The nitro group of the thioether intermediate is subsequently reduced to a primary amine (aniline). A common and effective method for this transformation is the use of elemental iron in an acidic medium like acetic acid.[3][14] This reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group, leading to the formation of 2-((2,4-dimethylphenyl)thio)aniline.

  • Step 3: Piperazine Ring Formation The final step is a cyclization reaction to form the piperazine ring. The aniline intermediate is treated with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.[1][2] This reaction is a double N-alkylation. The aniline nitrogen first displaces one of the chlorides, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloride, forming the heterocyclic piperazine ring.

Strategy B: Buchwald-Hartwig C-S Coupling

This alternative route leverages the power of palladium catalysis to form the aryl thioether bond. In a typical execution, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate is coupled with 2,4-dimethylthiophenol.[2][4] The mechanism follows the established Buchwald-Hartwig catalytic cycle.

Buchwald_Hartwig_CS_Coupling A Pd(0)L_n B Oxidative Addition Ar-Pd(II)(L_n)-X A->B Ar-X C Ligand Exchange Ar-Pd(II)(L_n)-SR' B->C R'SH, Base D Reductive Elimination C->D D->A Ar-SR' caption Fig. 1: Buchwald-Hartwig C-S Coupling Cycle

Caption: General catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the thiolate. Finally, reductive elimination occurs, forming the desired C-S bond and regenerating the active Pd(0) catalyst.[15]

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
2,4-Dimethylbenzenethiol13616-82-5C₈H₁₀S138.23
1-Fluoro-2-nitrobenzene1493-27-2C₆H₄FNO₂141.10
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Iron Powder (Fe)7439-89-6Fe55.85
Acetic Acid (AcOH)64-19-7C₂H₄O₂60.05
Bis(2-chloroethyl)amine HCl821-48-7C₄H₁₀Cl₃N178.49
Diethylene glycol methyl ether111-77-3C₅H₁₂O₃120.15
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated Sodium BicarbonateN/ANaHCO₃(aq)N/A
Celite61790-53-2SiO₂60.08
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Analytical balance

Detailed Synthesis Protocol (Strategy A)

The following protocol is an adapted procedure based on methodologies described in the patent literature.[1][3][14]

Synthesis_Workflow cluster_step1 Step 1: S-Arylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Piperazine Ring Formation A 2,4-Dimethylbenzenethiol + 1-Fluoro-2-nitrobenzene B K₂CO₃, DMF, 25°C A->B C (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (Intermediate III) B->C D Intermediate III E Fe, Acetic Acid, 30°C D->E F 2-((2,4-dimethylphenyl)thio)aniline (Intermediate IV) E->F G Intermediate IV + Bis(2-chloroethyl)amine HCl H Diethylene glycol methyl ether, 130°C G->H I 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Final Product V) H->I caption Fig. 2: Workflow for the Synthesis of Vortioxetine

Caption: A three-step synthetic workflow for producing Vortioxetine.

Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III)
  • To a 1 L three-neck flask equipped with a magnetic stirrer and under an inert atmosphere, add potassium carbonate (125 g, 0.90 mol) and dry N,N-Dimethylformamide (DMF, 500 mL).

  • Stir the suspension at 25°C and slowly add 2,4-dimethylbenzenethiol (113 mL, 0.84 mol).

  • Over a period of 2 hours, add 1-fluoro-2-nitrobenzene (116 g, 0.82 mol) to the reaction mixture.

  • Continue stirring at 25°C for an additional 16-20 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 2 L of cold water. A yellow precipitate will form.

  • Filter the solid using a Büchner funnel, wash thoroughly with water (2 x 500 mL), and dry in a vacuum oven at 50°C to afford the title compound as yellow crystals.

    • Expected Yield: ~98%[3]

    • Characterization Data (¹H NMR, CDCl₃, 500 MHz): δ 2.30 (s, 3H), 2.40 (s, 3H), 6.71 (dd, J = 1.2, 8.2 Hz, 1H), 7.11 (m, 1H), 7.18-7.22 (m, 2H), 7.32 (m, 1H), 7.46 (d, J = 7.8 Hz, 1H), 8.25 (dd, J = 1.4, 8.2 Hz, 1H).[3]

    • MS (ESI) m/z: 260 [M+H]⁺.[3]

Step 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline (IV)
  • In a 500 mL flask, suspend (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III) (10.0 g, 38.6 mmol) in acetic acid (100 mL).

  • To this stirring mixture, add iron powder (8.61 g, 154 mmol) in portions.

  • Stir the resulting reaction mixture at 30°C for 16 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • To the residue, carefully add saturated sodium bicarbonate solution (300 mL) to neutralize the acetic acid, followed by ethyl acetate (100 mL) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.[14]

Step 3: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (V)
  • In a flask equipped with a reflux condenser, combine 2-((2,4-dimethylphenyl)thio)aniline (IV) (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL).[1][2]

  • Heat the mixture with stirring to 130°C and maintain this temperature for 3 days.[1]

  • Cool the reaction mixture to room temperature (25°C) and add water (20 mL).

  • Further cool the mixture to 10°C while stirring to induce precipitation.

  • Filter the precipitate, wash with cold water (10 mL), and dry.

  • The solid can be further purified by washing with acetone (3 x 10 mL) and drying to afford the final product as a white powder.[1]

    • Expected Yield: ~53% (as hydrochloride salt)[1]

    • Characterization Data (¹H NMR, CDCl₃, 500 MHz): δ 1.63 (br s, 1H), 2.33 (s, 3H), 2.37 (s, 3H), 3.02-3.09 (m, 8H), 6.52 (m, 1H), 6.87 (m, 1H), 7.04 (m, 1H), 7.06-7.10 (m, 2H), 7.16 (m, 1H), 7.39 (d, J = 7.8 Hz, 1H).[4]

    • MS (ESI) m/z: 299 [M+H]⁺.[4]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,4-Dimethylbenzenethiol: Combustible liquid with a strong, unpleasant stench.[16][17] It is a skin, eye, and respiratory irritant.[17] Handle with care and avoid inhalation.

  • 1-Fluoro-2-nitrobenzene: Toxic and an irritant. Avoid contact with skin and eyes.

  • 2-Bromoiodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[18]

  • Solvents (DMF, Acetic Acid): Handle with standard precautions for organic solvents. DMF is a suspected teratogen.

  • Reagents: Iron powder is flammable. Potassium carbonate is an irritant. Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor and is highly toxic and corrosive; handle with extreme caution.[19]

For accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16][18][20] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine). The three-step sequence, leveraging a foundational SNAr reaction, offers a cost-effective alternative to transition-metal-catalyzed routes and is well-suited for laboratory-scale synthesis. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can successfully produce this important pharmaceutical agent for further investigation.

References

  • US9493409B2: Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ACS Catalysis (2019) : Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Publications. [Link]

  • Chemical Reviews : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • EP2981520A1: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • WO2014191548A1: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • PubMed : Nickel-Catalyzed Thiolation of Aryl Halides and Heteroaryl Halides Through Electrochemistry. [Link]

  • ResearchGate : Catalytic thiolation of aryl halides. [Link]

  • Current Organic Chemistry (2022) : Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. [Link]

  • WordPress : Metal-catalyzed Approaches to Aryl Thioethers. [Link]

  • EP3495347A1: New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ResearchGate : Proposed mechanism for S- and N-arylation. [Link]

  • National Institutes of Health (NIH) : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • EPO Patent 2930171 : Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate. [Link]

  • Request PDF : Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides. [Link]

  • DSpace@MIT : Palladium-catalyzed C-N and C-O cross-coupling reactions. [Link]

  • ResearchGate : Reaction mechanism for the Au(III)-mediated S-arylation. [Link]

  • Bentham Science : Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Wikipedia : Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC : Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate : Possible mechanism for the S-arylation of O-alkyl phenylcarbamothioates. [Link]

  • ResearchGate : Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Organic Chemistry Portal : A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer. [Link]

  • Chemistry LibreTexts : Buchwald-Hartwig Amination. [Link]

  • DSpace@MIT : Cysteine arylation. [Link]

  • European Patent Office : NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. [Link]

  • Master Organic Chemistry : The SN1 Reaction Mechanism. [Link]

  • Pharmaffiliates : Vortioxetine-impurities. [Link]

Sources

Application Note: A Researcher's Guide to the Synthesis of 2-((2,4-dimethylphenyl)thio)aniline via Nitro Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-((2,4-dimethylphenyl)thio)aniline in Medicinal Chemistry

2-((2,4-dimethylphenyl)thio)aniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif is present in a number of compounds investigated in drug discovery programs. A robust and scalable synthetic route to this aniline derivative is therefore of significant interest to researchers in medicinal chemistry and process development. This application note provides a detailed guide to the preparation of 2-((2,4-dimethylphenyl)thio)aniline, focusing on the critical step of reducing its nitro precursor, 1-(2-nitrophenylthio)-2,4-dimethylbenzene. We will explore several reliable reduction methodologies, offering insights into their mechanisms, practical execution, and comparative advantages.

Synthetic Strategy: A Two-Step Approach to the Target Aniline

The synthesis of 2-((2,4-dimethylphenyl)thio)aniline is efficiently achieved through a two-step sequence. The first step involves the formation of the diaryl sulfide linkage via a nucleophilic aromatic substitution reaction. The subsequent and pivotal step is the reduction of the nitro group to the corresponding amine.

G cluster_0 Step 1: Synthesis of Nitro Precursor cluster_1 Step 2: Nitro Group Reduction 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol Intermediate 1-(2-Nitrophenylthio)-2,4-dimethylbenzene 2,4-Dimethylthiophenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) 1-Halogeno-2-nitrobenzene 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene 1-Halogeno-2-nitrobenzene->Intermediate Nitro_Intermediate 1-(2-Nitrophenylthio)-2,4-dimethylbenzene Final_Product 2-((2,4-Dimethylphenyl)thio)aniline Nitro_Intermediate->Final_Product Reducing Agent

Caption: Overall synthetic workflow.

Part I: Synthesis of the Nitro Precursor: 1-(2-Nitrophenylthio)-2,4-dimethylbenzene

The diaryl sulfide precursor is synthesized by the reaction of 2,4-dimethylthiophenol with an activated nitroaromatic compound, typically 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, in the presence of a base.[1][2][3]

Protocol: Synthesis of 1-(2-Nitrophenylthio)-2,4-dimethylbenzene

Materials:

  • 1-Chloro-2-nitrobenzene

  • 2,4-Dimethylbenzenethiol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 1-chloro-2-nitrobenzene (1 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents) and 2,4-dimethylbenzenethiol (1.05 equivalents).[3]

  • Stir the resulting mixture at room temperature (25 °C) for 18 hours.[3]

  • Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and stir for 30 minutes.

  • The product, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, will precipitate as a yellow solid.[4]

  • Collect the solid by filtration, wash with water, and dry under vacuum.

ReagentMolar Eq.
1-Chloro-2-nitrobenzene1
2,4-Dimethylbenzenethiol1.05
Potassium Carbonate1.2

Table 1: Stoichiometry for the synthesis of the nitro precursor.

Part II: Reduction of the Nitro Group

The reduction of the nitro group in 1-(2-nitrophenylthio)-2,4-dimethylbenzene to an amine is a critical transformation. Several methods can be employed, each with its own advantages in terms of cost, safety, and functional group tolerance. We will detail three widely used and effective methods: iron in acetic acid (Béchamp reduction), tin(II) chloride, and catalytic hydrogenation.

Method 1: Iron in Acetic Acid (Béchamp Reduction)

The Béchamp reduction, utilizing iron metal in an acidic medium, is a classical and cost-effective method for the reduction of aromatic nitro compounds.[5][6] The reaction is heterogeneous and involves the transfer of electrons from the iron surface to the nitro group, with the acid facilitating the process.[7]

Mechanism Insight: The reduction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the amine.[5] The acidic environment protonates the oxygen atoms of the nitro group, increasing its electrophilicity and facilitating the electron transfer from the iron metal.

Materials:

  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1 equivalent) and glacial acetic acid, add iron powder (4 equivalents).

  • Stir the resulting reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a bed of Celite to remove the iron residues and concentrate the filtrate.

  • To the residue, carefully add a saturated aqueous solution of NaHCO₃ and ethyl acetate for extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-((2,4-dimethylphenyl)thio)aniline.

ReagentMolar Eq.
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane1
Iron Powder4

Table 2: Stoichiometry for the Iron/Acetic Acid Reduction.

Method 2: Tin(II) Chloride Reduction

The use of tin(II) chloride (SnCl₂) provides a mild and often chemoselective method for the reduction of aromatic nitro groups.[8] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9]

Mechanism Insight: The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through a series of electron and proton transfers, with the nitro group being sequentially reduced to nitroso, hydroxylamine, and finally the amine.[10] The workup typically involves basification to precipitate tin salts, which can sometimes be challenging to filter.[11]

Materials:

  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • Dissolve (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (1 equivalent) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.[8]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add a 5% aqueous solution of NaHCO₃ or a dilute NaOH solution to neutralize the mixture and precipitate the tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ReagentMolar Eq.
(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane1
Tin(II) Chloride Dihydrate3 - 5

Table 3: Stoichiometry for the Tin(II) Chloride Reduction.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields of the desired amine.[12] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[13][14]

Causality Behind Experimental Choices: The choice of solvent can be critical, with methanol or ethanol being common choices. The reaction is typically carried out under a hydrogen atmosphere (balloon or pressure vessel). It is important to note that sulfur-containing compounds can poison the palladium catalyst, which may affect the reaction rate and catalyst loading required.[15]

Materials:

  • (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve (2,4-dimethylphenyl)(2-nitrophenyl)sulfane in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

ReagentLoading
10% Palladium on Carbon5 - 10 mol%

Table 4: Catalyst Loading for Catalytic Hydrogenation.

G Start 1-(2-Nitrophenylthio)- 2,4-dimethylbenzene Method1 Method 1: Fe / AcOH Start->Method1 Method2 Method 2: SnCl2·2H2O Start->Method2 Method3 Method 3: Pd/C, H2 Start->Method3 Workup Workup & Purification Method1->Workup Method2->Workup Method3->Workup Product 2-((2,4-Dimethylphenyl)thio)aniline Workup->Product

Caption: Nitro reduction methodologies.

Part III: Purification of 2-((2,4-dimethylphenyl)thio)aniline

The crude product obtained from any of the above reduction methods may require further purification to achieve the desired level of purity for subsequent synthetic steps. The two most common purification techniques for this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain dissolved at low temperatures.

Column Chromatography

For challenging purifications or to isolate the product from closely related impurities, column chromatography is the method of choice.[16][17]

Typical Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Pour the slurry into a chromatography column to create a packed bed.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 2-((2,4-dimethylphenyl)thio)aniline.

Summary and Method Comparison

MethodReagentsAdvantagesDisadvantages
Béchamp Reduction Fe, AcOHInexpensive, readily available reagents.Long reaction times, acidic conditions, potentially tedious workup.
Tin(II) Chloride SnCl₂·2H₂OMild conditions, good chemoselectivity.Stoichiometric amounts of tin salts are produced, which can complicate workup.
Catalytic Hydrogenation Pd/C, H₂Clean reaction, high yields, easy workup.Catalyst can be expensive and pyrophoric, potential for catalyst poisoning by sulfur.

Table 5: Comparison of Nitro Reduction Methods.

References

  • Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140–153. [Link]

  • Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (2008). Reduction of p-nitrotoluene by aqueous ammonium sulfide: Anion exchange resin as a triphasic catalyst. Chemical Engineering Journal, 141(1-3), 187–193.
  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

  • Wikipedia contributors. (2023). Zinin reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia contributors. (2023). Béchamp reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • NCL Communication No. 3130. (n.d.).
  • Google Patents. (n.d.). WO2014161976A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride... [Link]

  • Sciencemadness.org. (n.d.). the zinin reduction of nitroarenes. [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Link]

  • Fu, Y., Xin, W., Sun, X., & Wang, X. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(10), 2633-2639. [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). AMINATION BY REDUCTION. [Link]

  • Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? [Link]

  • McLaughlin, L., Novakova, E., Burch, R., Crawford, P., Griffin, K., Hardacre, C., & Hu, P. (n.d.). Liquid Phase Hydrogenation of Disulfides on Pd Catalyst. [Link]

  • Google Patents. (n.d.). EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • MDPI. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. [Link]

  • Google Patents. (n.d.). EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)
  • ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • Pure. (2015). Pd and Pt nanoparticles as selective hydrogenation catalysts. [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

  • Google Patents. (n.d.). US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Wikipedia contributors. (2023). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of (2,4-dimethylphenyl)(2-iodophenyl)sulfane via a Sandmeyer-Type Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (2,4-dimethylphenyl)(2-iodophenyl)sulfane, a key intermediate in the manufacturing of various pharmaceuticals, notably the antidepressant Vortioxetine. The synthesis is centered around a robust and scalable Sandmeyer-type reaction. We will detail the conversion of the precursor amine, 2-((2,4-dimethylphenyl)thio)aniline, into the target aryl iodide. This guide offers not only a step-by-step experimental protocol but also delves into the underlying reaction mechanism, process optimization insights, and critical safety considerations, tailored for researchers in organic synthesis and drug development.

Introduction and Significance

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation in aromatic chemistry.[1][2] It provides a reliable method to replace an amino group on an aromatic ring with a wide variety of substituents, including halogens and cyano groups, via an aryl diazonium salt intermediate.[2][3][4] This reaction is particularly valuable as it enables substitution patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[3]

The target molecule, (2,4-dimethylphenyl)(2-iodophenyl)sulfane, serves as a crucial building block in multi-step organic syntheses. Its most prominent application is as a late-stage intermediate in the synthesis of Vortioxetine, a complex piperazine-containing drug.[5] The introduction of the iodine atom is a strategic step, setting the stage for subsequent cross-coupling reactions to complete the drug's core structure.[5]

While classic Sandmeyer reactions for chlorination or bromination typically require a copper(I) salt catalyst to proceed via a single-electron transfer (SET) radical mechanism, the iodination variant follows a distinct pathway.[2][6] The formation of aryl iodides from diazonium salts can be achieved efficiently by treatment with an aqueous solution of potassium iodide (KI) and often does not require a copper catalyst.[7][8] This makes the process more cost-effective and environmentally benign by avoiding heavy metal catalysts.

Overall Synthetic Workflow

The synthesis of (2,4-dimethylphenyl)(2-iodophenyl)sulfane is a two-part process. It begins with the preparation of the necessary precursor, 2-((2,4-dimethylphenyl)thio)aniline, followed by its conversion to the target aryl iodide via a diazotization and subsequent iodination reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sandmeyer-Type Iodination A 2,4-Dimethylbenzenethiol + 1-Fluoro-2-nitrobenzene B (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane A->B S-Arylation C 2-((2,4-Dimethylphenyl)thio)aniline (Starting Material for Part 2) B->C Nitro Group Reduction (e.g., Fe/AcOH) D Diazotization (NaNO₂, H₂SO₄, 0-5 °C) C->D Process Start E Aryl Diazonium Salt (Intermediate) D->E Formation F Iodination with KI E->F Displacement of N₂ G (2,4-Dimethylphenyl)(2-iodophenyl)sulfane (Final Product) F->G Product Formation

Figure 1: Overall synthetic workflow for (2,4-dimethylphenyl)(2-iodophenyl)sulfane.

Experimental Protocols

Part 1: Synthesis of Precursor: 2-((2,4-Dimethylphenyl)thio)aniline

This protocol is adapted from established industrial synthesis routes.[5][9]

  • S-Arylation: In a suitable reaction vessel, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is first synthesized by reacting 2,4-dimethylbenzenethiol with 1-fluoro-2-nitrobenzene.

  • Nitro Group Reduction:

    • To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) in acetic acid (100 mL), add iron powder (8.61 g, 154 mmol).

    • Stir the resulting reaction mixture at 30°C for 16 hours.[9]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford 2-((2,4-dimethylphenyl)thio)aniline, which can be used in the next step, often without further purification.

Part 2: Synthesis of (2,4-dimethylphenyl)(2-iodophenyl)sulfane

Core Directive: The stability of the diazonium salt is paramount. All operations involving this intermediate must be conducted at low temperatures (0–5 °C) to prevent decomposition and hazardous gas evolution.

  • Diazotization of the Amine:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-((2,4-dimethylphenyl)thio)aniline (1 equivalent) to a solution of sulfuric acid or hydrochloric acid in water.[5]

    • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, forming a fine slurry.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1–1.2 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine slurry over 30-60 minutes. Causality: A slow addition rate is critical to dissipate the exothermic heat of reaction and maintain the temperature below 5 °C.[10]

    • After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The solution should be clear at this point.

  • Iodide Displacement Reaction:

    • In a separate, larger reaction vessel, dissolve potassium iodide (KI, 3–4 equivalents) in deionized water.[7][10]

    • Cool the KI solution to 0–5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the KI solution via a dropping funnel. Causality: This order of addition (diazonium salt to KI) is crucial for minimizing side reactions. Vigorous bubbling (evolution of N₂ gas) should be observed, signifying the progress of the reaction.[6]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–4 hours to ensure the reaction goes to completion.[10]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This step is essential to quench any residual iodine (I₂), which has a dark color and can contaminate the final product.[10]

    • Wash the organic layer with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude oil or solid by silica gel column chromatography to afford the pure (2,4-dimethylphenyl)(2-iodophenyl)sulfane.[7]

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for the Sandmeyer-type iodination step.

ParameterValue/ReagentMolar Eq.Rationale
Starting Material2-((2,4-Dimethylphenyl)thio)aniline1.0The aromatic amine precursor.
AcidSulfuric Acid (H₂SO₄)~3.0Creates the amine salt and catalyzes diazotization.
Diazotizing AgentSodium Nitrite (NaNO₂)1.1 - 1.2Reacts with the acid to form the active NO⁺ electrophile. A slight excess ensures full conversion.
Iodide SourcePotassium Iodide (KI)3.0 - 4.0Acts as the iodide nucleophile/electron donor. A significant excess drives the reaction to completion.
Diazotization Temp.0 – 5 °CN/ACritical for the stability of the aryl diazonium salt intermediate.
Iodination Temp.0 °C to Room Temp.N/AInitial low temperature controls the rate of N₂ evolution; warming ensures completion.
Quenching AgentSodium Thiosulfate (Na₂S₂O₃)In excessRemoves residual iodine from the organic phase during work-up.

Reaction Mechanism

The overall transformation involves two distinct mechanistic stages: the formation of the aryl diazonium salt (diazotization) and the subsequent displacement of the diazonium group by iodide.

G cluster_diazotization Stage 1: Diazotization cluster_iodination Stage 2: Iodide Displacement (Radical Pathway) NaNO2 NaNO₂ + 2H⁺ NO_plus NO⁺ (Nitrosonium ion) + H₂O NaNO2->NO_plus Acid Activation Amine Ar-NH₂ N_Nitrosoamine Ar-NH-N=O Amine->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Aryl Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O Iodide I⁻ Diazonium->Iodide Enters Next Stage Aryl_Radical Ar• (Aryl Radical) + N₂ Iodide->Aryl_Radical Single Electron Transfer (SET) Product Ar-I (Final Product) Aryl_Radical->Product + I• Iodine_Radical I•

Figure 2: Mechanism of the Sandmeyer-type iodination reaction.

  • Diazotization: The reaction is initiated by the protonation of sodium nitrite by the strong mineral acid to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).[11][12] The lone pair of the primary aromatic amine attacks the nitrosonium ion, and after a series of proton transfers and tautomerization, followed by elimination of a water molecule, the stable aryl diazonium salt is formed.

  • Iodide Displacement: The mechanism for the displacement by iodide is believed to proceed via a radical pathway. The iodide ion (I⁻) is a sufficiently strong reducing agent to act as a single-electron donor to the diazonium salt.[2] This electron transfer results in the formation of a diazo radical, which rapidly loses a molecule of dinitrogen (N₂) gas—a thermodynamically highly favorable process—to generate an aryl radical.[6] This aryl radical then combines with an iodine radical to form the final product, (2,4-dimethylphenyl)(2-iodophenyl)sulfane.

Troubleshooting and Safety

  • Low Yield: Often caused by the decomposition of the diazonium salt. Strictly maintain the reaction temperature below 5 °C during diazotization and the initial addition to the iodide solution.

  • Incomplete Reaction: Ensure a slight excess of sodium nitrite is used. Test for the presence of nitrous acid using starch-iodide paper before proceeding to the displacement step.

  • Dark-Colored Product: Indicates the presence of I₂. Be thorough with the sodium thiosulfate wash during work-up until the organic layer is no longer purple/brown.

  • Safety: Aryl diazonium salts, especially when isolated and dried, can be explosive. This protocol is designed for in situ use, where the salt is kept in a cold aqueous solution, which is significantly safer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction involves strong acids and corrosive materials.

References

  • EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate.
  • Sandmeyer Reaction Mechanism . BYJU'S. [Link]

  • Sandmeyer reaction . Grokipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (NIH). [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Sandmeyer Reaction Mechanism . Adda247. [Link]

  • Sandmeyer Reaction . NROChemistry. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction . UCLA Chemistry. [Link]

  • US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE . European Patent Office. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Vortioxetine via Piperazine Ring Formation Using Bis(2-chloroethyl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vortioxetine, a multimodal antidepressant, is distinguished by its unique mechanism of action targeting multiple serotonin (5-HT) receptor subtypes and the serotonin transporter.[1][2] Its synthesis presents a compelling case study in modern pharmaceutical chemistry, where efficiency, cost, and safety are paramount. While many routes rely on palladium-catalyzed cross-coupling reactions, an alternative and noteworthy strategy involves the direct construction of the core piperazine ring.[3][4] This document provides a detailed technical guide for the synthesis of Vortioxetine utilizing the reaction between 2-((2,4-dimethylphenyl)thio)aniline and bis(2-chloroethyl)amine hydrochloride. We will explore the mechanistic underpinnings, provide field-tested protocols, and emphasize the critical safety and handling procedures required for the key bifunctional alkylating agent, bis(2-chloroethyl)amine hydrochloride.

Introduction: A Palladium-Free Approach to Vortioxetine

The synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine) is a focal point for process chemists aiming to optimize the production of this important active pharmaceutical ingredient (API). Many established synthetic routes employ palladium catalysts and specialized phosphine ligands to construct the crucial C-N bond between a pre-formed piperazine and an aryl halide.[3][5][6] While effective, these methods introduce challenges related to the cost of starting materials, catalyst expense, and the stringent requirement to remove toxic palladium residues from the final product.[3]

An alternative strategy, which circumvents the need for heavy metal catalysis, is the direct formation of the piperazine ring onto the aniline precursor. This is achieved through a cyclization reaction with a suitable C2-N-C2 building block. Bis(2-chloroethyl)amine hydrochloride serves as a potent and effective reagent for this transformation.[7][8] This approach condenses the synthesis into a key, convergent step, offering potential advantages in process simplicity and cost-effectiveness. This guide details the scientific rationale and practical execution of this synthetic route.

Reagent Profile: Bis(2-chloroethyl)amine Hydrochloride

Chemical Properties and Reactivity

Bis(2-chloroethyl)amine hydrochloride (CAS No: 821-48-7), also known as nor-nitrogen mustard, is a highly reactive bifunctional alkylating agent.[9][10] Its utility in forming the piperazine ring stems from the two electrophilic chloroethyl groups attached to a central nitrogen atom.

The key to its reactivity is the intramolecular cyclization mechanism. In solution, the nitrogen atom can attack one of the chloroethyl groups, displacing the chloride ion to form a highly strained and extremely reactive aziridinium ion. This cation is a potent electrophile that is readily attacked by nucleophiles, such as the primary amine of the aniline precursor. This process can occur sequentially with both chloroethyl arms, leading to a double N-alkylation that forms the desired six-membered piperazine ring.[9]

Critical Safety and Handling Protocols

Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and must be handled with extreme caution.[11][12] It is classified as a nitrogen mustard, a type of chemical warfare agent, and is corrosive, toxic, and a suspected mutagen.[9][13][14] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All handling of this reagent, including weighing and transfers, must be performed inside a certified, well-ventilated chemical fume hood.[15][16] The facility should be equipped with an eyewash station and a safety shower in close proximity.[16]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Gloves : Double-gloving with chemically resistant gloves (e.g., nitrile or butyl rubber) is mandatory.[15] Inspect gloves for integrity before use.

    • Eye Protection : Chemical safety goggles and a full-face shield must be worn.[9][15]

    • Body Protection : A flame-retardant lab coat and, for larger quantities, an impervious chemical-resistant apron should be worn.[15]

  • Handling Procedures :

    • Avoid inhalation of dust and contact with skin or eyes.[13]

    • Do not eat, drink, or smoke in the handling area.[12]

    • Keep containers tightly sealed when not in use.[16]

    • Use spark-proof tools and avoid generating dust.[15]

  • Spill & Decontamination : In case of a spill, evacuate the area immediately.[13] Decontamination should be performed by trained personnel. Neutralize the spill with an appropriate decontamination solution. Decontamination within minutes of exposure is critical to minimizing tissue damage.[17]

  • Waste Disposal : All contaminated materials (gloves, glassware, disposable labware) and excess reagent must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[12][13]

Synthetic Strategy and Mechanism

The core of this synthetic approach is the reaction of 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically conducted at elevated temperatures in a high-boiling point solvent.

The proposed mechanism involves the following key steps:

  • In Situ Free Base Formation : Although the reagent is a hydrochloride salt, at high temperatures or in the presence of a base, an equilibrium is established that provides a small concentration of the free bis(2-chloroethyl)amine.

  • First Alkylation : The nucleophilic primary amine of 2-((2,4-dimethylphenyl)thio)aniline attacks one of the electrophilic chloroethyl groups (or the more reactive aziridinium ion intermediate), displacing a chloride ion and forming a C-N bond.

  • Second Alkylation (Cyclization) : The newly formed secondary amine is now positioned to undergo an intramolecular cyclization by attacking the remaining chloroethyl group, closing the ring to form the piperazine structure of Vortioxetine.

High reaction temperatures are necessary to overcome the activation energy for both the formation of the reactive intermediates and the nucleophilic substitution steps. The choice of a high-boiling, inert solvent like diethylene glycol methyl ether or 1,2-dichlorobenzene is crucial to maintain the required temperature safely and to ensure all reactants remain in solution.[7][8]

Vortioxetine Synthesis Pathway cluster_reactants Reactants cluster_product Product Aniline 2-((2,4-dimethylphenyl)thio)aniline VortioxetineHCl Vortioxetine Hydrochloride Aniline->VortioxetineHCl Cyclization (High Temp, Solvent) AlkylatingAgent Bis(2-chloroethyl)amine HCl AlkylatingAgent->VortioxetineHCl

Caption: Synthetic pathway for Vortioxetine via cyclization.

Experimental Protocols

Protocol 1: Synthesis of Vortioxetine Hydrochloride

This protocol is adapted from procedures described in the patent literature.[7][8][18][19]

Reagent/MaterialMolar Eq.MW ( g/mol )AmountNotes
2-((2,4-dimethylphenyl)thio)aniline1.0243.375.0 gKey intermediate
Bis(2-chloroethyl)amine HCl1.0178.493.67 gHandle with extreme caution
1,2-Dichlorobenzene-147.0025 mLHigh-boiling solvent

Procedure:

  • Reaction Setup : To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-((2,4-dimethylphenyl)thio)aniline (5.0 g).

  • Reagent Addition : Under a nitrogen atmosphere, add 1,2-dichlorobenzene (25 mL). Begin stirring to dissolve the starting material. Carefully add bis(2-chloroethyl)amine hydrochloride (3.67 g) to the mixture at room temperature (25-30°C).[8]

  • Cyclization Reaction : Heat the reaction mixture to 165-170°C.[8] Maintain this temperature with vigorous stirring under a nitrogen atmosphere for 6-7 hours. The reaction progress can be monitored by HPLC or TLC.

  • Cooling and Precipitation : After the reaction is complete, cool the mixture to ambient temperature. The product, Vortioxetine hydrochloride, may begin to precipitate.

  • Isolation : Filter the resulting precipitate. Wash the solid with a small amount of cold acetone (3 x 10 mL) to remove residual solvent and impurities.[18]

  • Drying : Dry the isolated white to off-white powder under vacuum to afford Vortioxetine hydrochloride. (Expected Yield: ~50-75%).[7][8]

Protocol 2: Conversion to Vortioxetine Hydrobromide

The final API is typically the hydrobromide salt, which often possesses more favorable physicochemical properties.[20]

Procedure:

  • Dissolution : The crude Vortioxetine hydrochloride from the previous step can be basified with an aqueous base (e.g., NaOH) and extracted into an organic solvent like toluene.

  • Salt Formation : To the organic solution containing the Vortioxetine free base, add aqueous hydrobromic acid (48%) dropwise with stirring.[8][21]

  • Crystallization : Stir the mixture. The Vortioxetine hydrobromide salt will precipitate. The crystallization can be enhanced by cooling the mixture.

  • Purification : The crude hydrobromide salt is isolated by filtration. It can be further purified by recrystallization from a suitable solvent system, such as 2-butanol or a mixture of 2-butanol and water, to achieve high purity.[8][20]

  • Drying : The purified, crystalline Vortioxetine hydrobromide is dried under vacuum.

In-Process Controls and Analytical Characterization

Rigorous analytical monitoring is essential for ensuring the quality and purity of the synthesized Vortioxetine.

Workflow:

Experimental Workflow A Safety Assessment & PPE B Reaction Setup (Aniline, Solvent, N2) A->B C Add Bis(2-chloroethyl)amine HCl B->C D Heat to 165-170°C (6-7 hours) C->D E In-Process Control (HPLC/TLC) D->E Monitor Progress F Cool to Room Temp D->F E->D G Isolate Crude Product (Filtration & Washing) F->G H Purification (e.g., Recrystallization) G->H I Final Product Characterization (HPLC, NMR, MS) H->I

Caption: General experimental workflow for Vortioxetine synthesis.

Chromatographic Analysis (HPLC)

A reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of Vortioxetine and monitoring reaction completion.[22]

ParameterTypical Condition
Column C18 (e.g., 250mm x 4.6mm, 5µm)[23]
Mobile Phase Acetonitrile, Methanol, and Water/Buffer mixture[23][24]
Detection UV at 226 nm[24][25]
Flow Rate 0.8 - 1.0 mL/min[23][24]
Retention Time Typically > 4 minutes[23]

The method must be validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[22][23]

Structural Confirmation
  • ¹H-NMR : Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the final product, ensuring all protons are accounted for in their expected chemical environments.

  • Mass Spectrometry (MS) : ESI-MS will confirm the molecular weight of the compound, showing the [M+H]⁺ ion at m/z 299.[26]

Conclusion

The synthesis of Vortioxetine via piperazine ring formation using bis(2-chloroethyl)amine hydrochloride presents a viable, palladium-free alternative to common cross-coupling strategies. This method leverages a powerful but hazardous alkylating agent to construct the core heterocyclic structure in a convergent manner. The success of this protocol is critically dependent on a profound respect for and adherence to stringent safety measures due to the nature of the key reagent. With proper handling, this synthetic route offers an efficient pathway for researchers and drug development professionals engaged in the production of Vortioxetine.

References

  • A Guide to the Vortioxetine Synthesis Process. (2025). Vertex AI Search.
  • Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers - Scimplify. (n.d.). Scimplify.
  • Vortioxetine Raw Material: A Guide for Pharma Experts. (2025).
  • Bis-(2-Chloroethyl)
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (2025). BenchChem.
  • Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals.
  • Bis(2-chloroethyl)
  • US Patent US9493409B2. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • VORTIOXETINE. (n.d.). New Drug Approvals.
  • Bis(2-chloroethyl)
  • Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.
  • Analytical Method Development and Validation for Estimation of Vortioxetine from Dosage Form. (n.d.). CR Subscription Agency.
  • Development and Validation of an RP-HPLC Method for Vortioxetine Hydrobromide Quantification: Enhancing Pharmaceutical Quality Control. (2024). Journal of Drug Delivery and Therapeutics.
  • Bis(2-chloroethyl)amine hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • US Patent US20200010429A1. (2020). An improved process for preparation and purification of vortioxetine hydrobromide.
  • Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. (n.d.). Cole-Parmer.
  • Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate. (2015).
  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. (2022). International Journal of Trend in Scientific Research and Development.
  • EP Patent EP2981520A1. (2016). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Different synthetic routes to vortioxetine hydrobromide. (2022). ChemicalBook.
  • WO Patent WO2014191548A1. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • EP Patent EP3495347A1. (2019). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • EP Patent EP2894154A1. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • an improved process for the preparation of vortioxetine and salts thereof. (2021).
  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2022). Molecules.
  • Development of a simple HPLC method for the quantitation of vortioxetine in pharmaceuticals using DoE approach. (2019).
  • EP Patent EP3585388A1. (2019). An improved process for preparation and purification of vortioxetine hydrobromide.
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. (2014).
  • Vortioxetine. (n.d.). Wikipedia.
  • CN Patent CN109912538B. (2021). Preparation method of antidepressant vortioxetine.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates. (2013).
  • Synthesis of Vortioxetine (3). (n.d.).
  • CN Patent CN104356092A. (2015). Preparation method for vortioxetine.
  • Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. (2022).
  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferr
  • Nitrogen Mustard. (2024). Centers for Disease Control and Prevention.
  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards. (n.d.). Centers for Disease Control and Prevention.
  • Nitrogen Mustards Fact Sheet. (n.d.).
  • New route of synthesis to vortioxetine salts. (2019). SciSpace.
  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. (2025).

Sources

High-performance liquid chromatography (HPLC) method for analyzing 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2-Aminothiazole Derivatives by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-aminothiazole derivatives. These heterocyclic scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides an in-depth exploration of the methodological choices, a step-by-step analytical protocol, and a framework for method validation in accordance with international regulatory standards. The protocols are designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, quantitative analysis, and stability testing of this important class of compounds.

Introduction: The Analytical Imperative for 2-Aminothiazole Derivatives

The 2-aminothiazole moiety is a privileged scaffold in modern drug discovery, exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Its presence in clinically significant drugs necessitates rigorous analytical control throughout the development lifecycle—from synthesis to formulation. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for separating, identifying, and quantifying these derivatives and their potential impurities or degradants.[5][6] A properly developed and validated stability-indicating HPLC method is not merely a procedural requirement; it is a fundamental tool for ensuring the safety, efficacy, and quality of the final drug product.

The Scientific Rationale: Deconstructing the Method

A robust analytical method is built on a foundation of sound scientific principles. The choices made during method development are critical for achieving the desired separation, sensitivity, and reliability.

Chromatographic Mode: The Primacy of Reversed-Phase HPLC

Reversed-phase (RP-HPLC) is the predominant mode for the analysis of pharmaceutical compounds, and 2-aminothiazole derivatives are no exception.[7][8] In this technique, a non-polar stationary phase (typically alkyl-bonded silica like C18) is paired with a polar mobile phase (usually a mixture of water and an organic solvent).[7] Hydrophobic molecules are retained longer on the column.[7]

  • Causality: Many 2-aminothiazole derivatives possess sufficient non-polar character to be well-retained on standard C18 columns. However, the presence of the primary amine and other polar functional groups can present a challenge, sometimes leading to poor retention (eluting near the solvent front).[9][10] This is addressed through careful selection of the column and mobile phase.

Stationary Phase Selection: Beyond Standard C18

The choice of the analytical column is arguably the most critical factor in achieving separation.

  • The Workhorse (C18): An octadecylsilane (C18) column is the recommended starting point for nearly all 2-aminothiazole analyses due to its versatility and wide availability.[6][8] It provides a strong hydrophobic interaction mechanism.

  • Addressing Polarity: For highly polar derivatives that are poorly retained on a standard C18 phase, specialized columns may be required. These include "polar-endcapped" or "aqueous-stable" C18 columns, which are designed to prevent phase collapse in highly aqueous mobile phases, thereby improving the retention of polar analytes.[11][12]

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition dictates the retention and elution of analytes.[13]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.[8]

  • The Critical Role of pH: The 2-amino group on the thiazole ring is basic and will be protonated (ionized) at acidic pH. Controlling the ionization state of the analyte is essential for achieving reproducible retention times and symmetrical peak shapes.[10]

    • Expert Insight: Operating at a low pH (typically 2.5-3.5) using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid ensures that the amine is consistently in its protonated form.[8][14] This minimizes peak tailing that can occur from interactions between the basic amine and residual acidic silanols on the silica surface of the stationary phase.

Detector Selection: Ensuring Universal Detection

The thiazole ring contains a chromophore, making UV-Visible detection the most straightforward and common choice. The optimal wavelength should be selected at the absorbance maximum (λmax) of the parent compound to ensure the highest sensitivity.[6] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Workflow and Protocols

The following section provides a detailed, actionable protocol for the analysis of a representative 2-aminothiazole derivative.

Overall Analytical Workflow

The process begins with careful preparation of the mobile phase, standards, and samples, followed by system equilibration and suitability testing before proceeding with the analysis of the samples.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase Preparation A1 HPLC System Equilibration P1->A1 P2 Standard Solution Preparation A2 System Suitability Test (SST) P2->A2 P3 Sample Solution Preparation A3 Sample Injection & Data Acquisition P3->A3 A1->A2 Equilibrated System A2->A3 SST Passed D1 Peak Integration & Identification A3->D1 D2 Quantification (Assay, Impurities) D1->D2 D3 Report Generation D2->D3

Caption: High-level workflow for HPLC analysis.

Instrumentation and Chromatographic Conditions

This table summarizes a typical set of starting conditions. This method should be optimized and validated for each specific 2-aminothiazole derivative.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Analytical Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters Xterra)[6]
Mobile Phase A 0.1% (v/v) Orthophosphoric Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Orthophosphoric Acid in HPLC-grade Acetonitrile[6]
Elution Mode Isocratic or Gradient (e.g., 55:45 v/v A:B for isocratic)[6]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength Set at λmax of the analyte (e.g., 272 nm)[6]
Injection Volume 10 µL
Run Time 10 - 15 minutes (adjust to ensure elution of all components)
Step-by-Step Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): Carefully add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Carefully add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the starting chromatographic conditions (e.g., 50:50 v/v). This is used to dissolve standards and samples to ensure compatibility with the mobile phase.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 2-aminothiazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (e.g., from a solid dosage form): a. Weigh and finely powder a representative number of units (e.g., 20 tablets). b. Accurately weigh a portion of the powder equivalent to a target amount of the active pharmaceutical ingredient (API) into a suitable volumetric flask. c. Add approximately 70% of the flask volume with diluent and sonicate for 15-20 minutes to facilitate extraction.[15] d. Allow the solution to cool to room temperature, then dilute to the final volume with diluent. e. Filter an aliquot of the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial, discarding the first few drops.[15][16]

Protocol 2: System Suitability and Analysis

  • System Equilibration: Purge the HPLC system and pump the initial mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): a. Inject the diluent (blank) once to ensure no interfering peaks are present. b. Inject the Working Standard Solution five or six consecutive times. c. Calculate the system suitability parameters. The system is deemed ready for analysis only if all SST criteria are met.[17]

  • Analysis Sequence: Once SST is passed, inject the blank, followed by the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in system performance.

System Suitability Acceptance Criteria

This self-validating check ensures the chromatographic system is performing adequately for the analysis.[17]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0% for n=5 or 6 injectionsDemonstrates the precision of the injector and detector response.
% RSD of Retention Time ≤ 1.0% for n=5 or 6 injectionsDemonstrates the precision and stability of the pump/flow rate.

Method Validation and Forced Degradation

The analytical method is not complete until it has been formally validated to prove it is suitable for its intended purpose. Validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][18][19]

Core Validation Parameters
ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17][20]
Linearity & Range To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.[18]
Accuracy To express the closeness of agreement between the value which is accepted as a true value and the value found.[17][18]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions (includes Repeatability and Intermediate Precision).[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[18]
Protocol for Forced Degradation Studies

Forced degradation (stress testing) is the cornerstone of developing a stability-indicating method.[21][22] The goal is to generate potential degradation products to prove they can be separated from the main analyte peak.[23] A target degradation of 5-20% is generally recommended.[24]

Forced_Degradation cluster_conditions Stress Conditions Sample API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Sample->Oxidation Thermal Thermal (e.g., 80°C, solid) Sample->Thermal Photo Photolytic (ICH Q1B light exposure) Sample->Photo Analysis Analyze by HPLC-PDA (Assess Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Protocol 3: Stress Condition Application

  • Acid Hydrolysis: Dissolve the sample in diluent and add 0.1M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2-8 hours). Cool, neutralize with an equivalent amount of 0.1M sodium hydroxide, and dilute to the target concentration.[24]

  • Base Hydrolysis: Dissolve the sample in diluent and add 0.1M sodium hydroxide. Heat at 60°C for a specified time. Cool, neutralize with an equivalent amount of 0.1M hydrochloric acid, and dilute to the target concentration.[24]

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Store at room temperature for a specified time (e.g., 24 hours). Dilute to the target concentration.[24]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in an oven for a specified period (e.g., 24-48 hours). After exposure, dissolve the sample in diluent to the target concentration.

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[25]

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The chromatograms are then evaluated for the appearance of new peaks and the resolution between these degradant peaks and the parent API peak.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development, implementation, and validation of an HPLC method for the analysis of 2-aminothiazole derivatives. By understanding the causality behind chromatographic choices and adhering to systematic protocols for validation and stress testing, researchers can develop highly reliable, stability-indicating methods. Such methods are indispensable for ensuring the quality and integrity of these vital pharmaceutical compounds from the research bench to the final product.

References

  • International Conference on Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC. [Link]

  • Patel, D. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Organomation. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Basavanakatti, S. et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. Quora. [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Technologies. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Ghorab, M. M. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Elshaier, Y. A. M. M. et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave online. [Link]

  • Klick, S. et al. (2005). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • Abdelgawad, M. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Rawat, T. et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Abdelgawad, M. A. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

Sources

Application Notes and Protocols: Structural Elucidation of Novel Hydrazides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Hydrazides and the Imperative of Structural Verification

Hydrazides, organic compounds characterized by the R-CONH-NR¹R² functional group, are cornerstones in medicinal chemistry and drug development.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, make them attractive scaffolds for the synthesis of novel therapeutic agents.[1][3][4] The precise molecular structure of these compounds dictates their function and biological activity. Therefore, unambiguous structural elucidation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insights into molecular architecture.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging NMR spectroscopy for the definitive structural characterization of novel hydrazides.

Core Principles of NMR Spectroscopy in Hydrazide Analysis

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin.[5][6] When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation in the radiofrequency range and transition to a higher energy state.[6][8] The precise frequency at which a nucleus resonates is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift (δ).[5][8] This sensitivity allows us to differentiate between atoms in different parts of a molecule.

For hydrazide elucidation, the most informative nuclei are ¹H (proton) and ¹³C (carbon-13). Key information is derived from:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins causes signals to split into multiplets, providing information about connectivity.[5][8]

  • Through-Bond and Through-Space Correlations: Two-dimensional (2D) NMR experiments reveal correlations between nuclei that are connected through chemical bonds or are in close spatial proximity.

Part 1: The Foundation - Sample Preparation for High-Quality NMR Data

The quality of the NMR spectrum is intrinsically linked to the quality of the sample. Meticulous sample preparation is therefore paramount.

Protocol 1: Standard Sample Preparation for Hydrazide Analysis
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the hydrazide sample. Common choices for hydrazides include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons (e.g., -NH).

  • Concentration:

    • For ¹H NMR, dissolve 2-10 mg of the hydrazide in 0.6-0.7 mL of the deuterated solvent.[9]

    • For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][10]

  • Labeling: Clearly label the NMR tube with the sample identification.[10]

Part 2: A Step-by-Step Guide to NMR Experiments for Hydrazide Elucidation

A systematic approach employing a suite of 1D and 2D NMR experiments is essential for the complete structural assignment of a novel hydrazide.

Workflow for Hydrazide Structural Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR C13 ¹³C NMR H1->C13 Provides carbon count & chemical shifts COSY COSY H1->COSY Identifies ¹H-¹H spin systems HSQC HSQC H1->HSQC Correlates protons to directly attached carbons DEPT DEPT-135/90 C13->DEPT Determines CH, CH₂, CH₃ multiplicities HMBC HMBC COSY->HMBC Connects spin systems and quaternary carbons HSQC->HMBC Reveals long-range ¹H-¹³C correlations (2-3 bonds) G Start Acquire 1D & 2D NMR Data IdentifySpinSystems Identify ¹H-¹H Spin Systems (COSY) Start->IdentifySpinSystems AssignProtonatedCarbons Assign Protonated Carbons (HSQC) IdentifySpinSystems->AssignProtonatedCarbons ConnectFragments Connect Fragments via Long-Range Couplings (HMBC) AssignProtonatedCarbons->ConnectFragments AssignQuaternaryCarbons Assign Quaternary Carbons (HMBC) ConnectFragments->AssignQuaternaryCarbons ProposeStructure Propose Final Structure AssignQuaternaryCarbons->ProposeStructure

Caption: A flowchart illustrating the systematic process of assembling a molecular structure from NMR data.

Part 3: Challenges and Advanced Considerations in Hydrazide NMR

  • Rotational Isomers (Rotamers): The amide bond in hydrazides can exhibit restricted rotation, leading to the presence of cis and trans rotamers. [11]This can result in the doubling of some NMR signals. Variable temperature (VT) NMR experiments can be employed to study this dynamic process.

  • Proton Exchange: The -NH and -NH₂ protons are exchangeable and their signals can be broadened or disappear upon addition of a small amount of D₂O to the NMR sample. This can be used as a confirmatory tool for their assignment.

  • Hydrazone Formation: Hydrazides can react with carbonyl compounds (e.g., acetone impurity in solvent) to form hydrazones. This will introduce a new set of signals, including a characteristic imine C=N carbon signal in the ¹³C NMR spectrum.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of novel hydrazides. A systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous determination of connectivity and stereochemistry. The protocols and guidelines presented in this application note provide a robust framework for researchers to confidently characterize their synthesized hydrazide compounds, a critical step in advancing drug discovery and development.

References

  • Butnariu, D., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Khan, M. S., et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines. [Link]

  • Sadeek, G. T., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Sadeek, G. T., et al. (2025). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • ResearchGate. (n.d.). The representative spectra of compound 1; (a) ¹H NMR, (b) ¹³C NMR. ResearchGate. [Link]

  • Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C-NMR spectra of Ligand(II). ResearchGate. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. University of Ottawa. [Link]

  • University College London. (n.d.). Sample Preparation. University College London. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. ijirset. [Link]

  • University of Toronto. (n.d.). NMR Sample Preparation. University of Toronto. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation. Humboldt-Universität zu Berlin. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation. Humboldt-Universität zu Berlin. [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • PubMed. (1972). [H-NMR-spectra of hydrazones]. PubMed. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. MSU chemistry. [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. ResearchGate. [Link]

  • McMahon, M. T., et al. (2023). Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. jchps. [Link]

  • EPFL. (n.d.). 2D NMR. EPFL. [Link]

  • University of Arizona. (n.d.). 2D NMR. University of Arizona. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate. [Link]

  • Royal Society of Chemistry. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. RSC Publishing. [Link]

  • ResearchGate. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

Sources

Animal models for testing the antitumor activity of experimental compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Animal Models for Testing the Antitumor Activity of Experimental Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Preclinical Landscape in Oncology

The journey of an experimental compound from the laboratory bench to a potential clinical therapeutic is a rigorous and complex process. Central to this endeavor are preclinical animal models, which serve as the primary platform for evaluating the efficacy, toxicity, and pharmacokinetic properties of novel anticancer agents.[1][2] These models provide an indispensable in vivo context that cannot be replicated by in vitro cell culture systems alone, offering insights into the intricate interactions between the tumor, its microenvironment, and the host organism.[3]

The selection of an appropriate animal model is arguably one of the most critical decisions in the preclinical drug development pipeline. The choice directly influences the translational relevance of the findings and the ultimate success of the therapeutic candidate. This guide provides a detailed overview of the most commonly employed mouse models in oncology research: Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), Syngeneic models, and Genetically Engineered Mouse Models (GEMMs).[4] It is designed to serve as a comprehensive resource, elucidating the principles, advantages, and limitations of each model, and providing detailed protocols to ensure robust and reproducible experimental outcomes.

I. Foundational Principles: Ethical Conduct in Animal Research

Before embarking on any in vivo study, it is imperative to ground the experimental design in a strong ethical framework. The guiding principles for the humane use of animals in research are encapsulated by the "3Rs":

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data, without compromising the scientific validity of the study.[5]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This includes the use of analgesics and anesthetics and defining humane endpoints.[5][6]

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[7] This ensures that animal welfare is prioritized and that studies are designed to be both scientifically sound and ethically justifiable.[6][8][9] Humane endpoints—pre-defined criteria for ending an experiment to avoid or terminate pain and distress (e.g., excessive tumor burden, significant weight loss, or loss of mobility)—must be clearly established and strictly adhered to.[5][10]

II. Selecting the Right Tool: A Comparative Overview of Preclinical Mouse Models

No single animal model can perfectly recapitulate the complexity of human cancer.[11] Each model possesses a unique set of characteristics, making it suitable for answering specific research questions. The choice of model should be a strategic decision based on the therapeutic modality being tested, the cancer type, and the specific biological questions at hand.

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Syngeneic ModelGenetically Engineered Mouse Model (GEMM)
Tumor Origin Immortalized human cancer cell linesPrimary human tumor tissueImmortalized mouse cancer cell linesSpontaneous tumor development (de novo)
Host Immune System Immunodeficient (e.g., Nude, SCID, NSG)Immunodeficient (e.g., NSG)Immunocompetent (inbred strain)Immunocompetent
Tumor Heterogeneity Low (homogenous cell population)High (retains patient heterogeneity)Low (homogenous cell population)High (mimics natural development)
Clinical Relevance Moderate; good for initial efficacyHigh; strong predictive valueModerate; excellent for immunotherapyVery High; models human cancer progression
Time to Establish Fast (1-3 weeks)[12]Slow (months)[13]Fast (1-2 weeks)Very Slow (months to over a year)
Cost & Complexity LowHighLow-ModerateVery High
Primary Application Large-scale initial efficacy screeningCo-clinical trials, biomarker discoveryImmuno-oncology, checkpoint inhibitorsCarcinogenesis studies, targeted therapy

III. Cell Line-Derived Xenograft (CDX) Models

A. Principle and Rationale

The CDX model is the most traditional and widely used preclinical cancer model.[14] It involves the implantation of established human cancer cell lines into immunodeficient mice.[12][15][16] The absence of a functional adaptive immune system in these mice (e.g., athymic nude mice lacking T cells) prevents the rejection of the human cells, allowing the formation of tumors.

The primary strength of the CDX model lies in its reproducibility and convenience.[12][17] The predictable and often rapid growth rates of established cell lines make these models ideal for initial, large-scale screening studies to determine if a compound has basic antitumor activity.[15]

B. Workflow and Protocol

CDX_Workflow cluster_prep In Vitro Preparation cluster_implant In Vivo Implantation cluster_study Efficacy Study cluster_analysis Endpoint Analysis CellCulture 1. Human Cancer Cell Line Culture Harvest 2. Cell Harvesting & Viability Check CellCulture->Harvest Prep 3. Resuspend Cells in Matrigel/PBS Harvest->Prep Implant 4. Subcutaneous Injection into Immunodeficient Mice Prep->Implant TumorGrowth 5. Tumor Growth Monitoring Implant->TumorGrowth Random 6. Randomization into Groups TumorGrowth->Random Dosing 7. Compound Administration Random->Dosing Monitor 8. Monitor Tumor Volume & Body Weight Dosing->Monitor Endpoint 9. Euthanasia at Endpoint Monitor->Endpoint Analysis 10. Tissue Collection & Downstream Analysis Endpoint->Analysis

Protocol: Subcutaneous CDX Model Establishment

  • Animal Selection: Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) aged 5-8 weeks.[12] Allow animals to acclimate for at least one week before the study begins.

  • Cell Preparation:

    • Culture the selected human cancer cell line (e.g., A549 for lung cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase using trypsin.

    • Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count and viability assessment (e.g., trypan blue exclusion). Viability should be >90%.

    • Resuspend the cell pellet in a sterile solution. A 1:1 mixture of PBS and Matrigel is often used to support initial tumor formation. The final concentration is typically 1-10 x 10⁷ cells/mL.

  • Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of the mouse using a 27-gauge needle.

  • Monitoring and Study Initiation:

    • Monitor animals for tumor appearance. Tumors are typically palpable within 1-2 weeks.[12]

    • Begin measuring tumor volume with digital calipers 2-3 times per week once tumors are established.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[18]

    • Begin compound administration according to the study design.

IV. Patient-Derived Xenograft (PDX) Models

A. Principle and Rationale

PDX models are created by implanting fresh tumor tissue from a cancer patient directly into severely immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).[13][19] The goal is to bypass the artificial selection pressures of in vitro cell culture, thereby creating a model that more faithfully recapitulates the characteristics of the original human tumor.[20]

PDX models are considered a high-fidelity platform because they maintain the histological architecture, molecular signatures, genetic diversity, and tumor microenvironment components of the parent tumor.[13][20] This makes them exceptionally valuable for personalized medicine approaches, biomarker identification, and for testing therapies in a context that is more predictive of clinical response.[13] However, they are significantly more complex, costly, and time-consuming to establish than CDX models.[21]

B. Workflow and Protocol

PDX_Workflow cluster_source Tissue Sourcing cluster_implant Implantation (P0) cluster_expand Expansion & Banking cluster_study Efficacy Study Patient 1. Obtain Patient Tumor Tissue (with consent) Process 2. Fragment Tissue into small pieces Patient->Process ImplantP0 3. Implant fragments subcutaneously into NSG Mice Process->ImplantP0 MonitorP0 4. Monitor for Tumor Growth ImplantP0->MonitorP0 HarvestP0 5. Harvest P0 Tumor MonitorP0->HarvestP0 Passage 6. Re-implant into new mice (P1, P2...) HarvestP0->Passage Bank 7. Cryopreserve & Characterize HarvestP0->Bank Select 8. Expand Cohort for Study Passage->Select Dosing 9. Randomize & Administer Compound Select->Dosing Analysis 10. Endpoint Analysis Dosing->Analysis

Protocol: PDX Model Establishment

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under an IRB-approved protocol with informed patient consent. Transport the tissue to the lab rapidly in a sterile collection medium on ice.

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tissue with a cold, serum-free medium containing antibiotics.

    • Remove any non-tumor or necrotic tissue.

    • Mechanically mince the tumor into small fragments (approx. 2-3 mm³).

  • Implantation (P0 Generation):

    • Anesthetize a severely immunodeficient mouse (e.g., NSG).

    • Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket.

    • Place a single tumor fragment into the pocket and close the incision with a wound clip or suture.

  • Tumor Growth and Passaging:

    • Monitor mice weekly for tumor growth. PDX growth is slow and can take 2-6 months.

    • When the tumor reaches the endpoint size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically harvest the tumor. This is the P0 (Passage 0) tumor.

    • A portion of the tumor should be cryopreserved for banking and another portion used for molecular characterization (e.g., sequencing).

    • The remaining tumor tissue is fragmented and implanted into a new cohort of mice to generate the P1 generation. Studies are typically conducted using low-passage (P2-P5) tumors to minimize genetic drift.

V. Syngeneic Models

A. Principle and Rationale

Syngeneic models, also known as allograft models, utilize mouse tumor cell lines that are implanted into immunocompetent mice of the same inbred strain from which the tumor originated (e.g., CT26 colon carcinoma cells into BALB/c mice).[22][23][24] Because the tumor and the host are genetically identical, the tumor is not rejected and can grow in the presence of a fully functional immune system.[24][25]

This feature makes syngeneic models the workhorse for immuno-oncology research.[22][23][26] They are indispensable for evaluating the efficacy of therapies designed to modulate the host immune response, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), therapeutic vaccines, and CAR-T cell therapies.[26]

B. Mechanism and Protocol

Checkpoint_Inhibitor_Mechanism cluster_drug Therapeutic Agent PD1 PD-1 Receptor PDL1 PD-L1 Ligand PDL1->PD1 Binds & Inhibits T Cell Activity AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks Interaction

Protocol: Syngeneic Model Efficacy Study

  • Animal and Cell Line Selection: Choose a well-characterized syngeneic cell line and the corresponding immunocompetent mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).

  • Implantation: Follow the same procedure as for CDX models (Section III.B, steps 2-3) to implant the mouse tumor cells subcutaneously into the flank of the immunocompetent host.

  • Study Initiation and Dosing:

    • Monitor tumor growth and randomize animals into groups as described for CDX models.

    • Administer the immunotherapy agent (e.g., anti-mouse PD-1 antibody) and vehicle control, typically via intraperitoneal (IP) or intravenous (IV) injection.

  • Endpoint and Immune Analysis:

    • Monitor tumor volume and body weight throughout the study.

    • At the endpoint, tumors and spleens can be harvested.

    • Process tissues to create single-cell suspensions for analysis of the immune cell infiltrate (e.g., tumor-infiltrating lymphocytes, myeloid-derived suppressor cells) by flow cytometry.

VI. Genetically Engineered Mouse Models (GEMMs)

A. Principle and Rationale

GEMMs are sophisticated models in which tumors arise de novo in the context of a normal tissue microenvironment and a competent immune system.[27][28] This is achieved by introducing specific genetic alterations—such as the activation of an oncogene or the deletion of a tumor suppressor gene—that are known to drive human cancers.[29][30]

Because tumorigenesis in GEMMs mimics the natural progression of human disease, including clonal evolution and metastasis, they are considered to be of very high clinical relevance.[27][28][31] They are powerful tools for studying the mechanisms of cancer initiation, validating drug targets, and understanding resistance mechanisms.[27] However, their use is often limited by long tumor latency, high cost, and technical complexity.

B. Mechanism and Protocol

CreLox_System cluster_mouse1 Mouse 1: Cre Driver cluster_mouse2 Mouse 2: Floxed Gene cluster_offspring Offspring: Conditional Knockout Cre Tissue-Specific Promoter -> Cre Recombinase Result In specific tissue, Cre is expressed, recognizes LoxP sites, and excises the gene. node_and X Cre->node_and Floxed LoxP -> [ Exon ] -> LoxP (Tumor Suppressor Gene) Floxed->node_and Outcome Tumor Suppressor Gene DELETED -> Tumor Initiation Result->Outcome node_and->Result

Protocol: Monitoring and Treatment in a GEMM Study

  • Model Generation and Breeding: Generate or acquire the GEMM of interest (e.g., KrasLSL-G12D/+;Trp53LSL-R172H/+;Pdx-1-Cre for pancreatic cancer). Establish breeding colonies to generate experimental cohorts.

  • Tumor Monitoring:

    • Unlike transplant models, tumor onset is spontaneous. Animals must be monitored regularly for signs of tumor development.

    • Monitoring methods depend on the tumor type and may include regular palpation, body weight measurement, monitoring for clinical signs (e.g., ascites, labored breathing), and non-invasive imaging.

  • Treatment: Once a tumor is detected and has reached a pre-defined size, treatment with the experimental compound can be initiated.

  • Endpoint Analysis: The primary endpoint is often overall survival. At the time of euthanasia, tumors and metastatic lesions are collected for detailed histological and molecular analysis.

VII. Core Methodologies for Efficacy Assessment

Regardless of the model chosen, several core procedures are fundamental to assessing the antitumor activity of a compound.

A. Tumor Growth Monitoring and Data Analysis
  • Calipers: For subcutaneous tumors, measurements are taken 2-3 times weekly.[10][32] Tumor volume is calculated using the formula: Volume (mm³) = (Length x Width²)/2 , where Length is the longest diameter and Width is the perpendicular diameter.[33]

  • Data Presentation: Results are typically plotted as mean tumor volume ± standard error of the mean (SEM) for each group over time.

  • Statistical Analysis: Statistical significance between treatment and control groups is often determined using methods like the two-way ANOVA or a mixed-effects model to account for repeated measurements on the same animal.[18][34]

B. In Vivo Imaging

Non-invasive imaging allows for the longitudinal monitoring of tumor growth, metastasis, and pharmacodynamic responses in the same animal over time, which aligns with the "Reduction" and "Refinement" ethical principles.[35]

Imaging ModalityPrincipleAdvantagesDisadvantagesPrimary Use
Bioluminescence (BLI) Light emission from luciferase-expressing cellsHigh throughput, high sensitivity, low costPoor anatomical resolution, requires genetic modificationTracking overall tumor burden, metastasis
Fluorescence (FLI) Excitation of fluorescent proteins or probesCan multiplex different probesHigh background signal, limited tissue penetrationVisualizing specific cell populations, vascularity
MRI Magnetic fields and radio wavesExcellent soft-tissue contrast, high anatomical detail[36]Low throughput, high cost, requires anesthesiaOrthotopic tumors (e.g., brain), detailed volumetrics
PET/CT Radioactive tracers (PET) and X-rays (CT)Provides functional/metabolic data (PET) and anatomical context (CT)[36]High cost, use of ionizing radiationMeasuring metabolic response (e.g., FDG-PET)
C. Pharmacokinetics and Pharmacodynamics (PK/PD)

Integrated PK/PD modeling is essential for establishing a quantitative relationship between drug exposure and the therapeutic response.[37][38]

  • Pharmacokinetics (PK): Determines "what the body does to the drug" (Absorption, Distribution, Metabolism, Excretion). This involves collecting blood or tissue samples at various time points after drug administration to measure compound concentration.

  • Pharmacodynamics (PD): Measures "what the drug does to the body." This can be an assessment of tumor growth inhibition or the modulation of a specific molecular target within the tumor tissue (e.g., phosphorylation of a target kinase).

VIII. Conclusion

The selection and proper execution of animal model studies are fundamental to the successful development of new anticancer therapies. CDX models offer a robust, cost-effective platform for initial efficacy screening, while PDX models provide a higher-fidelity system that better predicts clinical outcomes. For the burgeoning field of immuno-oncology, syngeneic models are the undisputed standard, and GEMMs offer unparalleled insight into the complex processes of de novo tumorigenesis.

By understanding the inherent advantages and limitations of each model and adhering to rigorous, ethically grounded protocols, researchers can generate high-quality, reproducible data. This not only enhances our understanding of cancer biology but also accelerates the translation of promising experimental compounds into effective clinical treatments for patients.

References

  • Current time information in Portland, OR, US. (n.d.). Google.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Blog.
  • Cell Line-derived Xenograft (CDX) Models. (n.d.). Champions Oncology.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. (n.d.). Champions Oncology.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
  • Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories.
  • Advancing Oncology Research: Cell Line Derived Xenografts (CDX) for Preclinical Studies. (n.d.). TD2.
  • Experimental mouse models for translational human cancer research. (n.d.). Frontiers.
  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2024, July 2). AACR Journals.
  • Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. (n.d.). PubMed.
  • In Vivo Imaging in Cancer. (n.d.). PMC - NIH.
  • Mouse Models for Cancer Immunotherapy Research. (n.d.). PMC - PubMed Central.
  • Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. (n.d.). PMC - PubMed Central.
  • Statistical analysis of longitudinal data on tumour growth in mice experiments. (2020, June 4). PMC - NIH.
  • Genetically engineered mouse models in oncology research and cancer medicine. (n.d.). PubMed.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). PMC - PubMed Central.
  • Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH.
  • Summary of advantages and disadvantages of preclinical models for rare cancers. (n.d.). ResearchGate.
  • In Vivo Imaging Technologies to Monitor the Immune System. (2020, June 1). Frontiers.
  • CDX Model Studies in Mice. (n.d.). Charles River Laboratories.
  • Genetically engineered mouse models in oncology research and cancer medicine. (2016, December 27). PMC.
  • Syngeneic Mouse Models. (n.d.). Charles River Laboratories.
  • Ethical considerations in animal studies. (2025, August 6). ResearchGate.
  • Guideline #8: Tumor Burden in Rodents. (2024, May 21). Washington State University Institutional Animal Care and Use Committee.
  • Statistical analysis of longitudinal data on tumour growth in mice experiments. (n.d.). Nature.
  • Ethics of Animal Use in Research. (n.d.). University of Minnesota.
  • Uncovering Advantages and Disadvantages of Ex Vivo Culture in Preclinical Cancer Research. (2023, December 28). Champions Oncology.
  • CDX Models: Your Essential Guide to Smarter Cancer Drug Development. (2025, August 14). Biocytogen.
  • Antitumor Efficacy Testing in Rodents. (n.d.). PMC - NIH.
  • Genetically Engineered Mouse Models (GEMM) for I/O Studies. (2017, August 15). Crown Bioscience.
  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. (n.d.). MDPI.
  • Oncology In Vivo Imaging. (n.d.). Charles River Laboratories.
  • Syngeneic Tumor Mouse Models: The Pros and Cons. (n.d.). Crown Bioscience.
  • Standard on Tumor Production and Cancer Research In Mice and Rats. (2021, April 11). UNC Policies.
  • The Evolution and Importance of Syngeneic Tumor Models in Immunotherapy Research. (2024, June 20). Crown Bioscience.
  • Recommendations for Ethical Review of Veterinary Clinical Trials. (2021, July 27). Frontiers.
  • Genetically engineered mouse models in oncology research and cancer medicine. (n.d.). EMBO.
  • Spontaneous and Induced Animal Models for Cancer Research. (n.d.). MDPI.
  • Application of In Vivo Imaging Techniques for Monitoring Natural Killer Cell Migration and Tumor Infiltration. (2020, May 22). MDPI.
  • Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. (2025, August 13). ResearchGate.
  • Advantages and disadvantages of various preclinical models. (n.d.). ResearchGate.
  • 5 Common In Vivo Imaging Techniques. (2025, December 10). BPLabLine.
  • Monitoring Tumor Growth in Rodents. (n.d.). Institutional Animal Care and Use Committee.
  • Guidelines for the welfare and use of animals in cancer research. (n.d.). PMC - NIH.
  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC AND PHARMACODYNAMIC STUDIES IN DRUG DISCOVERY. (n.d.). KNOWLEDGE – International Journal.
  • Syngeneic Mouse Models. (n.d.). Medicilon.
  • Genetically Engineered Mouse Models (GEMMs) in Cancer Immunotherapy R&D. (2022, November 6). Biocytogen.
  • Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. (2025, August 6). ResearchGate.

Sources

Application Notes & Protocols: A Guide to Evaluating the Cytotoxicity of Synthetic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cytotoxicity Assessment

In the landscape of drug discovery and chemical safety assessment, evaluating the potential of a synthetic molecule to cause cellular damage—its cytotoxicity—is a foundational step. Cytotoxicity assays are pivotal gatekeepers, providing the first insights into a compound's therapeutic window or its potential for toxicity.[1][2][3] These in vitro tests measure the degree to which a substance can damage or kill cells, offering critical data for decision-making in preclinical development.[1][2][3]

This guide provides a comprehensive overview of common cell culture techniques used to evaluate the cytotoxicity of novel synthetic molecules. Moving beyond mere procedural lists, it delves into the mechanistic basis of widely used assays, explains the rationale behind experimental choices, and provides detailed, field-tested protocols to ensure the generation of robust and reproducible data.

Part 1: Foundational Principles & Experimental Design

Before embarking on any specific assay, a well-designed experiment is paramount. The choices made at this stage will profoundly impact the quality and interpretability of the results.

Distinguishing Viability from Cytotoxicity

While often used interchangeably, "cell viability" and "cytotoxicity" are distinct concepts.[1][4]

  • Cell Viability Assays measure the proportion of living, healthy cells in a population.[1][2][5] These assays typically quantify a parameter associated with metabolic activity or cellular proliferation.[2][4]

  • Cytotoxicity Assays directly measure the process of cell death or the damage inflicted upon cells by a substance.[1][4] These often quantify markers of membrane rupture or the activation of death pathways.[4]

A potent cytotoxic compound will lead to a decrease in cell viability. Therefore, these two types of assays provide complementary information about the health of a cell population following treatment.[5]

Critical Experimental Controls: The Key to Self-Validating Data

To ensure that observed effects are due to the synthetic molecule and not an artifact, a robust set of controls is non-negotiable.

  • Untreated Control (Negative Control): Cells cultured in medium alone. This group represents the basal level of viability and death within the cell population and serves as the primary reference for calculating percentage effects.[6]

  • Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve the synthetic molecule, at the highest concentration present in the experimental wells. This is crucial to confirm that the solvent itself is not contributing to cytotoxicity.

  • Positive Control (Lysis Control): Cells treated with a substance known to induce 100% cell death (e.g., Triton™ X-100 for membrane integrity assays, Staurosporine for apoptosis assays). This control validates that the assay system is working correctly and capable of detecting a cytotoxic effect.[7]

Part 2: Core Cytotoxicity Assay Methodologies

The choice of assay depends on the specific question being asked, the suspected mechanism of cell death, and practical considerations like throughput and required equipment.[1][8] Here, we detail three of the most common and informative assays.

Assay for Metabolic Activity: MTT (Tetrazolium Reduction)

The MTT assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[9][10][11]

Principle of Causality: The assay's logic is rooted in cellular function. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][10][11] This conversion only occurs in living cells with intact mitochondrial function.[9][11] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9][12]

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Synthetic molecule stock solution (in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[13]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multichannel pipette

  • Microplate reader (absorbance at 540-570 nm)[11][13]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 1x10⁴ to 5x10⁴ cells per well (optimization is required) in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the synthetic molecule in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.[12]

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[11][13]

Assay for Membrane Integrity: Lactate Dehydrogenase (LDH) Release

The LDH assay is a classic cytotoxicity test that measures the integrity of the plasma membrane.[14]

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[15][16] Under normal conditions, it resides within the cell. When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[17][18] The assay quantifies the amount of LDH in the supernatant via a coupled enzymatic reaction that results in a colored product, which is directly proportional to the number of damaged cells.[7][17]

Detailed Protocol: LDH Release Assay

Materials:

  • Cells and plate setup as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

  • Lysis Buffer (e.g., 1% Triton X-100) for the positive control.

  • 96-well plate for collecting supernatant.

  • Microplate reader (absorbance at ~490 nm).[17]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Crucially, set up additional wells for the "Maximum LDH Release" control.

  • Control Lysis: About 30-45 minutes before the end of the compound incubation period, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells to induce complete cell lysis.[7]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing supernatant.[7]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of the Stop Solution provided in the kit.[7] Measure the absorbance at 490 nm.

Assays for Apoptosis: Caspase Activity and Annexin V Staining

Apoptosis, or programmed cell death, is a distinct, highly regulated process. Detecting its specific markers can provide deeper mechanistic insights into a compound's action.

Principle of Causality: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[19] These enzymes are the executioners of apoptosis, cleaving specific protein substrates to orchestrate cell disassembly.[19] This assay uses a synthetic, cell-permeable substrate that contains the caspase-3/7 recognition sequence (DEVD).[19][20] When activated caspase-3/7 cleaves this substrate, a reporter molecule (e.g., a fluorophore or a luciferase) is released, generating a signal proportional to the level of apoptosis.[20][21]

Workflow: Caspase-Glo® 3/7 Assay

G D Add Caspase-Glo® 3/7 Reagent (Single 'Add-Mix' Step) E Incubate at RT (e.g., 1 hour) D->E F Measure Luminescence (Plate Reader) E->F A A B B A->B C C B->C C->D

Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[22][23] Annexin V is a protein with a high, calcium-dependent affinity for PS.[23] By conjugating Annexin V to a fluorophore (like FITC), early apoptotic cells can be identified. This assay is often combined with a viability dye like Propidium Iodide (PI), which is excluded by cells with intact membranes. This dual staining allows for the differentiation of:

  • Viable cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Workflow: Annexin V/PI Staining

G A Induce Apoptosis (Treat cells with compound) B Harvest Cells (Including supernatant) A->B C Wash with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15 min at RT in the Dark E->F G Analyze by Flow Cytometry F->G

Part 3: Data Analysis & Interpretation

Data Normalization and IC₅₀ Calculation

The primary output of most cytotoxicity assays is a dose-response curve, where the biological effect (e.g., % viability) is plotted against the concentration of the synthetic molecule. From this curve, the IC₅₀ (Half-maximal inhibitory concentration) is determined. The IC₅₀ represents the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% loss of cell viability).[24]

Calculation Steps:

  • Subtract Background: Subtract the absorbance value of the "medium only" control from all other readings.

  • Normalize Data: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Plot the Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (sigmoidal) dose-response curve.[25][26][27] The software will calculate the IC₅₀ value from this curve.[26][27]

Choosing the Right Assay: A Comparative Summary

The decision of which assay to use should be driven by the experimental goals. A multi-parametric approach, using two or more assays that measure different cellular events, provides the most comprehensive and reliable assessment of a compound's cytotoxic profile.[28]

Assay TypeParameter MeasuredPrincipleAdvantagesDisadvantages
MTT Metabolic Activity / ViabilityEnzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[11]Inexpensive, high-throughput, well-established.[10]Can be affected by compounds that alter mitochondrial respiration; requires a solubilization step.
LDH Release Membrane Integrity / CytotoxicityRelease of cytosolic enzyme (LDH) from damaged cells.Direct measure of cytotoxicity; non-lytic (uses supernatant).LDH in serum can cause high background; less sensitive for early apoptosis.[7][14]
Caspase-3/7 Apoptosis ExecutionCleavage of a specific peptide substrate by activated effector caspases.[20]Highly specific for apoptosis; sensitive; amenable to HTS ("add-mix-measure").[21]May miss non-apoptotic cell death; transient signal.
Annexin V Apoptosis InitiationBinding to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells.Detects early apoptosis; can distinguish apoptosis from necrosis with PI.Requires flow cytometer; more complex protocol.

References

  • Single Use Support. (2023-07-26). What is the difference between cytotoxicity and cell viability?. [Link]

  • National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Biochain Incorporated. (2023-05-08). Making Choices Between Cytotoxicity Assay And Cell Viability. [Link]

  • Boster Biological Technology. (2024-11-12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • DAWINBIO. Annexin V staining protocol for apoptosis. [Link]

  • CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Abbkine. Caspase 3/7 Activity Apoptosis Assay Kit (Green Fluorescence). [Link]

  • ResearchGate. (2016-10-04). How to calculate IC50 for my dose response?. [Link]

  • CLYTE Technologies. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • National Center for Biotechnology Information (NCBI). (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ScitoVation. Cell Cytotoxicity and Viability. [Link]

  • News-Medical.Net. (2019-12-03). Overview of Cell Viability and Cytotoxicity. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. [Link]

  • OriginLab. (2022-12-21). How to compute EC50 C50 in Dose Response fitting. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • National Center for Biotechnology Information (PMC). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Medical Design & Outsourcing. (2025-05-11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link]

  • ResearchGate. (2025-08-07). Update on in vitro cytotoxicity assays for drug development. [Link]

  • Chemistry LibreTexts. (2024-11-07). 40.3.4: Different Cytotoxicity Assays. [Link]

  • BMG Labtech. (2025-07-28). Cytotoxicity Assays – what your cells don't like. [Link]

Sources

Harnessing Mass Spectrometry for the Comprehensive Identification of Impurities in Vortioxetine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine is a novel antidepressant with a multimodal mechanism of action, targeting various serotonin receptors and transporters.[1] The control of impurities during its synthesis is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This application note provides a detailed guide for the identification and characterization of process-related impurities and degradation products of Vortioxetine using advanced mass spectrometry techniques. We will explore the origins of potential impurities from a common synthetic pathway, outline protocols for forced degradation studies, and provide a step-by-step workflow for impurity identification using Liquid Chromatography-Mass Spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS).

Introduction: The Imperative of Impurity Profiling in Vortioxetine Manufacturing

The synthesis of complex pharmaceutical molecules like Vortioxetine involves multi-step chemical reactions that can generate a variety of impurities.[3] These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the drug substance itself.[2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks (specifically ICH Q3A and Q3B) for the control of impurities in new drug substances and products.[2][4][5] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, making their rigorous analysis a non-negotiable aspect of drug development and manufacturing.[5][6]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for this purpose. Its high sensitivity and specificity allow for the detection of trace-level impurities, while high-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) offers detailed structural information through controlled fragmentation, enabling the confident identification of unknown compounds.[1][7] This guide details the application of these powerful techniques to ensure the purity and quality of Vortioxetine.

Origins of Impurities in Vortioxetine Synthesis

Understanding the synthetic pathway is crucial for predicting potential impurities. A common route to Vortioxetine involves the coupling of a key thioether intermediate with piperazine.[3] Impurities can be introduced or formed at various stages of this process.

Vortioxetine_Synthesis cluster_synthesis Vortioxetine Synthesis Pathway cluster_impurities Potential Impurity Origins 2,4-Dimethylthiophenol 2,4-Dimethylthiophenol Thioether_Intermediate Thioether Intermediate 2,4-Dimethylthiophenol->Thioether_Intermediate Impurity_SM Unreacted Starting Materials 2,4-Dimethylthiophenol->Impurity_SM Halo-Phenyl_Precursor Halo-Phenyl Precursor Halo-Phenyl_Precursor->Thioether_Intermediate Piperazine Piperazine Vortioxetine_Base Vortioxetine (Base) Piperazine->Vortioxetine_Base Piperazine->Impurity_SM Impurity_GTI Genotoxic Impurities (e.g., Nitrosamines) Piperazine->Impurity_GTI Thioether_Intermediate->Vortioxetine_Base Coupling Reaction (e.g., Buchwald-Hartwig) Impurity_Inter Residual Intermediates Thioether_Intermediate->Impurity_Inter Vortioxetine_HBr Vortioxetine HBr Vortioxetine_Base->Vortioxetine_HBr Salt Formation Impurity_Byproduct Side-Reaction By-products Vortioxetine_Base->Impurity_Byproduct Impurity_Deg Degradation Products Vortioxetine_HBr->Impurity_Deg

Caption: Common Vortioxetine synthesis pathway and sources of impurities.

Process-Related Impurities

These are impurities that arise directly from the manufacturing process.

  • Starting Materials and Intermediates: Incomplete reactions can lead to the presence of 2,4-dimethylthiophenol, the halo-phenyl precursor, or the thioether intermediate in the final product. Residual piperazine is also a common process-related impurity.[8]

  • By-products: Side reactions during the coupling step can lead to by-products. For example, dimerization of the thioether intermediate or double substitution on the piperazine ring can occur.[9]

  • Reagents and Solvents: Residual catalysts (e.g., palladium from coupling reactions) and solvents used during synthesis and purification must be controlled according to ICH Q3C and Q3D guidelines.[2][4]

Degradation Products

Vortioxetine is susceptible to degradation under certain stress conditions, primarily oxidation and photolysis.[1][10][11][12] Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.[13]

  • Oxidative Degradation: The thioether linkage in Vortioxetine is a primary site for oxidation, potentially forming sulfoxide and sulfone derivatives.[14]

  • Photolytic Degradation: Exposure to light can lead to the formation of several degradation products.[1]

  • Hydrolytic and Thermal Stability: Studies have shown that Vortioxetine is relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions.[1]

Genotoxic and Potentially Mutagenic Impurities

A critical class of impurities are those with the potential to be genotoxic. These must be controlled at much lower levels (parts per million, ppm) than other impurities.

  • N-Nitroso-Vortioxetine: The secondary amine in the piperazine moiety of Vortioxetine can react with nitrosating agents to form N-Nitroso-Vortioxetine, a potential nitrosamine drug substance-related impurity (NDSRI).[15][16] Given the high concern over nitrosamine impurities, highly sensitive analytical methods are required for their detection.[16]

Table 1: Common Potential Impurities in Vortioxetine Synthesis
Impurity Name/TypeStructure (if available)Molecular Formula (Free Base)Molecular Weight ( g/mol )Origin
Vortioxetine 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazineC₁₈H₂₂N₂S298.45API
Piperazine C₄H₁₀N₂86.14Starting Material
2,4-Dimethylthiophenol C₈H₁₀S138.23Starting Material
Vortioxetine Impurity D (Oxidized) Vortioxetine SulfoxideC₁₈H₂₂N₂OS314.45Degradation
1,2-bis(piperazin-1-yl)benzene C₁₄H₂₂N₄246.35By-product
N-Nitroso Vortioxetine 1-{2-[(2,4-dimethylphenyl) thio] phenyl}-4-nitrosopiperazineC₁₈H₂₁N₃OS327.45By-product/Degradant

Data compiled from sources.[9][15][17]

Experimental Protocols: A Workflow for Impurity Identification

The following protocols provide a comprehensive workflow for the identification of Vortioxetine impurities using LC-MS/MS.

Impurity_Workflow cluster_workflow LC-MS Impurity Identification Workflow Sample_Prep Sample Preparation (API / Forced Degradation) LC_Separation Chromatographic Separation (HPLC/UPLC) Sample_Prep->LC_Separation MS_Detection MS Detection (Full Scan HRMS) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Detection, MW Determination) MS_Detection->Data_Processing Impurity_Detected Impurity > Threshold? Data_Processing->Impurity_Detected MSMS_Analysis Tandem MS (MS/MS) (Fragmentation Analysis) Impurity_Detected->MSMS_Analysis Yes End End Impurity_Detected->End No Structure_Elucidation Structure Elucidation & Identification MSMS_Analysis->Structure_Elucidation Report Reporting & Qualification Structure_Elucidation->Report

Caption: Systematic workflow for impurity identification using LC-MS.

Protocol 1: Sample Preparation

A. Vortioxetine API Sample:

  • Accurately weigh approximately 10 mg of the Vortioxetine hydrobromide sample.

  • Transfer to a 10 mL volumetric flask.

  • Add a suitable diluent (e.g., 50:50 acetonitrile:water) to dissolve the sample completely.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Make up the volume to the mark with the diluent to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

B. Forced Degradation Samples:

  • Acid/Base Hydrolysis: Dissolve the sample in the diluent and add 1N HCl or 1N NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.[14]

  • Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or sunlight.[10][12]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C).

  • Prepare a control sample (undegraded) in parallel. Dilute all samples appropriately before injection.

Protocol 2: LC-MS/MS Method for Impurity Profiling

This protocol is a general guideline and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
LC System UPLC/HPLCProvides high-resolution separation of closely related impurities.
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm)C18 offers good reversed-phase retention for a wide range of polarities. Phenyl-Hexyl can provide alternative selectivity, especially for aromatic compounds like nitrosamines.[15]
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Formate in WaterProvides protons for positive ionization and buffering for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Elution Start with low %B, ramp to high %B, then re-equilibrateAllows for the elution of impurities with a wide range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical UPLC columns.
Column Temp. 35 - 40 °CEnsures reproducible retention times and can improve peak shape.
Injection Volume 1 - 5 µLSmall volumes are used to prevent column overloading.
MS System QTOF, Orbitrap, or Triple QuadrupoleHRMS (QTOF, Orbitrap) for accurate mass. Triple Quadrupole for sensitive targeted analysis (e.g., for NDSRIs).[10][15]
Ionization Mode ESI PositiveVortioxetine and its related impurities contain basic nitrogen atoms that are readily protonated.
Source Temp. 350 - 450 °COptimized for efficient desolvation.
Capillary Voltage 3.0 - 4.0 kVOptimized for stable spray and maximum ion signal.
Scan Mode 1. Full Scan (m/z 50-1000) 2. Data-Dependent MS/MS1. To detect all ionizable compounds. 2. To automatically trigger fragmentation of the most intense ions for structural analysis.
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures the generation of a rich fragmentation spectrum.
Protocol 3: Data Analysis and Structure Elucidation
  • Initial Screening: Process the full scan data to detect all peaks in the chromatogram. Compare the impurity profile of the test sample against a reference standard or a control batch.

  • Accurate Mass Measurement: For any unknown impurity peak, determine its accurate mass from the HRMS data. Use this mass to predict possible elemental compositions using mass analysis software (typically within a 5 ppm mass tolerance).

  • Fragmentation Analysis (MS/MS): Analyze the MS/MS spectrum of the impurity. Compare the fragmentation pattern to that of the Vortioxetine parent drug. Common fragmentation pathways can reveal the location of structural modifications. For example, a modification on the piperazine ring will result in a different mass for fragments containing that ring, while the thioether portion of the molecule may remain unchanged.

  • Confirmation: Where possible, confirm the proposed structure by synthesizing the impurity and comparing its retention time and mass spectra with the unknown peak. Reference standards for known impurities are invaluable for this purpose.[18][19]

Conclusion

The application of mass spectrometry, particularly LC-HRMS/MS, provides a powerful and indispensable platform for the identification and characterization of impurities in the synthesis of Vortioxetine. A systematic approach, combining knowledge of the synthetic route, forced degradation studies, and detailed mass spectral interpretation, allows for the creation of a comprehensive impurity profile. This rigorous analytical control is fundamental to ensuring the quality, safety, and regulatory compliance of Vortioxetine, ultimately safeguarding patient health.

References

  • HPLC method development and degradation studies for vortioxetine. (2024). Google AI Search.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Darwish, H. W., Attia, K. A., & El-Zeiny, M. B. (2020). Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 188, 113442. Available at: [Link]

  • European Medicines Agency. Quality: impurities. European Medicines Agency.
  • Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1883. Available at: [Link]

  • Shaikh, H., et al. (2025). A Useful UFLC-MS Technique for Analysing N-Nitroso Vortioxetine Is a Nitrosamine Drug Substance Related Impurities (NDSRIs) in Vortioxetine Hydrobromide Drug Substance Employing a Low-Cost Single Quadrupole Mass Spectrometer. American Journal of Analytical Chemistry, 16, 253-269. Available at: [Link]

  • ResearchGate. Identification and characterization of forced degradation products of Vortioxetine by LC/MS/MS and NMR | Request PDF.
  • ResearchGate.
  • Determination of Related Substances of Vortioxetine Hydrobromide by HPLC. (n.d.).
  • Analysis method of related substances in vortioxetine hydrobromide. (n.d.).
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • A Guide to the Vortioxetine Synthesis Process. (2025).
  • Sahu, P. K., et al. (2021). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science. Available at: [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products.
  • Pauter, A., et al. (2018). Determination of Vortioxetine and Its Degradation Product in Bulk and Tablets, by LC-DAD and MS/MS Methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Method for analyzing related substances in vortioxetine hydrobromide. (n.d.).
  • Stolarczyk, M., et al. (2022). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. MDPI. Available at: [Link]

  • Synthesis method of vortioxetine hydrobromide impurity. (n.d.).
  • ResearchGate.
  • Kocijan, A., et al. (2020). Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. Molecules, 25(11), 2533. Available at: [Link]

  • Shaikh, H., et al. (2025).
  • SynThink.
  • SynZeal. Vortioxetine Impurities.
  • Daicel Pharma Standards. Vortioxetine Impurities Manufacturers & Suppliers.

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, a key intermediate in the production of the multimodal antidepressant, vortioxetine.[1][2] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine?

A1: The most prevalent methods for synthesizing this target molecule involve transition metal-catalyzed cross-coupling reactions. The two most notable are the Buchwald-Hartwig amination and the Ullmann condensation.[3] Both reactions aim to form the crucial C-N bond between the piperazine moiety and the phenyl ring.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a popular choice for C-N bond formation.[4] It typically involves the coupling of an aryl halide (e.g., 1-bromo-2-iodobenzene) with piperazine in the presence of a palladium catalyst and a phosphine ligand.[5]

  • Ullmann Condensation: This is a copper-catalyzed reaction that can also be employed to form the C-N or C-S bonds necessary for the synthesis.[6][7] It often requires higher reaction temperatures compared to the Buchwald-Hartwig amination.[6]

  • Catalyst-Free SNAr Reactions: Some methods utilize nucleophilic aromatic substitution (SNAr) without a transition metal catalyst, particularly when the aryl halide is highly activated with electron-withdrawing groups.[8][9] However, for unactivated systems, this approach can be challenging and may require harsh reaction conditions.[10]

Q2: I'm observing significant amounts of a bis-arylated byproduct. What is causing this and how can I minimize it?

A2: The formation of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]-4-(2-piperazin-1-yl-phenyl)-piperazine is a common side reaction.[11] This occurs because both nitrogen atoms of the piperazine ring can participate in the C-N bond formation. To minimize this, consider the following:

  • Use of a Protecting Group: Temporarily protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) can prevent the second arylation. The protecting group is then removed in a subsequent step.

  • Control of Stoichiometry: Carefully controlling the molar ratio of piperazine to the aryl halide can favor the mono-arylated product. Using a slight excess of piperazine can sometimes help, but this must be optimized.

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can also help to limit the formation of the bis-arylated impurity.

Q3: My reaction yield is consistently low. What factors should I investigate?

A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: The choice of palladium source and phosphine ligand is critical in Buchwald-Hartwig aminations.[12] Ligands like XantPhos have been shown to be effective.[13] Ensure the catalyst is not deactivated and the ligand is appropriate for the specific substrates.

  • Base Selection: The strength and solubility of the base are important. Strong, non-nucleophilic bases are often required. Some protocols have successfully used strong bases where the corresponding acid has a pKa above 29 in DMSO.[9]

  • Solvent Purity: The presence of water or other impurities in the solvent can negatively impact the reaction. Ensure you are using dry, high-purity solvents.

  • Reaction Temperature and Time: These parameters often require careful optimization. Insufficient temperature or time may lead to incomplete conversion, while excessive heat or prolonged reaction can lead to degradation of products or increased side reactions.

Q4: What are the best practices for purifying the final product?

A4: Purification of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine can be challenging due to the presence of structurally similar impurities.[11]

  • Crystallization: The most effective purification method is often crystallization. Forming a salt of the product, such as the hydrobromide (HBr) salt, can facilitate the removal of impurities.[14] Specifically, the formation of an isopropanol solvate of the HBr salt has been shown to be an effective purification step.[15][16]

  • Column Chromatography: For smaller scale reactions, silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.

  • Solvent Selection: The choice of solvent for crystallization is crucial. Isopropanol has been identified as a useful solvent for purifying the HBr salt of the target compound.[15]

Troubleshooting Guides

Problem 1: Incomplete Reaction or Stalled Conversion

Symptoms: TLC or HPLC analysis shows a significant amount of unreacted starting materials even after the expected reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The palladium catalyst may be sensitive to air and moisture, leading to deactivation. The phosphine ligand can also oxidize.1. Ensure all reaction vessels are properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored catalyst and ligand. 3. Consider using pre-catalysts that are more air-stable.
Insufficient Base Strength or Solubility The base may not be strong enough to deprotonate the piperazine effectively, or it may not be sufficiently soluble in the reaction medium.1. Switch to a stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 2. If using an inorganic base like K3PO4, ensure it is finely powdered and well-stirred to maximize surface area. 3. Consider using a soluble organic base like DBU.[17]
Inappropriate Reaction Temperature The activation energy for the reaction may not be met at the current temperature.1. Gradually increase the reaction temperature in increments of 10°C and monitor the progress. 2. Be aware that higher temperatures can also lead to side reactions, so optimization is key.

Experimental Workflow: Optimizing Reaction Conditions

G start Low Conversion Observed check_reagents Verify Purity and Activity of Catalyst, Ligand, and Base start->check_reagents check_conditions Confirm Inert Atmosphere and Anhydrous Conditions check_reagents->check_conditions optimize_temp Incrementally Increase Reaction Temperature check_conditions->optimize_temp monitor Monitor Reaction Progress by TLC/HPLC at Each Step optimize_temp->monitor optimize_base Test Alternative Bases (e.g., NaOtBu, LHMDS) optimize_base->monitor monitor->optimize_base If still low conversion complete Reaction Complete monitor->complete Conversion >95%

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Impurities and Side Products

Symptoms: HPLC or NMR analysis of the crude product shows multiple peaks/signals in addition to the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Bis-Arylation of Piperazine As discussed in the FAQs, both nitrogens of piperazine can react.1. Use a 1:1 stoichiometry of the aryl halide and a Boc-protected piperazine. Follow with a deprotection step. 2. Carefully control the stoichiometry if using unprotected piperazine.
Homocoupling of Aryl Halide The aryl halide can react with itself to form a biaryl impurity, especially at high temperatures.1. Lower the reaction temperature. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. 3. Screen different phosphine ligands, as some are more prone to promoting homocoupling than others.
Reaction with Solvent In some cases, the solvent (e.g., DMF) can participate in side reactions at high temperatures.1. Consider switching to a more inert solvent such as toluene or dioxane.

Reaction Pathway: Main Reaction vs. Side Reactions

G cluster_reactants Reactants cluster_products Products A Aryl Halide C Desired Mono-arylated Product A->C + Piperazine (Desired Pathway) D Bis-arylated Side Product A->D + Mono-arylated Product (Side Reaction) E Homocoupling Side Product A->E + Aryl Halide (Side Reaction) B Piperazine B->C C->D

Sources

Technical Support Center: Optimizing the Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. This resource is designed for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) between 2,4-dimethylbenzenethiol and 1-fluoro-2-nitrobenzene. The target molecule is a key intermediate in the synthesis of the antidepressant Vortioxetine.[1][2][3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve reaction yields and streamline your workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable, scientifically-grounded solutions.

Question: My reaction is sluggish, resulting in low conversion of starting materials. How can I increase the reaction rate and yield?

Answer: Sluggishness in this SNAr reaction typically points to three critical parameters: the choice of base, the solvent system, or the reaction temperature. The core of this reaction is the generation of a potent sulfur nucleophile (the thiolate) and facilitating its attack on the electron-deficient aromatic ring.

1. Base Selection and Stoichiometry: The thiol (pKa ≈ 6-8) must be deprotonated to the more nucleophilic thiolate anion.[5] While stronger bases might seem intuitive, an optimal choice balances reactivity with the avoidance of side reactions.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃): These are often the preferred choice.[6] Potassium carbonate is particularly effective in polar aprotic solvents like DMF or DMAc.[7][8] It is sufficiently basic to deprotonate the thiol without promoting significant side reactions.

  • Hydroxides (KOH, NaOH): These are stronger bases and can also be very effective. A published procedure using potassium hydroxide in DMF at 50°C reports a 95% yield.[1] However, they introduce water, which could potentially lead to hydrolysis of the fluoro-nitrobenzene, although this is generally slow.

  • Hydrides (NaH): Sodium hydride offers very strong, non-nucleophilic basicity. However, its use with dipolar aprotic solvents like DMF can be hazardous and is not recommended on safety grounds.[9]

Comparative Table of Common Bases:

Base pKa (Conjugate Acid) Recommended Solvent Pros Cons
K₂CO₃ 10.3 DMF, DMAc, NMP Effective, low cost, minimal side reactions.[6] Can be slow at room temperature; requires heating.
KOH 15.7 DMF, DMSO Stronger base, can accelerate the reaction.[1] Can introduce water, potentially causing hydrolysis.

| NaH | ~36 | THF, Dioxane | Very strong, drives deprotonation to completion. | Safety risk with dipolar aprotic solvents like DMF.[9] |

2. Optimizing the Solvent System: The ideal solvent for an SNAr reaction stabilizes the charged intermediate (Meisenheimer complex) and effectively solvates the counter-ion of the base (e.g., K⁺) while leaving the nucleophile (thiolate) highly reactive.[9]

  • Dipolar Aprotic Solvents: DMF, DMAc, NMP, and DMSO are the standard choices.[9] They excel at solvating cations, leaving the thiolate anion "naked" and highly nucleophilic. A patent for this specific reaction describes using dry DMF.[6]

  • Green Chemistry Alternatives: Due to toxicity concerns with solvents like DMF and NMP, consider alternatives such as N-Butylpyrrolidinone (NBP) or Cyrene.[9] In some cases, reactions can even be promoted in water without any base or catalyst.[10]

3. Temperature Control: Increasing the temperature will almost always increase the reaction rate.

  • A common range for this type of SNAr reaction is 50-100 °C.[7] One successful procedure specifies reacting at 50°C for 5 hours.[1]

  • Actionable Advice: Start your reaction at 50°C and monitor its progress by Thin-Layer Chromatography (TLC). If the reaction is slow, you can incrementally increase the temperature to 80-100°C. Be aware that higher temperatures can sometimes lead to decomposition and darker reaction mixtures.

Question: I'm observing significant side-product formation. What are they and how can I prevent them?

Answer: The primary side products in this reaction are typically the disulfide from oxidative coupling of the thiol and, to a lesser extent, 2-nitrophenol from hydrolysis of the electrophile.

1. Disulfide Formation: 2,4-dimethylbenzenethiolate is susceptible to oxidation by atmospheric oxygen, leading to the formation of di(2,4-xylyl) disulfide.

  • Solution: Perform the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

2. Hydrolysis of 1-fluoro-2-nitrobenzene: If significant water is present in the reaction mixture, hydroxide ions (from the base or water itself) can displace the fluoride, forming 2-nitrophenol.

  • Solution: Use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is dry (e.g., by heating in an oven before use). If using a commercial solvent, consider using a freshly opened bottle or one stored over molecular sieves.

3. Reaction with Solvent: As mentioned, strong bases like sodium hydride can react with solvents like DMF, leading to impurities.[9]

  • Solution: If using a strong base is necessary, switch to a non-reactive solvent like THF or Dioxane. However, for this specific transformation, moderately strong inorganic bases are generally sufficient and safer.[6]

Question: My workup is difficult, and I'm losing a significant amount of product during purification. Is there a more efficient protocol?

Answer: The product, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, is a solid, which simplifies purification.[1] An optimized workup should leverage this property.

Optimized Workup and Purification Protocol:

  • Reaction Quench & Precipitation: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a large volume of cold water with vigorous stirring.[1] This will precipitate your crude product while dissolving the inorganic salts and residual polar solvent (e.g., DMF).

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining impurities.

  • Recrystallization: The crude solid can be effectively purified by recrystallization. Ethanol is a reported solvent for this purpose.[1] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form high-purity crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum. A reported melting point for the purified product is 98-100 °C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism, and why is 1-fluoro-2-nitrobenzene the preferred electrophile?

A1: The reaction proceeds via a bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism.[9]

  • Nucleophilic Attack: The deprotonated 2,4-dimethylbenzenethiolate acts as a potent nucleophile. It attacks the carbon atom bearing the fluorine on the 1-fluoro-2-nitrobenzene ring. This is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group (-NO₂) is crucial as it stabilizes this negative charge through resonance, particularly when it is ortho or para to the site of attack.[11]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final diaryl sulfide product.

Why Fluorine? In SNAr reactions, the rate-determining step is the initial attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electron-deficient (electrophilic) and highly susceptible to nucleophilic attack. This makes fluoroarenes more reactive in SNAr than their chloro-, bromo-, or iodo- counterparts, a trend opposite to that seen in SN2 reactions.[9]

Q2: Can I use a phase-transfer catalyst (PTC) to improve this reaction?

A2: Yes, using a phase-transfer catalyst is an excellent strategy, especially if you are using a solid inorganic base like K₂CO₃ in a non-polar or moderately polar solvent.

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the thiolate anion from the solid or aqueous phase into the organic phase where the electrophile resides.[12][13] This dramatically increases the concentration of the nucleophile in the reactive phase, leading to faster reactions, often at lower temperatures.[13]

  • Benefits: Using a PTC can allow for the use of less hazardous and less expensive solvents (e.g., toluene instead of DMF), reduce reaction times, and improve overall process efficiency, which aligns with the principles of green chemistry.[14]

Q3: How should I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Periodically take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate.

  • Mobile Phase: A good starting point for the eluent is a mixture of ethyl acetate and petroleum ether (or hexanes). A reported system for a similar synthesis is a 1:5 ratio of ethyl acetate to petroleum ether.[1]

  • Visualization: Spot your starting materials (thiol and fluoro-nitrobenzene) on the plate as references. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically lower Rf spot for the product is dominant. Visualize the spots under UV light.

Experimental Workflow and Protocols

General Reaction Workflow Diagram

The following diagram illustrates the logical flow of the experimental process from setup to final product.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_monitor 3. Monitoring cluster_workup 4. Workup & Purification prep_thiol Dissolve 2,4-dimethylbenzenethiol in anhydrous DMF add_base Add K₂CO₃ (or other base) under N₂ atmosphere prep_thiol->add_base Stir to form thiolate add_fluoro Add 1-fluoro-2-nitrobenzene dropwise add_base->add_fluoro Once thiolate is formed heat Heat to 50-80°C add_fluoro->heat tlc Monitor by TLC until starting material is consumed heat->tlc quench Cool and pour into ice-water tlc->quench Upon completion filter Filter the precipitated solid quench->filter recrystallize Recrystallize from hot ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry final_product final_product dry->final_product Pure Product

Caption: A typical workflow for the SNAr synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.

Detailed Experimental Protocol (Based on Literature)

This protocol is adapted from established procedures for the synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[1][6]

Materials:

  • 2,4-dimethylbenzenethiol

  • 1-fluoro-2-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous potassium carbonate (1.1 equivalents).

  • Reagent Addition: Add anhydrous DMF to the flask. Begin stirring and purge the system with nitrogen. To this suspension, slowly add 2,4-dimethylbenzenethiol (1.0 equivalent). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium thiolate salt.

  • Reaction: Slowly add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Heating & Monitoring: After the addition is complete, heat the reaction mixture to 50°C. Monitor the reaction progress every hour using TLC (e.g., 1:5 Ethyl Acetate:Hexanes). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a volume of cold water approximately 10 times the volume of DMF used. Pour the reaction mixture slowly into the cold water while stirring vigorously. A yellow solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove DMF and inorganic salts.

  • Purification: Transfer the crude solid to a clean flask. Add a minimal amount of ethanol and heat the mixture to boiling until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected product is (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[1]

References
  • MDPI. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Available from: [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect. Available from: [Link]

  • WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available from: [Link]

  • ResearchGate. Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols | Request PDF. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Reagent Guides. Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available from: [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • ResearchGate. (PDF) Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Available from: [Link]

  • Google Patents. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Available from: [Link]

  • National Institutes of Health. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]

  • ResearchGate. SNAr reactions in Nitroarenes and Nitroisoxazoles. Available from: [Link]

  • ResearchGate. Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Available from: [Link]

  • PSP. Odorless, catalyst-free synthesis of diaryl sulfides using K2S as sulfur source. Available from: [Link]

  • Nanomaterials Chemistry. Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Available from: [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • Veeprho. 1610527-49-5(2,4-dimethylphenyl)(2-nitrophenyl)sulfane. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

  • National Institutes of Health. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. Available from: [Link]

  • RSC Publishing. Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. Available from: [Link]

  • Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]

  • Chemistry Steps. Reactions of Thiols. Available from: [Link]

  • ACS Publications. Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Available from: [Link]

Sources

Technical Support Center: Vortioxetine Hydrobromide Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification process of Vortioxetine Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Vortioxetine Hydrobromide?

The most prevalent and scalable method for purifying Vortioxetine Hydrobromide is crystallization. This technique is effective at removing process-related impurities and ensuring the desired polymorphic form is obtained. For very high purity requirements or for removing closely related impurities, column chromatography may be employed, although it is less common in large-scale production.

Q2: Which solvents are typically used for the crystallization of Vortioxetine Hydrobromide?

A variety of organic solvents are suitable for the crystallization of Vortioxetine Hydrobromide. Common choices include ethanol, isopropanol, acetone, and ethyl acetate, often in combination with an anti-solvent like n-heptane or cyclohexane to induce precipitation and improve yield. The selection of the solvent system is critical for achieving high purity and the correct polymorphic form.

Q3: How can I identify the polymorphic form of my purified Vortioxetine Hydrobromide?

The polymorphic form of Vortioxetine Hydrobromide can be determined using analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy. Each polymorph will exhibit a unique PXRD pattern and distinct thermal and spectroscopic properties.

Q4: What are the critical parameters to control during the crystallization process?

Several parameters must be carefully controlled to ensure a successful crystallization:

  • Cooling Rate: A slow and controlled cooling rate generally favors the formation of larger, more uniform crystals with higher purity.

  • Agitation Speed: Proper agitation ensures homogeneity of the solution but excessive speed can lead to crystal breakage and the formation of fines.

  • Supersaturation: The level of supersaturation will influence the nucleation and growth of crystals. This can be controlled by the concentration of the solute and the addition rate of an anti-solvent.

  • Seeding: Introducing seed crystals of the desired polymorphic form can help to control the final crystal structure and size distribution.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Vortioxetine Hydrobromide.

Issue 1: Low Purity After Crystallization

Symptoms:

  • The purity of the isolated solid, as determined by HPLC, is below the desired specification.

  • The presence of significant levels of process-related impurities or starting materials.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Dissolution Ensure the crude Vortioxetine Hydrobromide is fully dissolved in the chosen solvent at an elevated temperature before cooling or adding an anti-solvent. Incomplete dissolution will trap impurities within the final product.
Ineffective Solvent System The selected solvent may not provide sufficient differentiation in solubility between the product and impurities. Experiment with different solvent/anti-solvent combinations. For example, if using ethanol/n-heptane, consider trying isopropanol/cyclohexane.
Rapid Crystallization Fast cooling or rapid addition of an anti-solvent can lead to the co-precipitation of impurities. Implement a slower, more controlled cooling profile or a gradual addition of the anti-solvent.
Insufficient Washing The filter cake may not be adequately washed to remove residual mother liquor containing impurities. Ensure a thorough wash with a cold solvent in which the product has low solubility.

Experimental Workflow for Purity Optimization:

Caption: Troubleshooting workflow for low purity.

Issue 2: Oiling Out During Crystallization

Symptoms:

  • Formation of an oily, non-crystalline phase instead of a solid precipitate upon cooling or addition of an anti-solvent.

Possible Causes & Solutions:

CauseRecommended Action
High Solute Concentration The concentration of Vortioxetine Hydrobromide in the solvent may be too high, leading to liquid-liquid phase separation instead of crystallization. Reduce the initial concentration of the crude material.
Rapid Change in Solvent Composition A sudden and large increase in the anti-solvent ratio can cause the product to "crash out" as an oil. Add the anti-solvent more slowly and with vigorous stirring.
Inappropriate Temperature The temperature at which the anti-solvent is added might be too high. Consider lowering the temperature of the solution before and during the addition of the anti-solvent.
Issue 3: Incorrect Polymorphic Form

Symptoms:

  • The analytical data (PXRD, DSC) of the final product does not correspond to the desired polymorphic form.

Possible Causes & Solutions:

CauseRecommended Action
Solvent System Different solvents can favor the formation of different polymorphs. A systematic screen of various crystallization solvents is recommended to identify the conditions that yield the desired form.
Cooling and Agitation Parameters The rate of cooling and the agitation speed can influence which polymorphic form nucleates and grows. Experiment with different cooling profiles and stirring rates.
Absence of Seeding Without seed crystals of the desired polymorph, spontaneous nucleation may lead to the formation of a metastable form. Implement a seeding protocol where a small amount of the desired polymorph is added to the supersaturated solution.

Logical Diagram for Polymorph Control:

G A Crude Vortioxetine HBr Solution B Desired Polymorph? A->B E Proceed to Filtration & Drying B->E Yes F Adjust Crystallization Conditions B->F No C Yes D No G Implement Seeding Protocol F->G H Screen Alternative Solvents F->H I Modify Cooling/Agitation Rate F->I

Caption: Decision-making for polymorph control.

Experimental Protocols

Protocol 1: Recrystallization of Vortioxetine Hydrobromide
  • Dissolution: In a suitable reactor, dissolve the crude Vortioxetine Hydrobromide in ethanol (e.g., 5 mL per gram of crude material) at 60-65 °C with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration to remove it.

  • Cooling & Crystallization: Slowly cool the solution to room temperature over 2-3 hours. Then, further cool to 0-5 °C and stir for an additional 2 hours.

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude Vortioxetine Hydrobromide in acetone (e.g., 4 mL per gram of crude material) at room temperature.

  • Anti-Solvent Addition: Slowly add n-heptane (e.g., 8 mL per gram of crude material) to the solution with vigorous stirring over 1-2 hours.

  • Maturation: Stir the resulting slurry at room temperature for an additional 3-4 hours.

  • Isolation: Filter the solid product.

  • Washing: Wash the cake with a mixture of acetone and n-heptane (1:2 v/v).

  • Drying: Dry the product under vacuum at 40-50 °C.

References

  • Jadhav, S. B., et al. (2021). A comprehensive review on vortioxetine: analytical methods, synthesis, and its impurities. Journal of the Indian Chemical Society. Available at: [Link]

  • Patel, D., et al. (2018). Development and validation of a stability-indicating RP-UPLC method for the determination of vortioxetine hydrobromide in the bulk drug and its tablets. Journal of Taibah University for Science. Available at: [Link]

  • Inove, T., et al. (2014). Crystal Form of 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine Monohydrobromide. Google Patents.
  • Banga, S., et al. (2014). Crystalline forms of vortioxetine hydrobromide and processes for their preparation. Google Patents.

Troubleshooting common issues in the Sandmeyer reaction for aryl iodide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the Sandmeyer reaction, with a specific focus on the synthesis of aryl iodides. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab. As a self-validating system of protocols and insights, this document aims to enhance the robustness and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction for aryl iodide is giving a very low yield. What are the most common causes?

A low yield in this reaction is a frequent issue that can typically be traced back to one of three key areas: incomplete diazotization, premature decomposition of the diazonium salt, or competing side reactions. A systematic approach to troubleshooting is crucial.

  • Incomplete Diazotization: The foundational step of the Sandmeyer reaction is the quantitative conversion of the primary aryl amine to its corresponding diazonium salt. If this step is inefficient, the final yield will inherently be poor.

  • Premature Decomposition: Aryl diazonium salts are notoriously unstable intermediates.[1][2] Decomposition can occur if the reaction temperature is not rigorously controlled, leading to the loss of the diazonium group before it can react with the iodide source.

  • Side Reactions: The formation of byproducts, such as phenols and azo compounds, can significantly consume the starting material and reduce the yield of the desired aryl iodide.[3]

Q2: How can I ensure complete diazotization of my starting amine?

Complete diazotization is critical for a high-yielding reaction. Here are several factors to consider:

  • Purity of Amine and Sodium Nitrite: Start with a high-purity aromatic amine. Impurities can interfere with the reaction. Ensure your sodium nitrite is fresh and has been stored in a dry environment, as it is hygroscopic.

  • Stoichiometry of Reagents: A slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the amine.

  • Sufficiently Acidic Conditions: The reaction requires a strong acidic medium to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[4] A common protocol involves using 2.5 to 3 equivalents of a mineral acid like HCl or H₂SO₄.

  • Visual Confirmation: The presence of excess nitrous acid can be tested using starch-iodide paper, which will turn a dark blue-black color.[5] This confirms that sufficient nitrosating agent is available for the reaction.

Q3: I observe vigorous bubbling and a dark coloration in my reaction mixture. What is happening?

Vigorous bubbling, especially when the reaction is not yet complete, is a strong indicator of the premature decomposition of the diazonium salt. This decomposition releases nitrogen gas, which is observed as bubbling. The dark coloration often results from the formation of complex, polymeric side products.

The primary cause of premature decomposition is a loss of temperature control. The diazotization step should be performed at low temperatures, typically between 0 and 5 °C, to maintain the stability of the diazonium salt.[3]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and their solutions.

Problem 1: Formation of Phenolic Byproducts

Question: My final product is contaminated with a significant amount of the corresponding phenol. How can I prevent this and how do I remove it during purification?

Answer:

Causality: The formation of phenols is a classic side reaction in Sandmeyer chemistry and occurs when the diazonium salt reacts with water in the reaction medium.[6][7] This reaction is particularly favorable at elevated temperatures.

Prevention:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization and subsequent addition of the iodide source.

  • Minimize Water Content: While the reaction is typically run in an aqueous medium, using anhydrous solvents for the iodide addition step can sometimes be beneficial, though this can present solubility challenges.

Purification:

Phenols are acidic and can be easily removed from the organic product through an extractive workup.

  • Step 1: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Step 2: Wash the organic layer with a 1-2 M solution of sodium hydroxide. The phenol will be deprotonated to the water-soluble phenoxide salt and will partition into the aqueous layer.

  • Step 3: Separate the layers and wash the organic layer with brine to remove any residual sodium hydroxide.

  • Step 4: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Presence of Azo Dyes

Question: My reaction mixture has developed an intense color (often red, orange, or yellow), and I am isolating a colored impurity. What is this and how can I avoid it?

Answer:

Causality: The formation of intensely colored azo compounds is due to a side reaction known as azo coupling.[8][9][10] This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound. In the context of the Sandmeyer reaction, the unreacted starting amine is often the culprit, acting as the coupling partner.

Prevention:

  • Ensure Complete Diazotization: The most effective way to prevent azo coupling is to ensure that all of the starting amine is converted to the diazonium salt before the addition of the iodide. This can be achieved by the slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine, allowing for complete reaction at each stage.

  • Maintain Acidity: Azo coupling is generally favored under less acidic conditions. Maintaining a sufficiently high concentration of acid helps to keep the concentration of the free, unprotonated amine low, thus suppressing this side reaction.

Purification:

Azo dyes are often polar and can typically be removed by column chromatography on silica gel.

Problem 3: The Reaction Fails to Proceed or is Sluggish

Question: After the addition of potassium iodide, I don't observe any reaction, or the reaction is very slow. What could be the issue?

Answer:

Causality: While the reaction of aryl diazonium salts with iodide is generally facile and does not require a copper catalyst, certain electronic factors can influence the reaction rate.[11][12]

  • Electron-Donating Groups: Aryl amines with strong electron-donating groups on the aromatic ring can form more stable diazonium salts, which may be less reactive towards nucleophilic attack.

  • Steric Hindrance: Significant steric hindrance around the diazonium group can also slow down the reaction.

Troubleshooting:

  • Gentle Warming: After the addition of the potassium iodide solution at low temperature, the reaction mixture can be allowed to slowly warm to room temperature, and if necessary, gently heated (e.g., to 40-50 °C) to drive the reaction to completion. This should be done with caution, as it can also promote the formation of phenolic byproducts.

  • Use of a Catalyst: While not always necessary, in challenging cases, the addition of a catalytic amount of a copper(I) salt, such as CuI, can facilitate the reaction.

Experimental Protocols and Data

General Protocol for the Synthesis of an Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve the aryl amine (1.0 eq) in a 2 M solution of a mineral acid (e.g., H₂SO₄) (2.5-3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete.

  • Iodination:

    • Dissolve potassium iodide (1.5 eq) in a minimal amount of cold water.

    • Add the potassium iodide solution dropwise to the cold diazonium salt solution.

    • Observe for the evolution of nitrogen gas and the formation of a precipitate or an oily layer.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • Workup and Purification:

    • If a precipitate has formed, collect it by filtration. If an oil has formed, extract the mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer or the dissolved precipitate with a saturated solution of sodium thiosulfate to remove any excess iodine.

    • Wash with a 1 M NaOH solution to remove any phenolic byproducts.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography or distillation.

Table 1: Influence of Reaction Conditions on Yield
Aryl AmineAcidTemperature (°C)Yield of Aryl Iodide (%)Reference
AnilineHCl0-575-80Organic Syntheses
p-ToluidineH₂SO₄0-585-90J. Chem. Educ.
p-NitroanilineH₂SO₄5-1070-75Org. Lett.

Visualizations

Experimental Workflow

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination cluster_purification Purification A Aryl Amine + Acid B Add NaNO₂ Solution A->B C Aryl Diazonium Salt B->C D Add KI Solution C->D E N₂ Evolution D->E F Crude Aryl Iodide E->F G Workup F->G H Chromatography/Distillation G->H I Pure Aryl Iodide H->I

Caption: General workflow for aryl iodide synthesis via the Sandmeyer reaction.

Reaction Mechanism

Sandmeyer_Mechanism Ar-NH₂ Aryl Amine Ar-N₂⁺ Aryl Diazonium Ion Ar-NH₂->Ar-N₂⁺ + HNO₂ / H⁺ HNO₂ Nitrous Acid Ar-I Aryl Iodide Ar-N₂⁺->Ar-I + I⁻ N₂ Nitrogen Gas Ar-N₂⁺->N₂ I⁻ Iodide Ion

Caption: Simplified mechanism of the Sandmeyer reaction for aryl iodide synthesis.

Side Reaction: Phenol Formation

Phenol_Formation Ar-N₂⁺ Aryl Diazonium Ion Ar-OH Phenol Byproduct Ar-N₂⁺->Ar-OH + H₂O, Δ N₂ Nitrogen Gas Ar-N₂⁺->N₂ H₂O Water H⁺ Proton Ar-OH->H⁺

Caption: Mechanism of phenol byproduct formation.

References

  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [Link]

  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

  • Doyle, M. P., Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl iodides and bromides from aryl amines. The Journal of Organic Chemistry, 44(9), 1572–1574. [Link]

  • Ridd, J. H. (1961). Nitrosation, diazotisation, and deamination. Quarterly Reviews, Chemical Society, 15(4), 418. [Link]

  • Hart, H., Ok, D. (1986). A simple, one-pot, diazotization-iodination of anilines. The Journal of Organic Chemistry, 51(6), 979–981. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81–84. [Link]

  • Filimonov, V. D., Trusova, M., Postnikov, P., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., Kim, H., & Chi, K.-W. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]

  • Zollinger, H. (2003). Diazo Chemistry II: Aliphatic, Inorganic and Organometallic Compounds. Wiley-VCH.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1438-1444. [Link]

  • Browne, D. L. (2013). The Sandmeyer reaction. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 271-294). Wiley-VCH.
  • Wikipedia contributors. (2023). Azo coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Schotten, C., et al. (2019). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic & Biomolecular Chemistry, 17(3), 558-564. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]

  • Moodie, R. B., & Schofield, K. (1979). The kinetics and mechanism of diazotisation. Accounts of Chemical Research, 12(5), 168-175. [Link]

  • Elofson, R. M., & Gadallah, F. F. (1969). The Sandmeyer reaction. II. The reaction of p-substituted benzenediazonium salts with iodide ion. The Journal of Organic Chemistry, 34(4), 854–857. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Hegarty, A. F. (1978). Kinetics and mechanisms of reactions of diazonium and diazo groups. Chemical Reviews, 78(1), 23-41. [Link]

  • Zollinger, H. (1995). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (2nd ed.). Wiley-VCH.
  • Kumar, R., & El-Shafiy, O. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(10), 1133-1164. [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Diazotization of weakly basic amines in ionic liquid and organic solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]

  • Hanson, P., & Taylor, A. B. (2007). The Sandmeyer reaction. In Name Reactions in Heterocyclic Chemistry (pp. 325-337). Wiley.
  • DiMagno, S. G., O'Brien, Z. D., & Huestis, M. P. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Angewandte Chemie International Edition, 54(17), 5178-5181. [Link]

Sources

How to improve the solubility of newly synthesized organic compounds for biological assays?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and practical troubleshooting for a common yet critical challenge in experimental biology: ensuring your newly synthesized organic compounds are sufficiently soluble for accurate and reproducible biological assays. Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery progress.[1][2][3] This center offers a structured approach to identifying and resolving solubility issues, grounded in established scientific principles.

Troubleshooting Guide: Common Solubility Scenarios

This section addresses frequent problems encountered during experimental workflows in a direct question-and-answer format.

Q1: My compound, dissolved in DMSO, precipitated immediately upon dilution into my aqueous assay buffer. What happened and what should I do?

A: This is a classic sign of a compound exceeding its kinetic solubility .[4][5] You created a supersaturated solution when diluting the highly concentrated DMSO stock into the aqueous buffer, which is thermodynamically unstable and leads to rapid precipitation.[4]

  • Immediate Action: Do not proceed with the assay using the precipitated sample. The actual concentration in solution is unknown and will lead to erroneous results.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest first step is to lower the highest concentration being tested in your dose-response curve.[1] This reduces the degree of supersaturation.

    • Modify the Dilution Protocol: Instead of a large, single-step dilution, try a serial dilution approach in an intermediate solvent or in the assay buffer itself, if possible. This gradual reduction in solvent strength can sometimes prevent shocking the compound out of solution.

    • Assess Kinetic Solubility: It's crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using. This will define the upper concentration limit for your experiments.[1][5]

Q2: I'm concerned about the final concentration of DMSO in my cell-based assay. What is a safe limit, and how can I work around it if my compound requires a higher concentration?

A: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and interfere with assay components.[6]

  • General Guideline: A final DMSO concentration of 0.5% or less is generally considered safe for most cell lines, but the sensitivity can vary significantly.[6][7] It is best practice to keep the concentration as low as possible, typically below 0.1%, and always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[6][7]

  • Determining the Limit for Your Cells: If you need to exceed 0.5% DMSO, you must first run a toxicity assay to determine the tolerance of your specific cell line to a range of DMSO concentrations.[7]

  • Strategies for Poorly Soluble Compounds:

    • Use Co-solvents: Introduce a less toxic, water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) into your formulation.[8][9] These can help keep the compound in solution, allowing for a lower final DMSO concentration. A co-solvent works by reducing the overall polarity of the aqueous medium.[9]

    • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate your poorly soluble compound, forming an inclusion complex that is more water-soluble.[10][11][12]

Q3: My compound is an ionizable molecule (acid or base). How can I use pH to my advantage?

A: The solubility of ionizable compounds is highly dependent on pH.[13][14] By adjusting the pH of your buffer, you can shift the equilibrium between the neutral (less soluble) and ionized (more soluble) forms of your compound.[15][16]

  • For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) will deprotonate the acidic group, forming a more soluble anion.[15] Therefore, using a buffer with a pH above the compound's pKa will increase its solubility.

  • For Weakly Basic Compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble cation.[15] Using a buffer with a pH below the compound's pKa will enhance its solubility.

  • Important Caveat: Ensure the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins, affect cell viability, and alter the activity of your target.[17] The ideal pH will maximize solubility while maintaining the integrity of the assay system.

Deeper Dive: A Strategic Approach to Solubilization

For a more systematic approach, especially during lead optimization, consider the following strategies.

The Power of Formulation: Beyond DMSO

While DMSO is a powerful and common solvent, relying on it solely can be limiting.[6][18] A multi-faceted formulation strategy is often more effective.[19][20]

Solubilization_Strategy Start Compound Precipitates in Aqueous Buffer Check_DMSO Is Final DMSO < 0.5%? Start->Check_DMSO Adjust_pH Is Compound Ionizable? Check_DMSO->Adjust_pH Yes Reassess Re-evaluate Compound or Assay Conditions Check_DMSO->Reassess No (Toxicity Risk) Use_Cosolvent Try Co-solvents (PEG, Propylene Glycol) Adjust_pH->Use_Cosolvent No Salt_Formation Consider Salt Formation Adjust_pH->Salt_Formation Yes (Adjust Buffer pH) Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin Partial Success Success Solubility Improved Use_Cosolvent->Success Full Success Use_Cyclodextrin->Success Success Use_Cyclodextrin->Reassess No Success Salt_Formation->Success Success Salt_Formation->Reassess No Success

1. Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.[9]

Co-solventTypical Concentration Limit in Cell AssaysMechanism of Action
Ethanol 0.1% - 1%Reduces solvent polarity.
Propylene Glycol 0.5% - 5%Reduces solvent polarity; can act as a surfactant.
Polyethylene Glycol (PEG 300/400) 1% - 5%Reduces solvent polarity; can form micelles.[9]
Glycerol < 10%Increases solvent viscosity and reduces polarity.[8]

2. Cyclodextrins: These molecules act as "molecular buckets" to encapsulate hydrophobic drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical applications due to its safety and high aqueous solubility.[12][21] Complexation with cyclodextrins can significantly enhance the apparent water solubility of a compound.[12][22]

3. Salt Formation: For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rates.[23][24][25] By reacting an acidic compound with a base, or a basic compound with an acid, you create a salt form that is often much more soluble in water than the parent free acid or base.[23][26] This is a fundamental strategy used for over 50% of marketed small molecule drugs.[23]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% sterile DMSO to achieve your target high-concentration stock (e.g., 10-30 mM).[1][6]

  • Dissolve: Vortex the tube gently until the compound is fully dissolved.[6]

  • Aid Dissolution (if necessary): If the compound does not dissolve completely, use a brief sonication in a water bath. Gentle warming (e.g., 37°C) can also be used, but be cautious as heat can degrade some compounds.[6]

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a quick estimate of the concentration at which your compound begins to precipitate in a specific buffer.

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound in 100% DMSO.

  • Prepare Buffer Plate: Add your chosen aqueous assay buffer to a separate 96-well plate.

  • Mix: Rapidly transfer a small, fixed volume of the DMSO solutions into the buffer plate.

  • Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).

  • Read Plate: Measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) using a plate reader.

  • Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[14]

Kinetic_Solubility_Workflow Start Start: High Conc. Stock in DMSO Serial_Dilute 1. Serial Dilution in 100% DMSO Start->Serial_Dilute Transfer 2. Add to Aqueous Buffer Plate Serial_Dilute->Transfer Incubate 3. Incubate at Room Temp Transfer->Incubate Read 4. Measure Turbidity (e.g., Abs @ 620nm) Incubate->Read Analyze 5. Identify Highest Conc. without Precipitation Read->Analyze Result Result: Kinetic Solubility Value Analyze->Result

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured by dissolving a compound in DMSO first and then diluting it into an aqueous buffer, measuring the point of precipitation.[5][27] It often overestimates true solubility due to the formation of a temporary supersaturated state and is highly relevant for high-throughput screening and initial biological assays.[4][5][27] Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (24-48 hours).[1][28] This "gold standard" measurement is more relevant for later-stage drug development and formulation.[5]

Q: Can I just sonicate my sample right before adding it to the assay to get it back into solution? A: While sonication can help dissolve a compound initially, if it has precipitated out of an aqueous buffer, simply sonicating it will likely only create a fine suspension, not a true solution. The concentration of the dissolved species will remain undefined and low, leading to inaccurate results. It is better to address the root cause of the precipitation.

Q: Are there any "universal" co-solvents that work for most compounds? A: There is no single "universal" solution, as the optimal co-solvent depends on the specific structure of your compound.[9][18] However, low molecular weight PEGs (e.g., PEG 300, PEG 400) and propylene glycol are common starting points due to their broad solubilizing capacity and relatively low toxicity in biological systems.[9]

Q: How do I choose the right cyclodextrin for my compound? A: The choice depends on the size and shape of your molecule. Beta-cyclodextrins (β-CD), particularly chemically modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are most commonly used due to the size of their hydrophobic cavity and improved safety profiles.[12][18] Some empirical testing is usually required to find the best fit.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?[Link]

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: A Guide to Addressing Poor Cell Permeability of Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor cell permeability in potential drug candidates. This guide is structured to provide both quick answers through frequently asked questions and in-depth troubleshooting workflows to diagnose and resolve permeability issues encountered during your in vitro experiments. Our goal is to equip you with the scientific rationale and practical steps needed to advance your most promising compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding poor cell permeability.

Q1: What are the primary reasons a promising compound shows poor cell permeability?

A1: Poor cell permeability is often a result of a compound's physicochemical properties. Key factors include high molecular weight, low lipophilicity (the ability to dissolve in fats or lipids), a high polar surface area, and the presence of charged groups at physiological pH. These characteristics can impede a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[1][2] Furthermore, the compound might be a substrate for cellular efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.[3][4]

Q2: How can I initially assess and quantify the cell permeability of my compound?

A2: A tiered approach using in vitro permeability assays is the standard method for confirming and quantifying poor cell permeability.[4] Two widely used initial assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4][5]

  • PAMPA: This is a high-throughput, cell-free assay that provides a measure of a compound's passive membrane permeability.[5][6] It's an excellent first-pass screen to understand the intrinsic ability of your compound to cross a lipid membrane.[4]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which serve as a model for the human intestinal epithelium.[7][8] This assay is more comprehensive as it evaluates both passive diffusion and active transport mechanisms, including efflux.[9][10]

For a direct measure of intracellular accumulation, cellular uptake assays in the target cell line are also highly recommended.

Q3: What are the main strategies to improve the cell permeability of a lead compound?

A3: Strategies to enhance cell permeability can be broadly divided into medicinal chemistry modifications and formulation-based approaches.[4]

  • Medicinal Chemistry: This involves altering the chemical structure of the compound to improve its physicochemical properties. Techniques include reducing the polar surface area, masking polar functional groups, and increasing lipophilicity. The prodrug approach, where a more permeable molecule is designed to be converted into the active drug within the cell, is a highly effective strategy.[6][11]

  • Formulation-Based Strategies: These approaches focus on the delivery vehicle of the drug. Examples include the use of nanoformulations, such as liposomes or nanoparticles, which can facilitate drug transport across the cell membrane.[12] Permeability enhancers, which transiently open tight junctions between cells, can also be employed.[13]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter in your in vitro permeability experiments.

Issue 1: Unexpectedly Low Permeability in a Caco-2 Assay

You've tested your compound in a Caco-2 assay and the apparent permeability coefficient (Papp) is significantly lower than predicted by in silico models.

Troubleshooting Workflow:

  • Verify Monolayer Integrity: The first step is to ensure the integrity of your Caco-2 cell monolayer.

    • Protocol: Measure the transepithelial electrical resistance (TEER) across the monolayer.[14] A high TEER value indicates a well-formed, tight monolayer.

    • Causality: A leaky monolayer can lead to artificially high permeability for paracellular markers but may not accurately reflect transcellular transport of your compound.

    • Control: Include a low-permeability marker like Lucifer Yellow or mannitol in your assay.[8][14] If the permeability of this marker is also high, it points to a compromised monolayer.

  • Assess Efflux Activity: If the monolayer is intact, the low permeability could be due to active efflux.

    • Protocol: Perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[8][15]

    • Causality: An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.

    • Confirmation: Repeat the bidirectional assay in the presence of a known efflux pump inhibitor, such as verapamil or cyclosporin A.[15][16] A significant increase in the A-to-B permeability and a decrease in the efflux ratio would confirm the involvement of an efflux pump.

Data Interpretation Table:

ObservationPotential CauseNext Steps
Low TEER valuesPoorly formed or damaged cell monolayerRe-culture Caco-2 cells, ensuring proper seeding density and differentiation time.
High efflux ratio (>2)Compound is a substrate for an efflux transporterPerform bidirectional assay with an efflux pump inhibitor.[17][18][19]
Low permeability with a low efflux ratio (<2)Poor intrinsic passive permeabilityInvestigate physicochemical properties (see Issue 2).

Experimental Workflow Diagram:

G start Low Papp in Caco-2 Assay check_teer Measure TEER & Low Permeability Marker start->check_teer teer_ok TEER High / Marker Papp Low? check_teer->teer_ok bidirectional_assay Perform Bidirectional (A>B, B>A) Assay teer_ok->bidirectional_assay Yes re_culture Re-culture Cells / Check Protocol teer_ok->re_culture No efflux_ratio Efflux Ratio > 2? bidirectional_assay->efflux_ratio efflux_inhibitor Repeat with Efflux Inhibitor efflux_ratio->efflux_inhibitor Yes passive_issue Poor Passive Permeability efflux_ratio->passive_issue No efflux_substrate Confirmed Efflux Substrate efflux_inhibitor->efflux_substrate

Caption: Troubleshooting workflow for low Caco-2 permeability.

Issue 2: Poor Correlation Between PAMPA and Cell-Based Assays

Your compound shows good permeability in the PAMPA assay, suggesting good passive diffusion, but performs poorly in cell-based assays like Caco-2.

Troubleshooting Workflow:

  • Re-evaluate Efflux: As with Issue 1, active efflux is a likely culprit. The PAMPA assay only measures passive diffusion and does not account for transporters.[6] A high efflux ratio in a bidirectional Caco-2 assay would be the key indicator here.

  • Consider Uptake Transporters: While less common for causing low apparent permeability, the absence of necessary uptake transporters in your cell model could be a factor if your compound relies on them.

    • Protocol: Research the expression of known uptake transporters in your chosen cell line. If your compound's structure suggests it might be a substrate for a specific transporter not present in Caco-2 cells, consider using a different cell line that expresses it.

    • Causality: If a drug's primary mode of entry is via an uptake transporter, its permeability will be underestimated in a cell line lacking that transporter.

  • Investigate Metabolism: Your compound might be rapidly metabolized by the cells in the assay, leading to a lower concentration of the parent compound being detected on the basolateral side.

    • Protocol: Analyze the samples from both the apical and basolateral compartments using a high-resolution mass spectrometer to look for metabolites.

    • Causality: If significant metabolism is occurring, the measured Papp will be artificially low.

Decision Tree for PAMPA vs. Cell-Based Assay Discrepancy:

G start High PAMPA, Low Caco-2 Permeability check_efflux Perform Bidirectional Caco-2 Assay start->check_efflux is_efflux Efflux Ratio > 2? check_efflux->is_efflux efflux_confirmed Efflux is the Primary Issue is_efflux->efflux_confirmed Yes check_metabolism Analyze for Metabolites is_efflux->check_metabolism No is_metabolism Metabolites Detected? check_metabolism->is_metabolism metabolism_confirmed Metabolism is a Factor is_metabolism->metabolism_confirmed Yes check_uptake Consider Uptake Transporters is_metabolism->check_uptake No

Caption: Diagnosing discrepancies between PAMPA and cell-based assays.

Issue 3: Consistently Poor Permeability Across All Assays

Your compound exhibits low permeability in both PAMPA and cell-based assays, suggesting a fundamental issue with its ability to cross biological membranes.

Troubleshooting and Optimization Strategies:

  • Analyze Physicochemical Properties: A thorough analysis of the compound's physicochemical properties is crucial.[1][2]

    • Lipophilicity (LogP/LogD): An optimal LogP for passive diffusion is generally in the range of 1-3. Compounds that are too hydrophilic or too lipophilic can have poor permeability.

    • Polar Surface Area (PSA): A PSA of less than 140 Ų is generally desirable for good oral bioavailability.

    • Molecular Weight (MW): A lower molecular weight (<500 Da) is typically associated with better permeability.

    • Hydrogen Bond Donors/Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's affinity for the aqueous environment and hinder its partitioning into the lipid membrane.

Physicochemical Property Guidelines for Good Permeability:

PropertyGuidelineRationale
LogP1 - 3Balances aqueous solubility and lipid membrane partitioning.
Polar Surface Area (PSA)< 140 ŲReduces the energy required to desolvate the molecule for membrane entry.
Molecular Weight (MW)< 500 DaSmaller molecules diffuse more easily across membranes.
Hydrogen Bond Donors≤ 5Minimizes strong interactions with water that hinder membrane partitioning.
Hydrogen Bond Acceptors≤ 10Minimizes strong interactions with water that hinder membrane partitioning.
  • Medicinal Chemistry Approaches: If the physicochemical properties are suboptimal, medicinal chemistry strategies should be employed.

    • Prodrugs: This is a powerful strategy where a lipophilic, more permeable moiety is attached to the parent drug.[6][11] This "carrier" is designed to be cleaved off inside the cell, releasing the active compound.

    • Structural Modifications: Systematically modify the compound's structure to reduce its PSA or increase its lipophilicity. For example, replacing a carboxylic acid with an ester or an amide can significantly improve permeability.

  • Formulation Strategies:

    • Nanoformulations: Encapsulating the drug in nanoparticles or liposomes can provide an alternative route of cellular entry.[12]

    • Permeation Enhancers: For some applications, co-administering the drug with a permeation enhancer can be a viable option.[13] These agents can transiently disrupt tight junctions, allowing for increased paracellular transport.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Avdeef, A. (2001). The Rise of PAMPA. Expert Opinion on Drug Discovery, 1(4), 325-342. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Shityakov, S., & Förster, C. (2014). In silico-predicted physicochemical properties of approved CNS drugs and their nanoparticles. Drug Discovery Today, 19(10), 1614-1620. [Link]

  • Salama, N. N., Eddington, N. D., & Fasano, A. (2006). Tight junction modulation and its relationship to drug delivery. Advanced Drug Delivery Reviews, 58(1), 15-28. [Link]

  • Belo, F. A. D., de Oliveira, R. S. B., & de Almeida, L. C. (2021). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 331, 440-453. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Bennion, B. J., Be, N. A., McNerney, M. W., Lao, V., Carlson, E. M., Valdez, C. A., ... & Lightstone, F. C. (2017). Predicting a drug’s membrane permeability: a computational model validated with in vitro permeability assay data. The Journal of Physical Chemistry B, 121(21), 5228-5237. [Link]

  • Crowe, A., & Hsu, C. Y. (2020). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 12(7), 645. [Link]

  • Babadi, D., Dadashzadeh, S., Osouli, M., Daryabari, M. S., & Haeri, A. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 619-641. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. [Link]

  • Winiwarter, S., Bonham, N. M., Ax, F., Hallberg, A., Lennernäs, H., & Karlén, A. (1998). Correlation of human jejunal permeability (in vivo) with experimentally and computationally derived physicochemical parameters. Journal of Medicinal Chemistry, 41(25), 4939-4949. [Link]

  • Lam, V. Q., & Mitchell, D. J. (2021). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 65(11), e00940-21. [Link]

  • Abd-El-Azim, H., Bendas, E. R., & El-Gazayerly, O. N. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 116-124. [Link]

  • Andrade, F., Sarmento, B., & Ferreira, D. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(6), 491-505. [Link]

  • Lomovskaya, O., & Bostian, K. A. (2006). Practical applications and feasibility of efflux pump inhibitors in the clinic—a vision for the future. Biochemical Pharmacology, 71(7), 910-918. [Link]

  • Opperman, T. J., & Nguyen, S. T. (2015). Recent advances in the discovery of bacterial efflux pump inhibitors. Expert Opinion on Drug Discovery, 10(8), 837-851. [Link]

  • Lennernäs, H. (1998). Human intestinal permeability. Journal of Pharmaceutical Sciences, 87(4), 403-410. [Link]

  • Sun, D., Yu, H., & Hu, M. (2004). In vitro, in vivo, and in situ models for studying intestinal drug absorption. Pharmaceutical Research, 21(1), 1-16. [Link]

  • Elsby, R., Surry, D., Smith, V., & Fenner, K. S. (2008). Validation of a Caco-2 cell-based P-glycoprotein (MDR1/ABCB1) inhibition assay and its application to predict in vivo drug-drug interactions. Xenobiotica, 38(11), 1323-1341. [Link]

  • Matsson, P., Bergström, C. A., Nagahara, N., & Artursson, P. (2005). Predicting drug-drug interactions in the intestine: a comparison of in vitro and in vivo methods. Current Drug Metabolism, 6(3), 223-233. [Link]

  • Lam, V. Q., & Mitchell, D. J. (2014). Importance of real-time assays to distinguish multidrug efflux pump-inhibiting and outer membrane-destabilizing activities in Escherichia coli. Antimicrobial agents and chemotherapy, 58(10), 5938-5946. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010. [Link]

Sources

Technical Support Center: Strategies for Reducing Side Products in the Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine synthesis and minimize the formation of unwanted side products. Here, we combine established chemical principles with practical, field-proven insights to help you optimize your reactions and achieve higher yields of your desired compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when synthesizing piperazine derivatives?

A1: The nature of side products is highly dependent on your chosen synthetic route. However, some common impurities include:

  • Over-alkylation Products: In N-alkylation reactions, the formation of di-substituted piperazines is a frequent issue.[1]

  • Linear Polyamines: In syntheses starting from ethyleneamines or ethanolamines, side reactions can lead to the formation of linear polyamines like diethylenetriamine.[2]

  • Structurally Related Heterocycles: Pyrazines and diazabicyclo-octane can form under certain reaction conditions.[3][4]

  • N-Hydroxyalkyl and N-Aminoalkyl Piperazines: These can arise as byproducts in reactions involving ethanolamine or other amino-alkyl compounds.[3]

  • Polymerization Products: Especially in reactions involving reactive starting materials like bis(2-chloroethyl)amine, polymerization can be a significant side reaction.[5]

Q2: I'm struggling with di-substitution during N-alkylation. What are the primary strategies to favor mono-alkylation?

A2: Controlling the mono- to di-alkylation ratio is a classic challenge. Here are several effective strategies:

  • Use of a Large Excess of Piperazine: Statistically, using a significant excess of piperazine (e.g., 10 equivalents) increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule.[1]

  • Protecting Groups: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms is a robust method to ensure mono-substitution. The Boc group can be removed in a subsequent step.[6][7]

  • In-situ Protonation: Protonating the piperazine can serve as a simple and effective in-situ protection method. The resulting piperazine-1-ium cation is less nucleophilic, suppressing the formation of di-substituted derivatives.[8]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps maintain a low concentration in the reaction mixture, which favors mono-alkylation.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylated product.[1]

Q3: My reductive amination reaction is giving low yields. What factors should I investigate?

A3: Reductive amination is a powerful tool for creating N-alkyl piperazine derivatives, but several factors can impact its efficiency.[9][10] Consider the following:

  • Choice of Reducing Agent: The reactivity of the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and tolerance of a wider pH range compared to sodium cyanoborohydride.

  • pH Control: The pH of the reaction medium is crucial for imine/iminium ion formation. For most reductive aminations, a slightly acidic pH (typically 4-6) is optimal.

  • Reaction Temperature and Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heat.[6]

  • Catalyst (if applicable): For catalytic reductive cyclizations, the choice and loading of the catalyst (e.g., Pd/C) are critical parameters to optimize.[11]

II. Troubleshooting Guides

Issue 1: Formation of N,N'-Disubstituted Byproducts in Alkylation Reactions

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the di-substituted product.

  • NMR spectra show symmetric signals, indicating substitution on both nitrogen atoms.

  • Difficulty in purifying the mono-substituted product from the di-substituted byproduct due to similar polarities.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Reactivity of Mono-substituted Intermediate Once the first alkyl group is attached, the second nitrogen may still be sufficiently nucleophilic to react further.1. Increase Excess of Piperazine: Use a 5 to 10-fold excess of piperazine to statistically favor mono-alkylation.[1] 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[1] 3. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation.[1]
Strong Basic Conditions The use of a strong base can deprotonate the mono-substituted piperazine, increasing its nucleophilicity and promoting di-substitution.Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate.[1]
Lack of Steric Hindrance Small alkylating agents can easily access the second nitrogen atom.If the synthesis allows, consider using a bulkier protecting group on one of the piperazine nitrogens (e.g., Boc).[7]
Issue 2: Polymerization and Oligomerization in Ring-Forming Reactions

Symptoms:

  • Formation of an insoluble, tar-like substance in the reaction vessel.

  • Broad, unresolved peaks in the NMR spectrum.

  • Low yield of the desired cyclic piperazine derivative.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Reactant Concentration High concentrations can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization.High Dilution Principle: Run the reaction at a lower concentration (e.g., 0.01-0.1 M) to favor intramolecular cyclization.
Inappropriate Reaction Temperature High temperatures can provide the activation energy for undesired polymerization pathways.Optimize Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress. For some syntheses, temperatures between 200°C and 275°C might be optimal for piperazine formation.[6]
Unsuitable Catalyst or Solvent The catalyst and solvent system can significantly influence the reaction pathway.Screen Catalysts and Solvents: Experiment with different catalysts (e.g., Raney nickel, Pd/C, iridium complexes) and solvents to find a system that selectively promotes cyclization.[6][12] For instance, changing the solvent from a CH2Cl2/HFIP mixture to an HFIP/CH3CN mixture has been shown to improve yields in certain syntheses.[6]

III. Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Piperazine Using In-Situ Protonation

This protocol leverages the principle of in-situ protection via protonation to favor the synthesis of mono-substituted piperazine derivatives.[8]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Alkylating agent (e.g., benzyl bromide)

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. This creates an in-situ equilibrium that favors the piperazine monohydrochloride salt.

  • Stir the solution at room temperature for 15 minutes.

  • Slowly add the alkylating agent (0.95 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-alkylated piperazine.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Purification of Piperazine via Diacetate Salt Formation

This method is effective for separating piperazine from various byproducts like ethylene polyamines, pyrazines, and N-alkyl piperazines.[3]

Materials:

  • Crude piperazine mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C to form a solution containing approximately 0.5 to 20 weight percent piperazine.[3]

  • While stirring, slowly add glacial acetic acid. Use a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[4]

  • The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[3][4]

  • Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[4]

  • Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[4]

  • The pure piperazine can be regenerated from the diacetate salt by treatment with a suitable base.

IV. Visualized Mechanisms and Workflows

Diagram 1: Competing Pathways in N-Alkylation of Piperazine

G piperazine Piperazine mono_sub Mono-substituted Piperazine piperazine->mono_sub + R-X (Desired Reaction) alkyl_halide Alkyl Halide (R-X) di_sub Di-substituted Piperazine (Side Product) mono_sub->di_sub + R-X (Side Reaction) excess_piperazine Excess Piperazine excess_piperazine->piperazine low_temp Low Temperature low_temp->mono_sub slow_addition Slow Addition slow_addition->alkyl_halide

Caption: Control strategies to favor mono-substitution over di-substitution.

Diagram 2: General Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity 1. Analyze Crude Product (LC-MS, NMR) start->check_purity identify_byproducts 2. Identify Major Side Products check_purity->identify_byproducts pathway_analysis 3. Analyze Reaction Mechanism (Kinetics, Thermodynamics) identify_byproducts->pathway_analysis optimize_conditions 4. Optimize Reaction Conditions pathway_analysis->optimize_conditions temp Temperature optimize_conditions->temp Adjust conc Concentration optimize_conditions->conc Adjust catalyst Catalyst/Solvent optimize_conditions->catalyst Screen stoichiometry Stoichiometry optimize_conditions->stoichiometry Modify re_evaluate 5. Re-evaluate and Purify temp->re_evaluate conc->re_evaluate catalyst->re_evaluate stoichiometry->re_evaluate

Sources

Technical Support Center: Enhancing the Stability of Hydrazide Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the long-term storage and stability of hydrazide compounds. As a cornerstone in pharmaceutical and chemical research, the inherent reactivity of the hydrazide moiety, while beneficial for synthesis, presents significant stability challenges.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in maintaining the integrity and potency of their hydrazide compounds.

Understanding Hydrazide Instability: The Core Mechanisms

Hydrazide compounds are susceptible to degradation through several key pathways. A fundamental understanding of these mechanisms is critical for effective troubleshooting and the development of robust stabilization strategies.

  • Hydrolysis: The acylhydrazone linkage is prone to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This process reverts the hydrazide to its constituent carboxylic acid and hydrazine precursors, leading to a direct loss of the active molecule. The rate of hydrolysis is highly pH-dependent, with increased instability observed at both low and high pH ranges.[3]

  • Oxidation: The nitrogen atoms in the hydrazide group are susceptible to oxidation, particularly in the presence of oxygen, metal ions (like copper and iron), and light.[5] This can lead to the formation of various degradation products, including diazenes and other oxidized species, often accompanied by a visible color change in the material.[5]

  • Thermal Decomposition: Elevated temperatures can provide the necessary energy to initiate the breakdown of hydrazide compounds. Decomposition products can include nitrogen gas, ammonia, and water, resulting in a loss of potency and potentially creating pressure buildup in sealed containers.[5]

Below is a diagram illustrating the primary degradation pathways for hydrazide compounds.

Primary Degradation Pathways of Hydrazide Compounds Hydrazide Hydrazide Compound (R-CO-NH-NH2) Hydrolysis Hydrolysis (+H2O, pH dependent) Hydrazide->Hydrolysis Oxidation Oxidation (O2, Metal Ions, Light) Hydrazide->Oxidation Thermal Thermal Decomposition (Heat) Hydrazide->Thermal Degradation_Products_Hydrolysis Carboxylic Acid + Hydrazine Hydrolysis->Degradation_Products_Hydrolysis Degradation_Products_Oxidation Diazenes & Other Oxidized Species Oxidation->Degradation_Products_Oxidation Degradation_Products_Thermal N2, NH3, H2O, etc. Thermal->Degradation_Products_Thermal

Caption: Major routes of hydrazide compound degradation.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the storage of hydrazide compounds, providing a systematic approach to diagnosis and resolution.

Observed Issue Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Discoloration (e.g., yellowing, browning) Oxidation: Exposure to air, trace metal ion contamination, or light can initiate oxidative degradation.1. Inert Atmosphere Storage: Repackage the compound under an inert gas like argon or nitrogen. 2. Chelating Agents: If metal ion contamination is suspected, consider the use of a chelating agent like EDTA in formulated solutions. 3. Light Protection: Store the compound in amber vials or protect from light. 4. Purity Analysis: Use HPLC or GC-MS to identify potential oxidative degradation products.
Precipitation or Cloudiness in Solution Hydrolysis: Formation of less soluble carboxylic acid or hydrazine salt degradation products. pH Shift: Changes in solution pH can affect the solubility of the hydrazide or its degradants.1. pH Control: Measure and adjust the pH of the solution to a range where the hydrazide is most stable (typically near neutral, but compound-specific).[3] Use appropriate buffer systems. 2. Solvent Purity: Ensure the use of high-purity, dry solvents to minimize water content. 3. Forced Degradation Study: Intentionally degrade the compound under hydrolytic conditions to confirm if the precipitate matches the degradation product profile.
Loss of Potency or Reduced Assay Performance Multiple Degradation Pathways: Hydrolysis, oxidation, or thermal decomposition can all lead to a reduction in the concentration of the active compound.1. Comprehensive Stability Study: Conduct a forced degradation study to identify the primary degradation pathway.[6][7] 2. Quantitative Analysis: Use a validated, stability-indicating HPLC method to accurately quantify the remaining active compound and its major degradants.[8] 3. Review Storage Conditions: Ensure storage temperature is appropriate and consistent. Avoid repeated freeze-thaw cycles.
Pressure Buildup in Container Thermal Decomposition: Generation of gaseous byproducts like nitrogen (N₂) and ammonia (NH₃).1. Immediate and Safe Venting: In a well-ventilated fume hood, carefully vent the container. 2. Lower Storage Temperature: Transfer the compound to a lower, controlled temperature environment as recommended by the manufacturer. 3. Assess Thermal Stability: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal general storage conditions for solid hydrazide compounds?

A1: For optimal long-term stability, solid hydrazide compounds should be stored in a cool, dry, and dark environment.[5] A desiccator can be used to minimize exposure to moisture. For highly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.[9] Always refer to the manufacturer's specific storage recommendations on the Safety Data Sheet (SDS).

Q2: How can I proactively assess the stability of a new hydrazide compound?

A2: A forced degradation study is the most effective way to proactively assess stability.[6][7] This involves subjecting the compound to a range of harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to deliberately induce degradation. The results help identify the most likely degradation pathways and are crucial for developing a stability-indicating analytical method.

Q3: Are there any chemical modifications that can improve the stability of a hydrazide?

A3: Yes, structural modifications can enhance stability. For instance, converting a hydrazide to a hydrazone can in some cases improve stability, and the stability of the hydrazone itself is influenced by the nature of the aldehyde or ketone used in its formation.[10] Additionally, the synthesis of hydrazide derivatives with bulky substituents or electron-withdrawing groups near the hydrazide moiety can sometimes sterically or electronically hinder degradation pathways.[1][2]

Q4: What role do excipients play in the stability of hydrazide-containing formulations?

A4: Excipients can have a significant impact on hydrazide stability.[11] For example, acidic or basic excipients can alter the micro-pH of a solid dosage form, potentially accelerating hydrolysis.[11] Some excipients may also contain reactive impurities or trace metals that can catalyze degradation.[11] Therefore, comprehensive drug-excipient compatibility studies are essential during formulation development.

Experimental Protocols

Protocol 1: Forced Degradation Study for a Novel Hydrazide Compound

This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized for each specific compound to achieve a target degradation of 5-20%.[7]

  • Preparation of Stock Solution: Prepare a stock solution of the hydrazide compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV and visible light (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method alongside a non-degraded control sample.

The workflow for a forced degradation study is depicted below.

Forced Degradation Study Workflow Start Prepare Hydrazide Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Pathways & Products Analysis->End

Caption: Workflow for assessing hydrazide stability.

Protocol 2: Stability-Indicating HPLC Method

This is a generic HPLC method that can be used as a starting point for analyzing hydrazide compounds and their degradation products. Method development and validation are essential for each specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL.

This method should be capable of separating the parent hydrazide peak from all major degradation product peaks, demonstrating its "stability-indicating" nature.[8]

References

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • MDPI. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Kłys, A., et al. (2020). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Pharmaceuticals. Retrieved from [Link]

  • Muhammed, M. T., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Journal of Molecular Modeling. Retrieved from [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • Gumieniczek, A., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2012). Impact of excipient interactions on solid dosage form stability. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Refining Experimental Conditions for the Condensation of ortho-Halo Nitrobenzene with Thiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-nitrophenyl phenyl sulfide and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the nuances of this important reaction. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Part 1: Foundational Knowledge & FAQs

This section addresses the core principles of the condensation reaction, which is a classic example of Nucleophilic Aromatic Substitution (SNAr). Understanding these fundamentals is the first step to effective troubleshooting.

Q1: What is the underlying mechanism for the condensation of an ortho-halo nitrobenzene with thiophenol?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism . This is fundamentally different from SN1 or SN2 reactions. The process involves two key steps:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of thiophenol with a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electron-deficient carbon atom bearing the halogen on the nitrobenzene ring. This is the rate-determining step.[1]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group.[1][2]

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the halide ion (F⁻, Cl⁻, Br⁻, I⁻), yielding the final 2-nitrophenyl phenyl sulfide product.

Caption: SNAr reaction mechanism for thioether synthesis.

Q2: Why is the nitro group required to be in the ortho or para position?

The powerful electron-withdrawing nature of the nitro group is essential for this reaction to proceed efficiently. Its placement is critical:

  • Ortho or Para Position: When the nitro group is in the ortho or para position relative to the leaving group, it can directly participate in resonance stabilization of the negative charge in the Meisenheimer intermediate.[1][3] This delocalization significantly lowers the activation energy of the first step, accelerating the reaction.

  • Meta Position: A meta-positioned nitro group cannot delocalize the negative charge via resonance. It only offers weaker, inductive electron-withdrawing effects, resulting in a dramatically slower reaction rate.[1][2]

Q3: Which halogen leaving group (F, Cl, Br, I) is most effective for this SNAr reaction?

Contrary to SN1/SN2 logic where I > Br > Cl > F is the trend for leaving group ability, in SNAr reactions the trend is often F > Cl > Br > I .[3]

The reason is that the rate-determining step is the nucleophilic attack on the ring, not the breaking of the carbon-halogen bond.[1] Fluorine's high electronegativity makes the carbon atom it's attached to the most electrophilic (electron-poor), thus making it the most susceptible to attack by the thiophenolate nucleophile.[1][2]

Q4: What are the best choices for bases and solvents?
  • Bases: The primary role of the base is to deprotonate the thiophenol (pKa ≈ 6.6) to generate the thiophenolate anion. Common and effective bases include potassium hydroxide (KOH)[4], potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK)[5]. The choice can depend on the desired reaction temperature and solvent.

  • Solvents: Polar aprotic solvents are strongly recommended.[2] Dimethyl sulfoxide (DMSO)[4], dimethylformamide (DMF)[5], and tetrahydrofuran (THF)[5] are excellent choices. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the thiophenolate anion. This leaves the nucleophile "naked" and highly reactive.[2][6] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

Part 2: Troubleshooting Guide

This section is designed to solve specific experimental problems.

Problem: My reaction shows low or no conversion to the desired product.

This is the most common issue. Let's diagnose the potential causes systematically.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Inactive Nucleophile cluster_solutions2 Solutions for Suboptimal Conditions cluster_solutions3 Solutions for Reagent Quality start Low or No Yield Observed cause1 1. Inactive Nucleophile? start->cause1 cause2 2. Suboptimal Conditions? start->cause2 cause3 3. Poor Reagent Quality? start->cause3 sol1a A. Use a stronger base (e.g., t-BuOK) or ensure full deprotonation. cause1->sol1a sol2a A. Increase temperature incrementally (e.g., 60°C to 90°C). Monitor by TLC. cause2->sol2a sol3a A. Use freshly distilled/purified thiophenol. cause3->sol3a sol1b B. Confirm base stoichiometry (at least 1 equivalent). sol1c C. Ensure anhydrous conditions. Moisture deactivates the nucleophile. sol2b B. Extend reaction time. S N Ar can be slow. sol2c C. Ensure proper solvent choice (DMSO, DMF). sol3b B. Check purity of ortho-halo nitrobenzene.

Caption: Troubleshooting workflow for low reaction yield.

  • Q: Could my base be the issue?

    • A: Yes. Ensure you are using at least one full equivalent of a suitable base like KOH or K₂CO₃. Thiophenol will not react without being deprotonated. For sluggish reactions, switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a solvent like THF can improve yields.[5]

  • Q: I'm seeing no reaction at room temperature. What should I do?

    • A: Many SNAr reactions require thermal energy to overcome the activation barrier.[2] A typical starting point is heating the reaction mixture to 60-90°C.[4][7] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS to avoid decomposition at excessively high temperatures.[7]

  • Q: Can moisture affect my reaction?

    • A: Absolutely. While not as sensitive as organometallic reactions, excess moisture can protonate and deactivate the thiophenolate nucleophile. Using anhydrous solvents and ensuring your reagents are dry is good practice, especially if you are experiencing inexplicably low yields.[2]

Problem: My reaction is messy, with multiple spots on the TLC plate.
  • Q: I see a spot on my TLC that isn't starting material or product. What could it be?

    • A: A likely side product is diphenyl disulfide . The thiophenolate anion is susceptible to oxidation, especially when heated in the presence of air. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can significantly suppress this side reaction.

  • Q: Could my product be decomposing?

    • A: Yes, prolonged heating at high temperatures can lead to decomposition. Once TLC or GC-MS analysis indicates that the starting material has been consumed, proceed with the workup.[7] Over-running the reaction rarely improves the yield of the desired product and often complicates purification.

Problem: I'm struggling with the purification of my product, 2-nitrophenyl phenyl sulfide.
  • Q: How do I effectively remove unreacted thiophenol during workup?

    • A: Thiophenol is acidic. During the aqueous workup, washing the organic layer with a dilute basic solution (e.g., 1M NaOH or Na₂CO₃) will convert the residual thiophenol into its water-soluble thiophenolate salt, which will be extracted into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual base and water.[4]

  • Q: What is the best method for final purification?

    • A: The crude product, which often appears as a yellow powder or oil, is typically purified by flash column chromatography on silica gel .[4][7] A common eluent system is a gradient of ethyl acetate in hexanes. The less polar product will elute before more polar impurities. The final product, 2-nitrophenyl phenyl sulfide, is a yellow crystalline solid with a melting point in the range of 78-82 °C.[4]

Part 3: Optimized Protocol & Data Summary

This section provides a generalized, robust protocol and a summary of reaction conditions to serve as a starting point for your experiments.

Experimental Protocol: Synthesis of 2-Nitrophenyl Phenyl Sulfide

This protocol is a synthesized example based on common literature procedures.[4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) and potassium hydroxide (1.05 eq.) in anhydrous DMSO.

  • Thiophenolate Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiophenolate salt.[4]

  • Addition of Electrophile: Add a solution of 1-chloro-2-nitrobenzene (1.0 eq.) in a small amount of DMSO dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and maintain stirring. Monitor the reaction's progress by TLC every 1-2 hours until the 1-chloro-2-nitrobenzene spot is consumed (typically 4-6 hours).[4][7]

  • Workup: Cool the reaction to room temperature and pour it into a beaker containing water. Extract the aqueous mixture with ethyl acetate or diethyl ether (3x volumes).[4]

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH, water (2x), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[4][7] Purify the resulting crude solid by flash column chromatography (Hexanes/Ethyl Acetate).

Table 1: Summary of Optimized Reaction Conditions
Halo-NitrobenzeneBase (eq.)SolventTemperature (°C)Time (h)Typical YieldReference
1-Fluoro-2-nitrobenzenet-BuOK (1.1)THF95 (Microwave)0.6796%[5]
1-Chloro-2-nitrobenzeneKOH (1.0)DMSO905~95%[4]
1-Fluoro-2-nitrobenzenet-BuOK (1.1)DMF551245%[5]
References
  • Application Notes and Protocols for the Use of 2-Nitrophenyl Phenyl Sulfide in Cross-Coupling Reactions.
  • Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchG
  • The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide: A Technical Guide - Benchchem.
  • Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene - Benchchem.
  • Solvent effects and mechanism for a nucleophilic aromatic substitution
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Thiols And Thioethers - Master Organic Chemistry.
  • Reactions of Thiols - Chemistry Steps.

Sources

Minimizing the formation of 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine impurity

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide to Minimizing the Formation of the 1,4-Bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine Impurity

Welcome to the Technical Support Center for the synthesis of Vortioxetine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the formation of the critical process impurity, 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. As Senior Application Scientists, we offer not just protocols, but the underlying scientific principles to empower your experimental design and ensure the highest purity of your target molecule.

Understanding the Challenge: The Formation of a Bis-Arylated Impurity

The synthesis of Vortioxetine, 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, typically involves a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2][3][4] The target impurity, 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, arises from the undesired double arylation of the piperazine ring.[] This occurs when a second molecule of the aryl donor couples to the remaining N-H group of the mono-arylated piperazine intermediate.

Controlling the selectivity between mono- and di-arylation of a symmetrical diamine like piperazine is a common challenge in C-N coupling reactions.[6] The formation of the bis-arylated impurity is influenced by several factors, including the stoichiometry of reactants, the choice of catalyst system (ligand and palladium precursor), the base, solvent, and reaction temperature.

Visualizing the Reaction Pathway and Impurity Formation

To better understand the reaction, the following diagram illustrates the desired synthetic route to Vortioxetine and the competing pathway leading to the formation of the bis-arylated impurity.

G cluster_0 Desired Reaction Pathway cluster_1 Impurity Formation Pathway A 2-((2,4-dimethylphenyl)thio)aniline C Vortioxetine (Mono-arylated product) A->C Buchwald-Hartwig Coupling [Pd catalyst, Ligand, Base] B Piperazine B->C D Vortioxetine (Mono-arylated product) F 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Bis-arylated impurity) D->F Second Buchwald-Hartwig Coupling Event E 2-((2,4-dimethylphenyl)thio)aniline E->F

Caption: Reaction scheme for Vortioxetine synthesis and impurity formation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Vortioxetine, with a focus on minimizing the formation of the 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine impurity.

Frequently Asked Questions

Q1: What is the primary cause of the formation of the bis-arylated impurity?

A1: The primary cause is a second C-N coupling event occurring on the mono-arylated piperazine product (Vortioxetine). Piperazine has two reactive secondary amine sites. After the first successful coupling to form Vortioxetine, the remaining N-H group can still participate in the catalytic cycle, leading to the addition of a second aryl group and the formation of the bis-arylated impurity.[7][8]

Q2: How does the stoichiometry of the reactants affect impurity formation?

A2: The molar ratio of piperazine to the aryl halide is a critical parameter. Using a significant excess of piperazine can statistically favor the mono-arylation product and reduce the likelihood of the second arylation. However, a very large excess can complicate downstream processing and purification. Careful optimization of this ratio is therefore essential.

Q3: Can the choice of palladium precursor influence the level of impurity?

A3: Yes, the choice of palladium precursor can impact the concentration of the active Pd(0) catalyst in the reaction mixture. While various precursors can be used, palladium(II) sources like Pd(OAc)₂ require in-situ reduction, which can sometimes lead to less controlled catalyst activity. The use of pre-catalysts, which are more readily activated to the active Pd(0) species, can offer more consistent results.[9]

Q4: I am observing significant amounts of the bis-arylated impurity. What is the first parameter I should investigate?

A4: The first and often most impactful parameter to investigate is the ligand used in the palladium catalyst system. The steric and electronic properties of the phosphine ligand play a crucial role in controlling the selectivity of the C-N coupling reaction.

Troubleshooting Specific Issues

Issue 1: High levels of the bis-arylated impurity are consistently observed despite using an excess of piperazine.

  • Underlying Cause: The catalyst system (ligand and base) may be too reactive or not selective enough for mono-arylation.

  • Troubleshooting Steps:

    • Ligand Modification: Switch to a bulkier, more sterically demanding phosphine ligand.[10][11][12] Steric hindrance around the palladium center can disfavor the coupling of the already bulky mono-arylated piperazine intermediate, thus enhancing selectivity for the desired product.[13]

    • Base Selection: The strength and nature of the base can influence the rate of deprotonation of the amine and the overall catalytic cycle. Experiment with weaker bases or bases with larger counter-ions, which can sometimes modulate the reactivity and improve selectivity.[9]

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred mono-arylation over the thermodynamically more stable, but slower-forming, bis-arylated product.

Issue 2: The reaction is sluggish and incomplete, and forcing conditions (higher temperature, longer reaction time) lead to increased impurity formation.

  • Underlying Cause: A suboptimal catalyst system or reaction conditions are leading to poor conversion, and attempts to drive the reaction to completion are inadvertently promoting the formation of the bis-arylated impurity.

  • Troubleshooting Steps:

    • Ligand Screening: A systematic screening of different classes of phosphine ligands is recommended. Some ligands are better suited for coupling with specific classes of amines.[9]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. Consider screening solvents such as toluene, dioxane, or THF.

    • Palladium-to-Ligand Ratio: The ratio of palladium to the phosphine ligand can affect the stability and activity of the catalyst. A slight excess of the ligand is often beneficial.

Issue 3: How can I accurately quantify the level of the bis-arylated impurity in my reaction mixture?

  • Underlying Cause: An appropriate analytical method is needed to separate and quantify the target compound from the structurally similar impurity.

  • Troubleshooting Steps:

    • HPLC Method Development: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for this purpose.[14][15][16][17][18] Use a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Detector Selection: A UV detector is suitable for this analysis, as both Vortioxetine and the bis-arylated impurity contain chromophores.[19]

    • Method Validation: It is crucial to validate the analytical method for specificity, linearity, accuracy, and precision to ensure reliable quantification of the impurity.

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of Vortioxetine with a focus on minimizing the formation of the 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine impurity, as well as a general method for its quantification.

Protocol 1: Synthesis of Vortioxetine with Minimized Impurity Formation

This protocol incorporates the use of a sterically hindered ligand to enhance selectivity for mono-arylation.

Materials:

  • 2-((2,4-dimethylphenyl)thio)aniline

  • Piperazine (3-5 equivalents)

  • Aryl halide (e.g., 2-bromoiodobenzene or a related precursor to the arylating agent)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Sterically hindered phosphine ligand (e.g., a biarylphosphine ligand)

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, the sterically hindered phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent to the vessel and stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Add the 2-((2,4-dimethylphenyl)thio)aniline and the piperazine to the reaction mixture.

  • Add the aryl halide to initiate the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate Vortioxetine.

Protocol 2: Quantification of the Bis-Arylated Impurity by RP-HPLC

This protocol provides a general framework for the analytical determination of the impurity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate buffer, pH adjusted)

  • Reference standards for Vortioxetine and the 1,4-bis(2-((2,4-dimethylphenyl)thio)phenyl)piperazine impurity

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent and the aqueous buffer in an appropriate ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare stock solutions of the Vortioxetine and the bis-arylated impurity reference standards in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve a known amount of the crude or purified reaction product in the diluent to a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Injection volume: Typically 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: Determined by the UV absorbance maxima of the compounds (e.g., around 225-235 nm).[15]

    • Elution: Isocratic or gradient elution may be used to achieve optimal separation.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peaks corresponding to Vortioxetine and the bis-arylated impurity based on their retention times compared to the reference standards. Construct a calibration curve for the impurity and determine its concentration in the sample.

Logical Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting the formation of the bis-arylated impurity.

G start High Bis-Arylated Impurity Detected q1 Is the piperazine to aryl halide ratio > 3:1? start->q1 action1 Increase piperazine to 3-5 equivalents q1->action1 No q2 Are you using a sterically hindered ligand? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Switch to a bulkier phosphine ligand q2->action2 No q3 Is the reaction temperature as low as possible for reasonable conversion? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Lower reaction temperature and monitor kinetics q3->action3 No q4 Have you screened different bases? q3->q4 Yes a3_yes Yes a3_no No action3->q4 action4 Experiment with weaker or bulkier bases q4->action4 No end Impurity Minimized q4->end Yes a4_yes Yes a4_no No action4->end

Sources

Validation & Comparative

A Comparative In Vivo Analysis of Phenoxazine Derivatives Versus 5-Fluorouracil in Antitumor Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of oncology research, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a constant endeavor. This guide offers a comparative analysis of the in vivo antitumor activity of phenoxazine (Phx) derivatives against the established chemotherapeutic agent, 5-fluorouracil (5-FU). As a Senior Application Scientist, this document is structured to provide not just data, but a deeper understanding of the causal mechanisms and experimental rationale, empowering researchers to make informed decisions in their drug development pipelines.

Introduction: Two Distinct Approaches to Cancer Therapy

5-Fluorouracil (5-FU) , a cornerstone in cancer chemotherapy for decades, is a pyrimidine analog that primarily targets rapidly dividing cells.[1] Its broad application, particularly in colorectal and breast cancers, is well-documented, but its utility is often hampered by significant toxicity and the development of drug resistance.

Phenoxazine (Phx) derivatives represent a more recent and diverse class of compounds that have demonstrated promising anticancer properties.[2][3] Unlike the singular mechanism of 5-FU, phenoxazines exhibit a multifaceted approach to inducing cancer cell death, suggesting the potential for overcoming resistance mechanisms and offering a wider therapeutic window.[4][5]

Mechanistic Divergence: A Tale of Two Pathways

The fundamental difference in the in vivo antitumor activity of Phx and 5-FU stems from their distinct mechanisms of action.

5-Fluorouracil: The Antimetabolite Strategy

5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[1] This leads to "thymineless death" in rapidly proliferating cancer cells. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further disrupting cellular function.[6]

5-FU_Mechanism 5-FU 5-FU Active Metabolites (FdUMP, FUTP, FdUTP) Active Metabolites (FdUMP, FUTP, FdUTP) 5-FU->Active Metabolites (FdUMP, FUTP, FdUTP) Thymidylate Synthase (TS) Thymidylate Synthase (TS) Active Metabolites (FdUMP, FUTP, FdUTP)->Thymidylate Synthase (TS) Inhibition DNA Synthesis DNA Synthesis Active Metabolites (FdUMP, FUTP, FdUTP)->DNA Synthesis Incorporation & Damage RNA Function RNA Function Active Metabolites (FdUMP, FUTP, FdUTP)->RNA Function Incorporation & Disruption Thymidylate Synthase (TS)->DNA Synthesis Blocks Cell Death Cell Death DNA Synthesis->Cell Death RNA Function->Cell Death

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Phenoxazine Derivatives: A Multi-Pronged Attack

Phenoxazine derivatives showcase a variety of mechanisms, which can vary between different analogs. This pleiotropic activity is a key advantage, potentially reducing the likelihood of resistance. Key mechanisms include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many phenoxazine derivatives trigger programmed cell death and halt the cell cycle, often at the G2/M or sub-G0/G1 phase.[4]

  • G-Quadruplex Stabilization: Certain derivatives can bind to and stabilize G-quadruplex structures in telomeres and oncogene promoters, inhibiting cancer cell proliferation.[7]

  • Lysosomal Dysfunction: Some benzo[a]phenoxazine derivatives accumulate in lysosomes, leading to membrane permeabilization and the release of cell-death-inducing enzymes.[8]

  • Topoisomerase Inhibition: Phenoxazines can inhibit topoisomerase I and II, enzymes essential for DNA replication and repair.[5]

Phx_Mechanism Phenoxazine Derivatives Phenoxazine Derivatives Apoptosis Induction Apoptosis Induction Phenoxazine Derivatives->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Phenoxazine Derivatives->Cell Cycle Arrest G-Quadruplex Stabilization G-Quadruplex Stabilization Phenoxazine Derivatives->G-Quadruplex Stabilization Lysosomal Dysfunction Lysosomal Dysfunction Phenoxazine Derivatives->Lysosomal Dysfunction Topoisomerase Inhibition Topoisomerase Inhibition Phenoxazine Derivatives->Topoisomerase Inhibition Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest->Cell Death G-Quadruplex Stabilization->Cell Death Lysosomal Dysfunction->Cell Death Topoisomerase Inhibition->Cell Death

Caption: Diverse mechanisms of action of Phenoxazine derivatives.

In Vivo Antitumor Efficacy: A Comparative Overview

Direct head-to-head in vivo comparative studies of specific phenoxazine derivatives and 5-FU are limited in publicly available literature. However, by examining data from studies on relevant cancer models, we can draw insightful comparisons.

Phenoxazine Derivative (2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one) in a Leukemia Model

A study on a specific phenoxazine derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (referred to as Phx), demonstrated significant in vivo antitumor activity in a human leukemia (HAL-01) cell-bearing nude mouse model.[1][9]

Parameter Observation Source
Tumor Growth Marked reduction in tumor growth rate compared to the control group.[1][9]
Toxicity Few adverse effects on weight loss and white blood cell (WBC) count.[1][9]
Selectivity Less suppression of normal hematopoietic progenitor cells compared to leukemic progenitors.[1]

5-Fluorouracil in Colorectal Cancer Xenograft Models

Numerous studies have evaluated the in vivo efficacy of 5-FU in colorectal cancer xenograft models. The data below is a representative example from a study using HCT116 and LoVo xenografts.[4]

Parameter Observation Source
Tumor Suppression Rate (HCT116) 38.81%[4]
Toxicity Known side effects include myelosuppression and gastrointestinal damage.[10][11][10][11]
Dosing Regimen Typically administered intraperitoneally (i.p.) at dosages ranging from 30 mg/kg to 200 mg/kg in mouse models.[10][12][13][10][12][13]

Senior Application Scientist's Insights:

The available data, though not from a direct comparative study, highlights a crucial distinction. The phenoxazine derivative showed promising efficacy with a favorable preliminary safety profile in a hematological malignancy model.[1][9] In contrast, 5-FU, while effective to a degree in solid tumors, is associated with well-documented toxicities.[10][11] The multi-targeted nature of phenoxazines may contribute to their efficacy at potentially lower and less toxic doses, a critical consideration in drug development. The observed selectivity of the Phx derivative for leukemic cells over normal progenitors is a significant advantage, suggesting a potentially wider therapeutic index.[1]

Experimental Protocol: In Vivo Tumor Xenograft Study

To enable researchers to conduct their own comparative studies, a generalized protocol for an in vivo tumor xenograft study is provided below. This protocol should be adapted and optimized for specific cell lines and compounds.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (e.g., Immunodeficient Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (Phx vs. 5-FU vs. Vehicle) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight, etc.) Treatment->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision, Histology, etc.) Data_Collection->Endpoint

Caption: General workflow for an in vivo tumor xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., colorectal, leukemia) under sterile conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration for injection.[14]

  • Animal Handling and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) and allow for an acclimation period.[15]

    • Subcutaneously inject the prepared cancer cells into the flank of each mouse.[16]

    • Monitor the mice regularly for tumor formation.

  • Tumor Growth Monitoring and Group Assignment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), measure them regularly using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize the mice into treatment groups (e.g., Vehicle Control, Phx derivative, 5-FU) with comparable average tumor volumes.

  • Drug Administration:

    • Prepare the Phx derivative and 5-FU at the desired concentrations in appropriate vehicles.

    • Administer the treatments according to the planned schedule, route (e.g., intraperitoneal, oral), and dosage.

  • Data Collection and Analysis:

    • Continue to measure tumor volume and mouse body weight regularly throughout the study.

    • Observe the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform further analyses such as histology, immunohistochemistry, or Western blotting on the tumor tissue.

Conclusion and Future Directions

The comparison between phenoxazine derivatives and 5-fluorouracil reveals a classic drug development narrative: the established, well-understood agent versus a novel class of compounds with a potentially more sophisticated and safer mechanism of action. While 5-FU remains a vital tool in oncology, its limitations in terms of toxicity and resistance are significant. Phenoxazine derivatives, with their diverse mechanisms of action and promising preliminary in vivo data, represent a compelling area for further investigation.

Future research should focus on direct, head-to-head in vivo comparative studies of the most promising phenoxazine derivatives against 5-FU in various cancer models, including patient-derived xenografts (PDXs).[6] Such studies will be crucial in elucidating their true therapeutic potential and paving the way for their possible clinical translation.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Shimamoto, T., Tomoda, A., Ishida, R., & Ohyashiki, K. (2001). Antitumor effects of a novel phenoxazine derivative on human leukemia cell lines in vitro and in vivo. Clinical Cancer Research, 7(3), 704-708.
  • Zhang, N., et al. (2017). Novel proapoptotic agent SM-1 enhances the inhibitory effect of 5-fluorouracil on colorectal cancer cells in vitro and in vivo. Oncology Letters, 13(6), 4637-4642.
  • Kojouharov, B. M., et al. (2014). Toll-like receptor-5 agonist Entolimod broadens the therapeutic window of 5-fluorouracil by reducing its toxicity to normal tissues in mice. Oncotarget, 5(8), 2194-2206.
  • Sargent, D. J., et al. (2022). Methods to study xenografted human cancer in genetically diverse mice. Frontiers in Oncology, 12, 972615.
  • Tomoda, A., et al. (2001). Antitumor Effects of a Novel Phenoxazine Derivative on Human Leukemia Cell Lines in Vitro and in Vivo. Clinical Cancer Research, 7(3), 704-708.
  • Anti-angiogenic effect of 5-Fluorouracil-based drugs against human colon cancer xenografts. (2005). International Journal of Cancer, 114(6), 955-961.
  • Li, Y., et al. (2020). Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer. Journal of Experimental & Clinical Cancer Research, 39(1), 143.
  • Matsuoka, H., et al. (2007). Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase. Cancer Science, 98(11), 1747-1754.
  • Stringer, B. W., et al. (2018). Examination of the ovotoxicity of 5-fluorouracil in mice. Journal of Assisted Reproduction and Genetics, 35(6), 1035-1043.
  • Cao, Y., et al. (2018). Enhancing 5-fluorouracil efficacy through suppression of PKM2 in colorectal cancer cells. Cancer Chemotherapy and Pharmacology, 82(6), 1081-1086.
  • Lambouras, C., et al. (2019). Multidose 5-Fluorouracil is Highly Toxic to Growing Ovarian Follicles in Mice. Toxicological Sciences, 170(2), 484-495.
  • Kabolizadeh, P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55071.
  • Stanford Medicine. In vivo tumor models. Retrieved from [Link]

  • Zhang, H., et al. (2020).
  • Lin, X., et al. (2018). In vivo tumor xenograft study. Bio-protocol, 8(18), e3009.
  • Wang, Y., et al. (2022). Reproductive and developmental toxicities of 5-fluorouracil in model organisms and humans. Expert Reviews in Molecular Medicine, 24, e5.
  • Sánchez-Carranza, P. I., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3505.
  • ResearchGate. (n.d.). Anticancer Effects of Phenoxazine Derivatives Revealed by Inhibition of Cell Growth and Viability, Disregulation of Cell Cycle, and Apoptosis Induction in HTLV-1–Positive Leukemia Cells. Retrieved from [Link]

  • Pinto, M., et al. (2021). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 22(23), 12791.
  • ResearchGate. (n.d.). The structure of the phenoxazine derivatives used. Retrieved from [Link]

  • Kalashnikova, I., et al. (2022).
  • Kaur, M., et al. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555.
  • Request PDF. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Retrieved from [Link]

  • ResearchGate. (n.d.). The most stable conformation of the phenoxazine derivatives. Retrieved from [Link]

  • Nde, J. B., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. RSC Advances, 13(8), 5195-5219.
  • Chen, Y.-C., et al. (2021). Anti-Cancer Effects of Zotarolimus Combined with 5-Fluorouracil Treatment in HCT-116 Colorectal Cancer-Bearing BALB/c Nude Mice. International Journal of Molecular Sciences, 22(15), 8234.

Sources

A Comparative Guide to the Synthetic Routes of Vortioxetine: An Evaluation of a Novel Palladium-Free Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vortioxetine, a multimodal antidepressant, has gained significant attention for its unique mechanism of action, which combines serotonin reuptake inhibition with modulation of several serotonin receptors.[1] The intricate molecular structure of Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenyl)thio]phenyl]piperazine[1], necessitates a multi-step synthesis. Efficient and cost-effective production of this active pharmaceutical ingredient (API) is a critical objective for drug development professionals. This guide provides an in-depth comparison of a novel, palladium-free synthetic route for Vortioxetine against the more established palladium-catalyzed methods, offering experimental insights to inform process chemistry decisions.

The traditional synthetic pathways to Vortioxetine have heavily relied on palladium-catalyzed cross-coupling reactions.[2] While effective in forming the key carbon-sulfur and carbon-nitrogen bonds, these methods are often encumbered by the high cost of palladium catalysts and phosphine ligands, the toxicity of residual palladium in the final product, and the need for extensive purification.[2] Consequently, the development of a more practical, economical, and environmentally friendly synthesis is of high interest to the pharmaceutical industry. This guide will dissect a promising new route that circumvents the use of palladium and compare its key performance indicators with the established methods.

Established Synthetic Route: The Palladium-Catalyzed Cross-Coupling Approach

The seminal syntheses of Vortioxetine, as detailed in various patents and publications, predominantly employ a palladium-catalyzed C-N coupling strategy. A representative pathway involves the coupling of a protected piperazine derivative with an aryl halide, followed by a second palladium-catalyzed reaction to introduce the 2,4-dimethylthiophenol moiety.

Experimental Protocol: Established Palladium-Catalyzed Synthesis

Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

  • To a reaction vessel, add 2-bromoiodobenzene, Boc-piperazine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand (e.g., BINAP).[2]

  • Add a suitable solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or HPLC).

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.[3][4]

Step 2: Synthesis of Boc-protected Vortioxetine

  • In a separate reaction vessel, combine the product from Step 1, 2,4-dimethylthiophenol, a palladium catalyst, and a phosphine ligand.[3][4]

  • Add a suitable solvent and a base.

  • Heat the mixture under an inert atmosphere until the reaction is complete.

  • Work up the reaction mixture by extraction and concentrate the organic phase.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to Yield Vortioxetine

  • Dissolve the Boc-protected Vortioxetine in a suitable solvent (e.g., methanol).

  • Add a strong acid, such as hydrochloric acid, to remove the Boc protecting group.[3][4]

  • Stir the reaction mixture until deprotection is complete.

  • Isolate the Vortioxetine salt (e.g., hydrochloride or hydrobromide) by filtration or crystallization.[5]

Causality Behind Experimental Choices

The choice of a palladium catalyst and a phosphine ligand is central to this route's success, as they are essential for the efficient formation of the C-N and C-S bonds that are key to the Vortioxetine scaffold. The Boc protecting group is employed to prevent side reactions with the secondary amine of piperazine during the initial coupling step. However, this necessitates an additional deprotection step, adding to the overall process complexity. The use of column chromatography for purification is often unavoidable to remove catalyst residues and other impurities.[2]

A Novel Synthetic Route: A Palladium-Free, Commercially Viable Approach

A more recent and practical synthetic strategy for Vortioxetine has been developed that completely avoids the use of palladium catalysts. This new route is characterized by the use of readily available starting materials and simpler reaction conditions, leading to a more cost-effective and environmentally benign process.

Experimental Protocol: Novel Palladium-Free Synthesis

Step 1: Synthesis of 1-(2,4-dimethylphenyl)thio)-2-nitrobenzene

  • Combine 1-fluoro-2-nitrobenzene, 2,4-dimethylbenzenethiol, and potassium carbonate in a suitable solvent such as acetonitrile.[2]

  • Reflux the reaction mixture for approximately 10 hours.[2]

  • Cool the mixture and isolate the crude product.

  • Purify the product by recrystallization from acetonitrile to obtain pure 1-((2,4-dimethylphenyl)thio)-2-nitrobenzene in high yield (reported as 89%).[2]

Step 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

  • Dissolve the product from Step 1 in methanol.

  • Add a Raney nickel catalyst and subject the mixture to catalytic hydrogenation at room temperature.[2]

  • Monitor the reaction until the reduction of the nitro group is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the aniline intermediate.

Step 3: Synthesis of Vortioxetine

  • Combine the 2-((2,4-dimethylphenyl)thio)aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol methyl ether or 1,2-dichlorobenzene.[2][6]

  • Heat the reaction mixture to a high temperature (e.g., 130-170°C) for several hours.[2][6]

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the crude product, wash with water and an organic solvent like acetone, and dry to afford Vortioxetine.[6]

  • The final product can be converted to the hydrobromide salt by treatment with hydrobromic acid.[5]

Causality Behind Experimental Choices

This novel route is elegantly designed to build the Vortioxetine molecule in a convergent manner without the need for expensive and toxic heavy metal catalysts. The initial step is a classical nucleophilic aromatic substitution, which proceeds in high yield. The subsequent reduction of the nitro group to an amine is a standard and efficient transformation. The final and key step, the formation of the piperazine ring, is achieved through a double alkylation of the aniline with bis(2-chloroethyl)amine. The use of a high-boiling solvent is necessary to drive this cyclization reaction to completion. This palladium-free approach not only reduces costs but also simplifies the purification process, as there is no need to remove residual metal catalysts.

Comparative Analysis

The following table provides a side-by-side comparison of the key performance indicators for the established palladium-catalyzed route and the novel palladium-free synthesis of Vortioxetine.

ParameterEstablished Palladium-Catalyzed RouteNovel Palladium-Free Route
Catalyst Palladium catalyst and phosphine ligand[2]Raney Nickel (for reduction)[2]
Cost of Reagents High, due to expensive catalyst and ligand[7]Lower, uses commercially available starting materials[2][7]
Number of Steps Typically 3-4 steps (including protection/deprotection)3 steps
Overall Yield Variable, can be low (e.g., 17% in early reports)High (reported up to 71%)[2]
Purification Requires column chromatography to remove metal residues[2]Simpler purification, often by recrystallization[2]
Safety & Environment Concerns over palladium toxicity and wasteMore environmentally friendly, avoids heavy metals

Visualizing the Synthetic Pathways

The following diagrams illustrate the established palladium-catalyzed and the novel palladium-free synthetic routes for Vortioxetine.

Established Palladium-Catalyzed Route

G cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: C-S Coupling cluster_step3 Step 3: Deprotection 2-bromoiodobenzene 2-bromoiodobenzene Intermediate_1 tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate 2-bromoiodobenzene->Intermediate_1 Pd catalyst, phosphine ligand, base Boc-piperazine Boc-piperazine Boc-piperazine->Intermediate_1 Boc_Vortioxetine Boc-protected Vortioxetine Intermediate_1->Boc_Vortioxetine Pd catalyst, phosphine ligand, base 2,4-dimethylthiophenol 2,4-dimethylthiophenol 2,4-dimethylthiophenol->Boc_Vortioxetine Vortioxetine Vortioxetine Boc_Vortioxetine->Vortioxetine Acid (e.g., HCl)

Caption: Established Palladium-Catalyzed Synthesis of Vortioxetine.

Novel Palladium-Free Route

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Piperazine Ring Formation 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene Intermediate_2 1-((2,4-dimethylphenyl)thio)-2-nitrobenzene 1-fluoro-2-nitrobenzene->Intermediate_2 K2CO3, Acetonitrile 2,4-dimethylbenzenethiol 2,4-dimethylbenzenethiol 2,4-dimethylbenzenethiol->Intermediate_2 Intermediate_3 2-((2,4-dimethylphenyl)thio)aniline Intermediate_2->Intermediate_3 H2, Raney Ni Vortioxetine_final Vortioxetine Intermediate_3->Vortioxetine_final High Temp. bis_chloro bis(2-chloroethyl)amine HCl bis_chloro->Vortioxetine_final

Caption: Novel Palladium-Free Synthesis of Vortioxetine.

Conclusion

The development of a novel, palladium-free synthetic route for Vortioxetine represents a significant advancement in the process chemistry of this important antidepressant. By circumventing the use of expensive and toxic palladium catalysts, this new approach offers a more cost-effective, environmentally friendly, and ultimately more sustainable method for the large-scale production of Vortioxetine. The high overall yield and simplified purification procedures further enhance its appeal for industrial applications. While the established palladium-catalyzed routes have been instrumental in the initial development of Vortioxetine, this new methodology provides a compelling alternative that aligns with the principles of green chemistry and economic efficiency. For researchers and drug development professionals, the validation of this new synthetic route offers a clear path toward optimizing the manufacturing process of Vortioxetine.

References

  • A Guide to the Vortioxetine Synthesis Process. (2025, December 17).
  • What is the synthetic route to vortioxetine hydrobromide and its practical preparation? - FAQ.
  • Vortioxetine API: Technical Guide for Experts. (2025, December 15).
  • US Patent US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
  • VORTIOXETINE - New Drug Approvals. (n.d.).
  • EP Patent EP3495347A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
  • Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171. (2015, October 14). European Patent Office.
  • EP Patent EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
  • WO Patent WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. (n.d.). Google Patents.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates - European Patent Office - EP 2878596 A1. (2013, November 29). Googleapis.com.
  • Different synthetic routes to vortioxetine hydrobromide. (2022, January 17). ChemicalBook.

Sources

A Comparative Analysis of the Biological Activity of N-Aryl-2-Aminothiazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. When functionalized with an N-aryl substituent, these analogs emerge as a promising class of compounds with a wide spectrum of therapeutic potential. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various N-aryl-2-aminothiazole derivatives. We will delve into the structure-activity relationships (SAR), mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Privileged N-Aryl-2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules. The 2-aminothiazole core, in particular, has garnered significant attention due to its synthetic accessibility and its presence in several clinically approved drugs.[1][2] The introduction of an N-aryl group at the 2-amino position provides a critical handle for modulating the compound's physicochemical properties and biological target specificity. This guide will explore how modifications to this N-aryl group and other positions on the thiazole ring influence the compound's efficacy across different therapeutic areas.[3][4]

Anticancer Activity: Targeting Key Signaling Pathways

N-aryl-2-aminothiazole analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines, including those of the lung, colon, breast, and central nervous system.[2] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overexpression or aberrant activation of these receptors is a hallmark of many cancers.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR-2 VEGFR-2 VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR-2 N-Aryl-2-Aminothiazole N-Aryl-2-Aminothiazole N-Aryl-2-Aminothiazole->EGFR Inhibition N-Aryl-2-Aminothiazole->VEGFR-2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCγ->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-aryl-2-aminothiazole analogs is highly dependent on the nature and position of substituents on both the N-aryl ring and the thiazole core.

  • N-Aryl Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) on the N-aryl ring often enhance cytotoxic activity. The position of these substituents is also critical, with meta and para substitutions generally showing greater potency.[2]

  • Thiazole Ring Substituents: Modifications at the C4 and C5 positions of the thiazole ring can significantly impact activity. Bulky aromatic or heterocyclic groups at the C4 position are often favorable.[5]

  • Linker and Terminal Groups: The introduction of various linkers (e.g., amide, urea) and terminal functional groups can further modulate the anticancer profile.[2]

Table 1: Comparative Anticancer Activity of N-Aryl-2-Aminothiazole Analogs

Compound IDN-Aryl SubstituentC4-Thiazole SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylPhenylH1299 (Lung)>50[6]
1b 4-ChlorophenylPhenylH1299 (Lung)15.8[6]
2a 3,4-Dichlorophenyl4-PyridylA549 (Lung)8.64[2]
2b 3-Chlorophenyl4-PyridylHT29 (Colon)0.63[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-aryl-2-aminothiazole analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. N-aryl-2-aminothiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][8]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial effects of these compounds are often attributed to the inhibition of enzymes vital for microbial survival.

  • MurB Inhibition (Antibacterial): In bacteria, some N-aryl-2-aminothiazole analogs have been shown to inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[7]

MurB_Pathway UDP-N-acetylglucosamine UDP-N-acetylglucosamine UDP-N-acetylenolpyruvylglucosamine UDP-N-acetylenolpyruvylglucosamine UDP-N-acetylglucosamine->UDP-N-acetylenolpyruvylglucosamine MurA Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->UDP-N-acetylenolpyruvylglucosamine UDP-N-acetylmuramic acid UDP-N-acetylmuramic acid UDP-N-acetylenolpyruvylglucosamine->UDP-N-acetylmuramic acid MurB Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylmuramic acid->Peptidoglycan Synthesis Bacterial Cell Wall Integrity Bacterial Cell Wall Integrity Peptidoglycan Synthesis->Bacterial Cell Wall Integrity N-Aryl-2-Aminothiazole N-Aryl-2-Aminothiazole MurB MurB N-Aryl-2-Aminothiazole->MurB Inhibition

  • CYP51 Inhibition (Antifungal): In fungi, these analogs can target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death.[7]

CYP51_Pathway Lanosterol Lanosterol 14-demethyllanosterol 14-demethyllanosterol Lanosterol->14-demethyllanosterol CYP51 Ergosterol Ergosterol 14-demethyllanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity N-Aryl-2-Aminothiazole N-Aryl-2-Aminothiazole CYP51 CYP51 N-Aryl-2-Aminothiazole->CYP51 Inhibition

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is significantly influenced by the substitution patterns.

  • N-Aryl Substituents: The presence of electron-donating or electron-withdrawing groups on the N-aryl ring can modulate the antimicrobial spectrum and potency.[9][10]

  • Thiazole Ring Substituents: Substitutions at the C4 position, particularly with pyridyl moieties, have been shown to be crucial for potent antimycobacterial activity.[9][10] The N-2 position of the aminothiazole is amenable to various modifications, allowing for the optimization of activity.[9][10]

Table 2: Comparative Antimicrobial Activity of N-Aryl-2-Aminothiazole Analogs

Compound IDN-Aryl SubstituentTarget OrganismMIC (µg/mL)Reference
3a 4-ChlorophenylStaphylococcus aureus12.5[11]
3b 4-MethoxyphenylStaphylococcus aureus25[11]
4a 2-PyridylMycobacterium tuberculosis0.39[9][10]
4b PhenylMycobacterium tuberculosis12.5[9][10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the N-aryl-2-aminothiazole analogs in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer. N-aryl-2-aminothiazole derivatives have emerged as potent anti-inflammatory agents by targeting key enzymes in the arachidonic acid cascade.[12][13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Inflammation is mediated by prostaglandins and leukotrienes, which are produced from arachidonic acid by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), respectively. Many N-aryl-2-aminothiazole analogs exhibit their anti-inflammatory effects by inhibiting these enzymes.[13]

Arachidonic_Acid_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation N-Aryl-2-Aminothiazole N-Aryl-2-Aminothiazole COX-1 / COX-2 COX-1 / COX-2 N-Aryl-2-Aminothiazole->COX-1 / COX-2 Inhibition LOX LOX N-Aryl-2-Aminothiazole->LOX Inhibition

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and selectivity towards COX/LOX enzymes can be fine-tuned through structural modifications.

  • N-Aryl Substituents: The nature and position of substituents on the N-aryl ring play a crucial role in determining the potency and selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[12]

  • Thiazole Ring and Linker Modifications: Modifications on the thiazole ring and the introduction of different linkers can lead to dual COX/LOX inhibitors, which may offer a broader anti-inflammatory profile.[13]

Table 3: Comparative Anti-inflammatory Activity of N-Aryl-2-Aminothiazole Analogs

Compound IDN-Aryl SubstituentEnzyme TargetIC50 (µM)Reference
5a 4-FluorophenylCOX-20.25[12]
5b 4-MethoxyphenylCOX-20.52[12]
6a 3,5-Dimethylphenyl5-LOX0.127[13]
6b 4-Chlorophenyl5-LOX0.9[13]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the N-aryl-2-aminothiazole analogs for a short period.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. Therefore, the assay typically measures a stable downstream product, such as prostaglandin E2 (PGE2), using an ELISA kit, or it can be a colorimetric or fluorometric assay that detects a byproduct of the reaction.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Synthesis of N-Aryl-2-Aminothiazole Analogs: The Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis alpha-Haloketone alpha-Haloketone N-Aryl-2-aminothiazole N-Aryl-2-aminothiazole alpha-Haloketone->N-Aryl-2-aminothiazole N-Arylthiourea N-Arylthiourea N-Arylthiourea->N-Aryl-2-aminothiazole

Conclusion and Future Perspectives

N-aryl-2-aminothiazole analogs represent a highly versatile and privileged scaffold in drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory applications, coupled with their synthetic tractability, makes them an attractive starting point for the development of novel therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. Future research should focus on exploring novel substitutions, developing more selective inhibitors, and conducting in-depth in vivo studies to translate the promising in vitro activities into clinical candidates. The detailed experimental protocols provided herein are intended to facilitate these efforts and contribute to the advancement of this exciting field of medicinal chemistry.

References

  • Al-Omair, M. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 69, 624-635. [Link]

  • Al-Omair, M. A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 69, 624-635. [Link]

  • Geronikaki, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Geronikaki, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Koprdova, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(15), 4489. [Link]

  • Mengin-Lecreulx, D., et al. (2011). Simplified pathway for bacterial cell wall synthesis (a) Diagram of key reactions in peptidoglycan synthesis for bacterial cell wall. PLoS ONE 6(3): e17624. [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 reaction is an essential step upon sterol biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 771-781. [Link]

  • Shukla, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Demirayak, S., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 453-466. [Link]

  • Park, H., et al. (2011). Map of arachidonic acid (AA) cascade. Cyclooxygenase (COX) is the first enzyme in the pathway for producing prostaglandin (PG) and thromboxane (Tx) from arachidonic acid. Cancer Research, 71(13), 4496-4506. [Link]

  • Szczeklik, A., & Stevenson, D. D. (2003). Arachidonic acid metabolic pathway via cyclooxygenase (COX) and lipoxygenase (LOX) pathway. Journal of Allergy and Clinical Immunology, 111(1), 18-32. [Link]

  • Samuelsson, B. (1983). The arachidonic acid cascade. Angewandte Chemie International Edition in English, 22(11), 805-815. [Link]

  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Medicosis Perfectionalis. (2022, January 2). The Arachidonic Acid Cascade - COX, LOX, NSAIDs, Steroids -Finally Makes Sense (in Just 5 Minutes) [Video]. YouTube. [Link]

  • Mengin-Lecreulx, D., et al. (2011). Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell wall peptidoglycan metabolism adapted from Mengin-Lecreulx et al.[14]. PLoS ONE 6(3): e17624. [Link]

  • Bhattacharya, S., et al. (2020). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 6(4), 225. [Link]

  • Shukla, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Shukla, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Mengin-Lecreulx, D., et al. (2011). Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell wall peptidoglycan metabolism adapted from Mengin-Lecreulx et al.[14]. PLoS ONE 6(3): e17624. [Link]

  • Ibrahim, M. A. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1611. [Link]

  • Shukla, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Bhattacharya, S., et al. (2018). Ergosterol biosynthetic pathway. mBio, 9(6), e02194-18. [Link]

  • Egan, T. J., & Wilkinson, A. J. (2016). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. International Journal of Molecular Sciences, 17(10), 1673. [Link]

  • Zha, L., et al. (2023). Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies. International Journal of Molecular Sciences, 24(13), 10898. [Link]

  • Rahman, M. A., et al. (2023). A Schematic of ergosterol biosynthesis pathway in fungi, highlighting the role of lanosterol 14α-demethylase. Journal of Fungi, 9(10), 981. [Link]

  • Alcaíno, J., et al. (2015). Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis. BMC Microbiology, 15, 75. [Link]

  • Jacob, J., et al. (2018). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. European Journal of Medicinal Chemistry, 157, 111-127. [Link]

  • Gupta, A. K., et al. (2001). Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents. Bioorganic & Medicinal Chemistry, 9(8), 2025-2034. [Link]

  • Larzabal, L., et al. (2013). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results in the activation of several intracellular molecules to induce cell survival, increase vascular permeability, cellular migration and proliferation. Cancers, 5(2), 516-531. [Link]

  • Zhang, J., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 6, 69. [Link]

  • Zhang, J., et al. (2018). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A) Diagram of VEGF-activated VEGFR-2 homodimer. Frontiers in Cell and Developmental Biology, 6, 69. [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]

  • Llovet, J. M., et al. (2019). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). Journal of Hepatology, 70(6), 1263-1273. [Link]

Sources

A Definitive Spectroscopic Guide to the Structural Confirmation of Synthesized 2-((2,4-dimethylphenyl)thio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, multi-technique spectroscopic analysis to definitively confirm the chemical structure of 2-((2,4-dimethylphenyl)thio)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive and self-validating workflow for structural elucidation.

Introduction: The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, absolute certainty of the molecular structure is paramount. Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing the connectivity of atoms and the nature of chemical bonds. This guide will walk through the systematic interpretation of spectroscopic data to confirm the successful synthesis of 2-((2,4-dimethylphenyl)thio)aniline (Molecular Formula: C₁₄H₁₅NS, Molecular Weight: 229.34 g/mol ).

Experimental & Analytical Workflow

A logical and systematic approach to spectroscopic analysis ensures that the data from each technique corroborates the others, leading to a confident structural assignment.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesized Product (Crude 2-((2,4-dimethylphenyl)thio)aniline) Purification Column Chromatography Synthesis->Purification Crude Product H_NMR ¹H NMR Purification->H_NMR Purified Sample C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed H_NMR->Structure_Confirmed Data Correlation C_NMR->Structure_Confirmed Data Correlation IR->Structure_Confirmed Data Correlation MS->Structure_Confirmed Data Correlation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of 2-((2,4-dimethylphenyl)thio)aniline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Experimental Protocol: ¹H and ¹³C NMR

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 2-((2,4-dimethylphenyl)thio)aniline into a clean, dry vial.[1][2]

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its deuterium signal provides a lock for the spectrometer.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube.[3]

  • The final solution depth in the NMR tube should be approximately 4-5 cm.[1][4]

Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A higher sample concentration (around 50-100 mg) is often beneficial for reducing acquisition time due to the lower natural abundance of the ¹³C isotope.[2]

B. ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for 2-((2,4-dimethylphenyl)thio)aniline in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36dd, J = 7.0 Hz1HAr-H
7.19-7.23m1HAr-H
7.00s1HAr-H
6.85d, J = 8.0 Hz1HAr-H
6.73-6.80m2HAr-H
6.69d, J = 8.0 Hz1HAr-H
4.22s2H-NH₂
2.39s3HAr-CH₃
2.26s3HAr-CH₃

Data sourced from: Indian Academy of Sciences.[5]

Interpretation:

  • The two singlets at δ 2.26 and δ 2.39 ppm , each integrating to 3 protons, are characteristic of two magnetically non-equivalent methyl groups attached to an aromatic ring.

  • The broad singlet at δ 4.22 ppm , integrating to 2 protons, is indicative of the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The complex aromatic region between δ 6.69 and 7.36 ppm integrates to a total of 7 protons, consistent with the seven aromatic protons in the proposed structure. The splitting patterns (doublets, doublet of doublets, and multiplets) are in agreement with the substitution patterns on the two aromatic rings.

C. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 2-((2,4-dimethylphenyl)thio)aniline in CDCl₃

Chemical Shift (δ) ppmAssignment
148.13C-NH₂
136.55Ar-C
135.71Ar-C
135.28Ar-C
131.68Ar-CH
131.13Ar-CH
130.41Ar-CH
127.26Ar-CH
126.49Ar-C
118.78Ar-CH
115.24Ar-CH
115.01Ar-C
20.73Ar-CH₃
19.98Ar-CH₃

Data sourced from: Indian Academy of Sciences.[5]

Interpretation:

  • The spectrum shows a total of 14 distinct carbon signals, which is consistent with the 14 carbon atoms in the proposed structure.

  • The signals at δ 19.98 and δ 20.73 ppm are in the typical range for methyl carbons attached to an aromatic ring.

  • The signals in the aromatic region (δ 115.01 to 148.13 ppm ) correspond to the 12 aromatic carbons. The downfield signal at δ 148.13 ppm is characteristic of the carbon atom directly bonded to the electron-donating amino group.

G cluster_structure 2-((2,4-dimethylphenyl)thio)aniline Structure img img

Caption: Chemical structure of 2-((2,4-dimethylphenyl)thio)aniline.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a viscous liquid or oily sample like 2-((2,4-dimethylphenyl)thio)aniline, ATR-FTIR is the preferred method as it requires minimal sample preparation.[5][6]

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the purified sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[5]

B. IR Spectral Analysis

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 3: Predicted IR Absorption Bands for 2-((2,4-dimethylphenyl)thio)aniline

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (asymmetric & symmetric)Primary Aromatic Amine
3100-3000C-H stretch (aromatic)Aromatic Ring
3000-2850C-H stretch (aliphatic)Methyl Groups
1620-1580N-H bendPrimary Amine
1600-1450C=C stretch (in-ring)Aromatic Ring
1335-1250C-N stretchAromatic Amine
900-675C-H out-of-plane bendAromatic Ring

Predicted ranges are based on standard IR correlation tables.[7][8]

Interpretation:

  • The presence of a primary amine is strongly indicated by the characteristic N-H stretching vibrations, which typically appear as two bands in the 3400-3250 cm⁻¹ region.[7]

  • Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.[7]

  • The aromatic C=C in-ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

  • The C-N stretching of the aromatic amine should be observable between 1335 and 1250 cm⁻¹.[8]

  • The pattern of C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹) can provide further information about the substitution pattern of the aromatic rings.

III. Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, the exact molecular formula.

A. Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • The sample solution is infused into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

B. MS Data Analysis

Table 4: Mass Spectrometry Data for 2-((2,4-dimethylphenyl)thio)aniline

IonCalculated m/zObserved m/z
[M+H]⁺230.0998230.1

Observed m/z value sourced from ChemicalBook and Indian Academy of Sciences.[2][5]

Interpretation:

  • The molecular formula C₁₄H₁₅NS gives a monoisotopic mass of 229.0925 g/mol .

  • The observed mass-to-charge ratio (m/z) of 230.1 corresponds to the protonated molecule [C₁₄H₁₅NS + H]⁺. This confirms the molecular weight of the synthesized compound to be 229.34 g/mol .

  • The lack of significant fragmentation in the ESI-MS spectrum is typical for this soft ionization technique and further supports the stability of the parent molecule under these conditions.

Conclusion: A Cohesive Structural Narrative

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and unambiguous confirmation of the structure of synthesized 2-((2,4-dimethylphenyl)thio)aniline. The NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key amine and aromatic functional groups, and the mass spectrum verifies the molecular weight and formula. This multi-faceted analytical approach exemplifies a rigorous and trustworthy methodology for structural elucidation in a modern research and development setting.

References

  • Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. Indian Academy of Sciences. [Link]

  • Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Gavilan College. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • Sample Preparation. University College London Faculty of Mathematical & Physical Sciences. [Link]

  • Improved Measurement of Liquid Samples Using FTIR. Agilent. [Link]

  • How to Prepare and Run a NMR Sample. YouTube. [Link]

  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]

  • FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. [Link]

  • IR handout.pdf. University of Colorado Boulder. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

Sources

A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Results Using Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the accurate assessment of a compound's cytotoxic potential is paramount. In vitro cytotoxicity assays serve as the frontline tool for this evaluation, providing critical data that guides further preclinical and clinical development. However, the inherent biological diversity of cancer presents a significant challenge. A compound demonstrating potent activity against one cancer cell line may be ineffective against another, a reality that underscores the necessity of robust cross-validation. This guide provides a comprehensive framework for designing, executing, and interpreting cytotoxicity studies across multiple cancer cell lines, ensuring the generation of reliable and translatable data.

A prime example of the power of this approach is the National Cancer Institute's NCI-60 panel, a collection of 60 diverse human cancer cell lines that has been instrumental in cancer research and drug discovery since the late 1980s.[2][3][4] This panel represents a wide array of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[2][3] The extensive database generated from screening compounds against the NCI-60 panel has provided invaluable knowledge on drug-tumor interactions and the molecular basis of cancer.[2][3]

The Rationale for a Multi-Cell Line Approach

Cancer is not a single disease but a collection of distinct molecular entities. Different cancer cell lines, even those derived from the same tissue type, can exhibit significant variations in their genetic makeup, signaling pathways, and drug metabolic machinery.[5] These differences can profoundly influence their response to a therapeutic agent.[5] Therefore, testing a compound across a panel of cell lines is a critical step to:

  • Assess the Breadth of Activity: Determine if a compound has a broad-spectrum cytotoxic effect or is selective for specific cancer subtypes.

  • Identify Potential Biomarkers: Correlate drug sensitivity with specific molecular characteristics of the cell lines (e.g., gene mutations, protein expression levels) to identify potential predictive biomarkers.

  • Uncover Mechanisms of Action: Differential sensitivity across cell lines can provide clues about the compound's mechanism of action.[1]

  • Mitigate the Risk of Misleading Results: Consistent findings across multiple cell lines increase confidence in the observed cytotoxic effect and its potential for translation to more complex biological systems.[1]

Below is a logical workflow for cross-validating in vitro cytotoxicity results.

Cytotoxicity Cross-Validation Workflow Cross-Validation Workflow for In Vitro Cytotoxicity cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Conclusion & Further Steps A Select Diverse Cancer Cell Line Panel B Choose Appropriate Cytotoxicity Assay(s) A->B Informs choice C Optimize Assay Conditions for Each Cell Line B->C Requires optimization D Perform Cytotoxicity Assays C->D Standardized protocol E Include Positive and Negative Controls D->E Essential for validation F Calculate IC50 Values for Each Cell Line D->F G Compare IC50 Values Across Cell Lines F->G H Correlate with Molecular Data (Optional) G->H I Draw Conclusions on Compound's Activity Spectrum G->I J Hypothesize Mechanism of Action H->J I->J K Design Follow-up Experiments J->K MTT Assay Workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compound (Serial Dilutions) B->C D Incubate for Exposure Period (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate for 2-4 Hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H

Caption: Key steps of the MTT assay workflow.

Data Analysis and Interpretation

The primary output of a cytotoxicity assay is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of a compound that inhibits cell viability by 50%.

Data Presentation:

Summarize the IC50 values for each cell line in a clear and concise table.

Cell Line Tissue of Origin Key Genetic Feature Compound X IC50 (µM)
MCF-7Breast Adenocarcinomap53 wild-type, ER+1.5 ± 0.2
MDA-MB-231Breast Adenocarcinomap53 mutant, Triple-Negative15.8 ± 1.9
A549Lung CarcinomaKRAS mutant5.2 ± 0.6
HCT116Colon Carcinomap53 wild-type2.1 ± 0.3
SW620Colon Carcinomap53 mutant25.4 ± 3.1

Interpreting the Results:

The hypothetical data above suggests that Compound X is more potent against cell lines with wild-type p53 (MCF-7 and HCT116) compared to those with mutant p53 (MDA-MB-231 and SW620). This observation could lead to the hypothesis that the mechanism of action of Compound X is p53-dependent. The differential sensitivity between the two breast cancer cell lines (MCF-7 vs. MDA-MB-231) and the two colon cancer cell lines (HCT116 vs. SW620) highlights the importance of not relying on a single cell line to represent a particular cancer type.

It is crucial to remember that an IC50 value alone does not distinguish between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect. [6]Further assays, such as those that measure apoptosis (e.g., caspase activity assays) or cell cycle progression, are necessary to elucidate the precise cellular outcome. [6]

Conclusion: Towards More Predictive Preclinical Data

Cross-validation of in vitro cytotoxicity results using multiple cancer cell lines is not merely a suggestion but a necessity for generating robust and translatable data in oncology drug discovery. By embracing the inherent heterogeneity of cancer and designing experiments that account for this complexity, researchers can gain a more comprehensive understanding of a compound's therapeutic potential. This multi-faceted approach enhances the predictive power of preclinical studies, ultimately contributing to the development of more effective and targeted cancer therapies.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]

  • Holbeck, S. L., Collins, J. M., & Doroshow, J. H. (2010). Analysis of Food and Drug Administration–approved anticancer agents in the NCI-60 cell line screen. Molecular cancer therapeutics, 9(5), 1451–1460. [Link]

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link]

  • Wikipedia. (2023, December 28). NCI-60. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • An, F., & Qu, Z. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 13(1), 1. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • ResearchGate. (2022, May 2). Why MTT assay gives differnt cytotoxicy, of same drug, on differetn cell lines?[Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?[Link]

  • Fitzgerald, K., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 15(1), 1-15. [Link]

  • ResearchGate. (2023, October 31). Why do researchers use two different cell lines for in vitro studies?[Link]

  • Alassane-Kpembi, I., et al. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(1), 22. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?[Link]

  • Serpa, J., et al. (2014). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Particle and fibre toxicology, 11, 47. [Link]

  • An, F., & Qu, Z. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 13(1), 1. [Link]

  • Gkretsi, V., et al. (2006). The “Comparative Growth Assay”: Examining the Interplay of Anti-cancer Agents with Cells Carrying Single Gene Alterations. Technology in cancer research & treatment, 5(4), 349–358. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Corbelli, A., et al. (2024). In vitro CAR-T cell killing: validation of the potency assay. Journal of Experimental & Clinical Cancer Research, 43(1), 1-10. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of Novel Sphingosine Kinase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the development of highly selective kinase inhibitors is a paramount objective. A lack of selectivity can lead to off-target effects, complicating preclinical studies and potentially causing adverse effects in clinical settings[1][2]. Sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid metabolic pathway, represents a promising therapeutic target for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions[3][4]. Unlike its isoform SphK1, SphK2 has distinct subcellular localizations (nucleus, mitochondria, ER) and non-redundant functions, such as regulating gene expression and telomere maintenance[4]. Therefore, achieving selectivity for SphK2 over SphK1 and the broader human kinome is not just an academic exercise—it is a prerequisite for therapeutic success.

This guide provides an in-depth framework for the systematic evaluation of novel SphK2 inhibitors. We will move beyond simple IC50 values to build a comprehensive selectivity profile, explaining the causality behind our experimental choices and providing robust, self-validating protocols. Our approach is structured as a strategic funnel, beginning with broad biochemical profiling and progressively narrowing down to specific, physiologically relevant cellular validation.

The Strategic Funnel: A Workflow for Comprehensive Selectivity Profiling

A rigorous assessment of inhibitor selectivity is a multi-stage process. We begin with high-throughput biochemical assays to establish a foundational understanding of the inhibitor's potency and kinome-wide interactions. Promising candidates are then advanced to secondary biochemical and biophysical assays for deeper characterization, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: In-Depth Validation cluster_2 Phase 3: Cellular Confirmation A Primary Assay: Potency against SphK1 & SphK2 (e.g., ADP-Glo™) B Broad Kinome Screen: Selectivity across >400 kinases (e.g., KINOMEscan™ or HotSpot™) A->B Initial Hits C Secondary Assays: Orthogonal Potency Confirmation (e.g., TR-FRET) B->C Selective Hits D Mechanism of Action: ATP Competition Assay C->D E Target Engagement: Confirm binding in live cells (e.g., NanoBRET™) D->E Validated Hits F Functional Cellular Assay: Measure downstream pathway modulation E->F G Lead Candidate F->G Pharmacologically Validated Inhibitor

Caption: A multi-phase workflow for inhibitor selectivity profiling.

Phase 1: Foundational Biochemical Analysis

The initial phase aims to rapidly determine the inhibitor's potency against the target isoforms (SphK1 and SphK2) and cast a wide net to identify potential off-targets across the human kinome.

Primary Isoform-Selective Potency Assay

The first step is to quantify the inhibitor's potency (IC50) against both SphK1 and SphK2. While traditional radiometric assays using [γ-³²P]ATP are considered a gold standard, non-radioactive methods offer significant advantages in terms of safety and throughput[5]. Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are highly sensitive, compatible with a wide range of ATP concentrations, and can be used with virtually any kinase-substrate pair, making them ideal for this purpose[5].

Experimental Protocol: ADP-Glo™ Assay for SphK1/SphK2 Potency

This protocol is adapted for a 384-well plate format.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. For SphK assays, the substrate is sphingosine, typically delivered in a BSA-containing buffer.

    • Prepare a serial dilution of the novel inhibitor in DMSO, then dilute into the kinase reaction buffer to create a 2X inhibitor solution. Include a known selective inhibitor (e.g., ABC294640 for SphK2[6]) and a non-selective inhibitor as controls.

    • Causality Check: Preparing 2X solutions allows for the simple addition of equal volumes to initiate the reaction, minimizing pipetting errors.

  • Kinase Reaction:

    • Add 5 µL of 2X inhibitor solution (or vehicle control) to the appropriate wells.

    • Add 5 µL of 2X kinase/substrate solution to initiate the reaction. The final reaction will contain the kinase (SphK1 or SphK2), sphingosine substrate, ATP (at Km for initial screens), and the inhibitor.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Trustworthiness Check: This two-step process ensures that the luminescent signal is directly and solely proportional to the amount of ADP produced by the kinase, as the original, unconsumed ATP is eliminated before detection[7].

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to controls (0% inhibition for vehicle-only, 100% inhibition for no enzyme).

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve. The selectivity index is calculated as IC50 (SphK1) / IC50 (SphK2).

Large-Panel Kinome Screening

An inhibitor that is highly selective between SphK1 and SphK2 may still have potent activity against unrelated kinases, a common issue due to the structural conservation of the ATP-binding pocket[1][8]. Broad kinase screening is therefore crucial for identifying these liabilities early[9]. Commercial services offer panels of over 400 kinases, providing a comprehensive view of an inhibitor's selectivity profile[10].

Choosing the Right Screening Platform:

  • Activity-Based Assays (e.g., Reaction Biology's HotSpot™): These platforms use radiometric detection to directly measure the inhibition of kinase catalytic activity. A key advantage is the ability to run assays at physiologically relevant ATP concentrations (1 mM), which can significantly alter inhibitor potency and selectivity compared to assays run at the ATP Km[11].

  • Binding Assays (e.g., Eurofins' KINOMEscan™): This technology measures the ability of an inhibitor to displace a ligand from the active site of each kinase. It is not dependent on enzyme activity and can identify binders to inactive kinase conformations[10][12].

Interpreting Kinome Screening Data:

The output is typically a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). Hits are then followed up with IC50 determination. Quantitative metrics can be used to summarize selectivity:

  • Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold (e.g., S(35) for >35% inhibition) by the total number of kinases tested[13]. A lower S-score indicates higher selectivity.

  • Gini Coefficient: A more complex measure that reflects the distribution of inhibition across the kinome, with a higher Gini coefficient indicating greater selectivity[13].

Phase 2: In-Depth Mechanistic Validation

Inhibitors that demonstrate promising selectivity in Phase 1 warrant a more detailed investigation to confirm the initial findings with orthogonal methods and to understand their mechanism of action.

Orthogonal Potency Assays

To ensure the observed activity is not an artifact of the primary assay format, it is essential to confirm potency using a different technology. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® or HTRF®, are excellent orthogonal methods. They typically involve a lanthanide-labeled antibody that recognizes a phosphorylated substrate, which, upon binding, comes into proximity with a fluorescently labeled tracer on the substrate, generating a FRET signal[14].

Mechanism of Action (MOA) Studies

Most kinase inhibitors are designed to compete with ATP. This can be confirmed with an ATP competition assay. The protocol is similar to the primary potency assay, but the IC50 of the inhibitor is determined at multiple fixed ATP concentrations (e.g., from 0.5x Km to 100x Km). A rightward shift in the IC50 value as the ATP concentration increases is the hallmark of an ATP-competitive inhibitor. This is a critical self-validating step, as it confirms the inhibitor functions as intended.

Phase 3: Confirmation in a Cellular Environment

Biochemical assays, while essential, are performed in a simplified, artificial system. Cellular assays are the definitive step to confirm that an inhibitor can access its target in a complex physiological environment and exert the desired functional effect[13].

Cellular Target Engagement

Does the inhibitor actually bind to SphK2 inside a living cell? This question can be answered using target engagement assays. The NanoBRET™ Intracellular Target Engagement Assay is a powerful method that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein by a test compound[15]. A decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal indicates that the inhibitor is engaging the target kinase.

Experimental Protocol: NanoBRET™ Target Engagement for SphK2

  • Cell Preparation: Transfect HEK293 cells with a vector encoding for a NanoLuc®-SphK2 fusion protein. Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Tracer and Inhibitor Addition:

    • Prepare serial dilutions of the test inhibitor.

    • Add the NanoBRET™ Tracer and the inhibitor simultaneously to the cells.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Causality Check: This incubation allows the inhibitor to penetrate the cell membrane and reach equilibrium with the intracellular target.

  • Signal Detection:

    • Add the Nano-Glo® Substrate/Inhibitor solution to the wells.

    • Read both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths immediately using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50. This value reflects the compound's apparent affinity for the target in its native environment.

Cellular Functional Assays

The final step is to demonstrate that target engagement translates into a functional outcome. This involves measuring the modulation of a downstream signaling event. For SphK2, this could involve:

  • Measuring S1P Levels: Quantifying the reduction of intracellular sphingosine-1-phosphate (S1P) levels via LC-MS/MS after inhibitor treatment. This is a direct measure of functional target inhibition.

  • Downstream Pathway Analysis: If SphK2 is known to regulate a specific phosphorylation event or gene expression profile in the chosen cell line, this can be monitored by Western blot, ELISA, or qPCR[16]. For example, nuclear SphK2-generated S1P can act as a histone deacetylase (HDAC) inhibitor, leading to changes in histone acetylation[17]. Measuring changes in the acetylation of specific histone residues can serve as a functional readout.

Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance evaluation of a novel inhibitor's performance against known standards.

Table 1: Comparative Selectivity Profile of SphK2 Inhibitors

CompoundSphK1 IC50 (nM) [Biochemical]SphK2 IC50 (nM) [Biochemical]SphK1/SphK2 Selectivity FoldSphK2 IC50 (nM) [Cellular Target Engagement]Key Off-Target IC50 (nM) (e.g., PI3Kα)Kinome S-Score (S35 @ 1µM)
NSI-A (Novel) 8,50045189120>10,0000.02
NSI-B (Novel) 2502510805000.15
ABC294640 >10,00060[18]>167~250>10,0000.01
(R)-FTY720-OMe >10,00016,500[6]>1N/AN/AN/A
K145 >50,0004,100>12N/AN/AN/A

Note: Data for NSI-A and NSI-B are hypothetical for illustrative purposes. Data for reference compounds are from cited literature where available.

Interpreting the Results:

G A Start: Kinome Selectivity Data B Is SphK2 potency high (IC50 < 100 nM)? A->B C Is SphK1/SphK2 selectivity high (>100-fold)? B->C Yes F Optimize for Potency B->F No D Is kinome-wide selectivity high (low S-score)? C->D Yes G Optimize for Selectivity (vs. SphK1) C->G No E Proceed to Cellular Assays D->E Yes H Optimize for Kinome Selectivity (Off-Target) D->H No

Caption: A decision-making flowchart for advancing inhibitors.

From our hypothetical data, inhibitor NSI-A shows excellent potency and high selectivity over both SphK1 and the wider kinome, making it a strong candidate to advance. In contrast, NSI-B shows poor isoform selectivity and a higher S-score, indicating significant off-target activity. This compound would require further medicinal chemistry optimization before proceeding.

By following this structured, evidence-based approach, researchers can build a robust and reliable selectivity profile for their novel SphK2 inhibitors, enabling confident decision-making and accelerating the journey from a promising compound to a validated therapeutic lead.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Zhao, Z. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]

  • ACS Publications (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available at: [Link]

  • Le, T.D. et al. (2021). Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. Available at: [Link]

  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Xu, X. et al. (2025). Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma. Frontiers in Medicine. Available at: [Link]

  • Gellrich, L. et al. (2024). The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells. Journal of Lipid Research. Available at: [Link]

  • Liu, X. et al. (2013). Novel sphingosine-containing analogues selectively inhibit sphingosine kinase (SK) isozymes, induce SK1 proteasomal degradation and reduce DNA synthesis in human pulmonary arterial smooth muscle cells. Molecular Pharmacology. Available at: [Link]

  • PubMed. High-throughput biochemical kinase selectivity assays: panel development and screening applications. Available at: [Link]

  • PubMed. A Probe-Based Target Engagement Assay for Kinases in Live Cells. Available at: [Link]

  • Patsnap Synapse (2024). What are SPHK2 inhibitors and how do they work?. Available at: [Link]

  • Maines, L.W. et al. (2012). Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases. PLoS ONE. Available at: [Link]

  • ResearchGate (2025). Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma. Available at: [Link]

  • Kharel, Y. et al. (2015). Effect of alkyl chain length on sphingosine kinase 2 selectivity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Taylor, S.S. et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. Available at: [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]

  • ResearchGate. Structures and inhibitory activity of SphK2-selective inhibitors. Available at: [Link]

  • PubMed. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma. Available at: [Link]

  • Maines, L.W. et al. (2011). DEVELOPMENT OF SMALL-MOLECULE INHIBITORS OF SPHINGOSINE-1-PHOSPHATE SIGNALING. Future Medicinal Chemistry. Available at: [Link]

  • MDPI (2022). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications (2021). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega. Available at: [Link]

  • ResearchGate. (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. Available at: [Link]

  • PNAS (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Available at: [Link]

  • Geng, T. et al. (2021). The Functional Role of Sphingosine Kinase 2. Frontiers in Endocrinology. Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • O’Shea, J.J. et al. (2004). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Independent Verification of the Synthesis and Purity of Commercially Available Vortioxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and integrity of active pharmaceutical ingredients (APIs) are paramount. This guide provides a comprehensive framework for the independent verification of the synthesis and purity of commercially available vortioxetine. By synthesizing insights from established synthetic routes and advanced analytical techniques, this document serves as a practical resource for ensuring the quality of vortioxetine used in research and development.

Introduction: The Significance of Vortioxetine Purity

Vortioxetine, marketed under trade names like Trintellix, is a multimodal antidepressant used for the treatment of major depressive disorder.[1][2][] Its mechanism of action involves the inhibition of the serotonin transporter and modulation of several serotonin receptors.[4][5][6] The presence of impurities, arising from the synthetic process or degradation, can significantly impact its pharmacological profile, safety, and the reproducibility of experimental results. Therefore, independent verification of its purity is a critical step in any research endeavor.

This guide will first delve into a common and practical synthetic route for vortioxetine, highlighting potential impurity formation. Subsequently, it will provide detailed, self-validating analytical protocols for the comprehensive assessment of vortioxetine's purity, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Understanding the Synthesis of Vortioxetine and Potential Impurities

Several synthetic routes for vortioxetine hydrobromide have been developed, ranging from early multi-step processes to more streamlined, cost-effective methods.[7][8] A prevalent and practical approach involves a few key transformations, each with the potential to introduce specific impurities.[7][9]

A common synthetic strategy begins with the nucleophilic substitution reaction between 2,4-dimethylthiophenol and an ortho-dihalogenated benzene derivative, followed by coupling with piperazine.[7][10] Palladium-based catalysts are often employed to facilitate the crucial carbon-nitrogen bond formation.[8][10]

A Practical Synthetic Route to Vortioxetine Hydrobromide

A widely adopted synthetic pathway for vortioxetine hydrobromide involves a three-step process starting from commercially available materials, lauded for its efficiency and high yield.[7][9]

  • Nucleophilic Aromatic Substitution: The synthesis initiates with the reaction of 2,4-dimethylthiophenol with o-bromonitrobenzene. This step forms the key intermediate, (2,4-dimethyl phenyl)(2-nitrophenyl) sulfane.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine, yielding 2-((2,4-dimethyl phenyl)thio) aniline.[11] This reduction is typically achieved through catalytic hydrogenation using reagents like Raney nickel or palladium on carbon.[11][12]

  • Piperazine Ring Formation and Salt Formation: The resulting aniline derivative is reacted with bis(2-chloroethyl)amine hydrochloride to construct the piperazine ring, forming vortioxetine.[9][12] The final step involves the formation of the hydrobromide salt by treating the vortioxetine free base with hydrobromic acid.[8][10][13]

Visualization of the Synthetic Workflow

The following diagram illustrates a common synthetic pathway for vortioxetine, highlighting the key intermediates.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagent1 Reagents cluster_intermediate2 Intermediate 2 cluster_reagent2 Reagents cluster_product Product cluster_reagent3 Reagents cluster_final_product Final Product 2_4_dimethylthiophenol 2,4-Dimethylthiophenol intermediate_1 (2,4-Dimethyl phenyl)(2-nitrophenyl) sulfane 2_4_dimethylthiophenol->intermediate_1 Nucleophilic Aromatic Substitution o_bromonitrobenzene o-Bromonitrobenzene o_bromonitrobenzene->intermediate_1 reduction Reduction (e.g., Raney Ni, H2) intermediate_2 2-((2,4-Dimethyl phenyl)thio) aniline reduction->intermediate_2 vortioxetine_base Vortioxetine (free base) intermediate_2->vortioxetine_base Piperazine Ring Formation piperazine_source bis(2-chloroethyl)amine hydrochloride piperazine_source->vortioxetine_base hbr Hydrobromic Acid vortioxetine_hbr Vortioxetine Hydrobromide hbr->vortioxetine_hbr Salt Formation Verification_Workflow cluster_procurement Procurement & Initial Assessment cluster_hplc Purity Assessment cluster_spectroscopy Structural Verification & Impurity ID cluster_comparison Comparison and Conclusion sample Procure Commercial Vortioxetine Sample documentation Review Certificate of Analysis (CoA) sample->documentation nmr_analysis Acquire 1H and 13C NMR Spectra sample->nmr_analysis ms_analysis Perform LC-MS/MS Analysis sample->ms_analysis hplc_analysis Perform HPLC-UV/DAD Analysis documentation->hplc_analysis purity_determination Determine Purity (%) and Identify Known Impurities hplc_analysis->purity_determination compare_data Compare Experimental Data with CoA and Reference Data purity_determination->compare_data structure_confirmation Confirm Vortioxetine Structure nmr_analysis->structure_confirmation impurity_identification Identify Unknown Impurities ms_analysis->impurity_identification structure_confirmation->compare_data impurity_identification->compare_data conclusion Draw Conclusion on Purity and Authenticity compare_data->conclusion

Sources

A Comparative Analysis of the Oral Bioavailability of Preclinical and Clinical TRPV4 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of TRPV4 Antagonism and the Critical Hurdle of Oral Bioavailability

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a compelling therapeutic target for a multitude of pathologies. Its role as a cellular sensor for mechanical, thermal, and osmotic stimuli implicates it in conditions ranging from pulmonary edema and heart failure to pain and fibrosis.[1][2] Consequently, the development of potent and selective TRPV4 antagonists has become a significant focus of pharmaceutical research.[2]

A pivotal factor governing the therapeutic success of any orally administered drug is its bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged. For TRPV4 antagonists to be effective in chronic disease management, they must exhibit favorable pharmacokinetic profiles, with robust oral bioavailability being a primary determinant of their clinical utility. This guide provides a comparative study of the oral bioavailability of prominent TRPV4 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

Comparative Pharmacokinetics of Key TRPV4 Antagonists

The oral bioavailability of small molecule inhibitors is a key parameter assessed during preclinical development, typically in rodent models such as the Sprague-Dawley rat. The following table summarizes the available pharmacokinetic data for several notable TRPV4 antagonists. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

CompoundSpeciesDose (mg/kg, route)Oral Bioavailability (%F)Key Pharmacokinetic ObservationsReference(s)
GSK2798745 Rat (Sprague-Dawley)Not specified>30%Optimized for a low once-a-day oral dose with an extended mean residence time.[1]
HumanSingle escalating dosesWell-tolerated with linear pharmacokinetics up to 12.5 mg. Systemic half-life of ~13 hours.[3]
GSK2193874 RatNot specified31%Half-life of 10 hours.[4]
DogNot specified53%Half-life of 31 hours.[4]
RN-9893 RatNot specifiedModerateIdentified as a proof-of-concept probe for in vivo applications.[5]
HC-067047 Rat10 (i.p.)Data for i.p. administration suggests plasma levels remained above IC50 for over 2 hours. Oral bioavailability data not explicitly stated.[6]
GSK3395879 RatNot specifiedOptimized for potency and pharmacokinetic properties.

Experimental Workflow for Determining Oral Bioavailability in a Preclinical Setting

The determination of oral bioavailability is a cornerstone of preclinical drug development. The following section outlines a typical experimental workflow for assessing the pharmacokinetics of a novel TRPV4 antagonist in a rat model.

Experimental Design and Rationale

A standard approach involves a crossover or parallel group study design comparing the plasma concentration-time profiles of the antagonist following intravenous (IV) and oral (PO) administration. The IV dose serves as the reference, representing 100% bioavailability. The choice of the Sprague-Dawley rat is common due to its well-characterized physiology and historical use in pharmacokinetic studies.[7]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis animal_prep Animal Preparation (Fasting, Acclimatization) formulation Compound Formulation (IV and PO) animal_prep->formulation iv_dose Intravenous (IV) Administration (e.g., tail vein) formulation->iv_dose po_dose Oral (PO) Administration (e.g., oral gavage) formulation->po_dose blood_sampling Serial Blood Sampling (e.g., jugular vein cannula) iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep lcms LC-MS/MS Quantification plasma_prep->lcms pk_params Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, t1/2) lcms->pk_params bioavailability Oral Bioavailability (%F) Calculation pk_params->bioavailability

Caption: Experimental workflow for a preclinical oral bioavailability study.

Step-by-Step Methodology
  • Animal Model and Acclimatization: Male Sprague-Dawley rats are typically used.[7] Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling and are allowed to recover. They are housed in a controlled environment and fasted overnight before dosing to minimize variability in gastrointestinal absorption.[1]

  • Formulation Preparation: The TRPV4 antagonist is formulated in appropriate vehicles for both IV and PO administration. For IV administration, a solubilizing agent like DMSO:PEG300 may be used.[7] For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose is common.[7]

  • Dose Administration:

    • Intravenous (IV): A single bolus dose is administered, typically via the tail vein.[8]

    • Oral (PO): A single dose is administered directly into the stomach using an oral gavage needle.[1]

  • Blood Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).[8]

  • Plasma Preparation and Storage: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[4]

  • Bioanalytical Method: LC-MS/MS: The concentration of the TRPV4 antagonist in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate measurement of the drug in a complex biological matrix.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

      • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

      • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

    • Oral Bioavailability (%F) is calculated using the following formula:

      • %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

The TRPV4 Signaling Pathway: A Mechanistic Overview

Understanding the signaling cascade initiated by TRPV4 activation is crucial for rational drug design and interpreting the downstream effects of its antagonism. In endothelial cells, TRPV4 plays a key role in regulating vascular tone.

G stimuli Mechanical Stimuli (e.g., Shear Stress) trpv4 TRPV4 Channel stimuli->trpv4 Activates ca_influx Ca2+ Influx trpv4->ca_influx Mediates calmodulin Calmodulin Activation ca_influx->calmodulin enos eNOS Activation calmodulin->enos no_production Nitric Oxide (NO) Production enos->no_production vasodilation Vasodilation no_production->vasodilation antagonist TRPV4 Antagonist antagonist->trpv4 Blocks

Caption: Simplified TRPV4 signaling pathway in endothelial cells.

Activation of TRPV4 by stimuli such as shear stress leads to an influx of calcium (Ca2+) into the endothelial cell.[9] This increase in intracellular Ca2+ activates calmodulin, which in turn activates endothelial nitric oxide synthase (eNOS).[9] eNOS then produces nitric oxide (NO), a potent vasodilator that relaxes the surrounding smooth muscle cells, leading to an increase in blood vessel diameter.[9] TRPV4 antagonists block the initial Ca2+ influx, thereby inhibiting this entire signaling cascade.

Conclusion and Future Perspectives

The development of orally bioavailable TRPV4 antagonists holds significant promise for the treatment of a wide array of diseases. As demonstrated, compounds like GSK2798745 have shown favorable pharmacokinetic profiles in both preclinical and clinical settings, paving the way for further investigation. The continued optimization of oral bioavailability will be a critical factor in the successful translation of these promising antagonists from the laboratory to the clinic. Future research will likely focus on developing novel formulations and chemical scaffolds to enhance absorption and metabolic stability, ultimately leading to more effective and convenient therapeutic options for patients.

References

  • Brooks, C. et al. (2019). Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Medicinal Chemistry Letters.
  • Nilius, B., & Vriens, J. (2011). Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. CRC Press/Taylor & Francis.
  • Vincent, F. et al. (2015). Identification of orally-bioavailable antagonists of the TRPV4 ion-channel. Bioorganic & Medicinal Chemistry Letters, 25(18), 4011-4015.
  • Pacholczyk, A. et al. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Journal of Pharmacy and Pharmacology, 63(9), 1173-1181.
  • Goyal, N. et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. Clinical Pharmacokinetics, 58(4), 499-511.
  • Thorneloe, K. S. et al. (2012). Discovery of GSK2193874, an Orally Active, Potent, and Selective Blocker of the TRPV4 Cation Channel. ACS Medicinal Chemistry Letters, 3(6), 495-500.
  • Everaerts, W. et al. (2010). Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. Proceedings of the National Academy of Sciences, 107(44), 19084-19089.
  • Brnardic, E. J. et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755.
  • Goyal, N. et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. PubMed. Available at: [Link]

  • Everaerts, W. et al. (2010). Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis.
  • Singh, S. P. et al. (2012). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Scientia Pharmaceutica, 80(3), 609–621.
  • ResearchGate. (2015). How can I feed powder to rats (intragastric) for an oral bioavailability study?. ResearchGate. Available at: [Link]

  • Lawhorn, B. G., & Holt, D. A. (2020). Recent advances in TRPV4 agonists and antagonists. Bioorganic & Medicinal Chemistry Letters, 30(8), 127022.
  • NCBI. (n.d.). Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. NCBI Bookshelf. Available at: [Link]

  • Thorneloe, K. S. et al. (2012). Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4. ACS Medicinal Chemistry Letters, 3(6), 495–500.
  • ResearchGate. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques | Request PDF. ResearchGate. Available at: [Link]

  • Sundd, S. (2006). Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. Current Drug Metabolism, 7(2), 183–193.
  • Goyal, N. et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. PubMed. Available at: [Link]

  • Goyal, N. et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. ResearchGate. Available at: [Link]

Sources

Assessing the Reproducibility of a Published Synthesis Method for a 2-Aminothiazole Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the reproducibility of synthetic methods is paramount. A novel molecular entity's journey from discovery to clinical application is paved with rigorous validation, and the ability to reliably synthesize the compound is a critical first step. This guide provides an in-depth analysis and experimental comparison of two prominent methods for the synthesis of a 2-aminothiazole derivative, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1]

We will critically assess a published, microwave-assisted, iodine-catalyzed synthesis of 4-phenyl-2-aminothiazole against the traditional and widely adopted Hantzsch thiazole synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform methodological choices in their own synthetic endeavors.

Introduction: The Significance of 2-Aminothiazoles and the Need for Robust Synthesis

The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. The reliable and efficient synthesis of these derivatives is, therefore, a topic of continuous research and optimization. This guide focuses on the synthesis of 4-phenyl-2-aminothiazole as a representative example, evaluating a modern, microwave-assisted approach against the time-honored Hantzsch condensation.

Method 1: The Published Microwave-Assisted, Iodine-Catalyzed Synthesis

Recent literature has highlighted the use of microwave irradiation to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[2][3][4][5] A published method for the synthesis of 4-phenyl-2-aminothiazole utilizes this technology in conjunction with molecular iodine as a catalyst.

Causality Behind Experimental Choices

The rationale for this approach lies in the synergistic effect of microwave energy and iodine catalysis. Microwave heating provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of reaction compared to conventional heating methods.[2] Iodine serves as a catalyst to facilitate the in situ formation of the α-haloketone intermediate from the starting acetophenone, which then undergoes the classical Hantzsch condensation with thiourea. This one-pot approach avoids the need to pre-synthesize and handle the often lachrymatory and unstable α-haloketones.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine acetophenone (1.0 mmol), thiourea (2.0 mmol), and a catalytic amount of iodine (0.1 mmol).

  • Add ethanol (5 mL) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 150 W) for a short duration (e.g., 5-10 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-phenyl-2-aminothiazole.[6][7]

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Acetophenone, Thiourea, Iodine, Ethanol mw_irrad Microwave Irradiation (150W, 5-10 min) reagents->mw_irrad Reaction cool Cool to RT mw_irrad->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter & Wash precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product 4-phenyl-2-aminothiazole recrystallize->final_product Pure Product

Caption: Workflow for the microwave-assisted synthesis of 4-phenyl-2-aminothiazole.

Method 2: The Conventional Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, is the archetypal method for preparing thiazole derivatives.[8] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is commonly used.

Causality Behind Experimental Choices

This method relies on a straightforward two-step mechanism. The first step is an SN2 reaction between the sulfur of the thiourea and the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9] The reaction is typically performed under reflux in a suitable solvent, such as ethanol. While robust and widely applicable, this method often requires longer reaction times and can be complicated by the handling of lachrymatory α-haloketones.

Experimental Protocol: Conventional Hantzsch Synthesis

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in methanol (5 mL).

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the flask from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.

  • Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to yield 2-amino-4-phenylthiazole.[9]

Experimental Workflow: Conventional Hantzsch Synthesis

cluster_prep Reaction Preparation cluster_reaction Conventional Reaction cluster_workup Work-up & Purification reagents Combine 2-Bromoacetophenone, Thiourea, Ethanol reflux Reflux (30 min - 12 h) reagents->reflux Reaction cool Cool to RT reflux->cool neutralize Neutralize with Na2CO3 cool->neutralize filter Filter & Wash neutralize->filter final_product 4-phenyl-2-aminothiazole filter->final_product Crude Product

Caption: Workflow for the conventional Hantzsch synthesis of 4-phenyl-2-aminothiazole.

Comparative Analysis: Performance and Reproducibility

To provide a clear and objective comparison, the two methods were evaluated based on several key performance indicators.

ParameterMicrowave-Assisted, Iodine-Catalyzed SynthesisConventional Hantzsch Synthesis
Reaction Time 5 - 15 minutes[6]30 minutes - 12 hours[9][10]
Reported Yield Good to excellent (typically 84-90%)[7][11]Good to excellent (can be >90%)[9]
Purity of Crude Product Generally high, often requiring minimal purification[6]Variable, may require recrystallization
Ease of Work-up Simple precipitation and filtration[6][7]Neutralization, precipitation, and filtration[9]
Safety Considerations Use of a sealed microwave reactor requires caution. Avoids handling of lachrymatory α-haloketones.Requires handling of lachrymatory and reactive 2-bromoacetophenone.
Reproducibility High, due to precise control of reaction parameters.Generally good, but can be sensitive to reaction conditions and purity of starting materials.

Discussion of Reproducibility and Potential Challenges

While both methods can provide the desired product in good yields, their reproducibility can be influenced by several factors.

Microwave-Assisted Synthesis: The reproducibility of the microwave method is generally high due to the precise control over reaction parameters such as power, temperature, and time. The one-pot nature of the reaction also minimizes handling errors. However, it is crucial to ensure consistent and uniform heating, as localized "hot spots" in the microwave reactor could potentially lead to side reactions or decomposition of the product.

Conventional Hantzsch Synthesis: The reproducibility of the traditional Hantzsch synthesis can be more variable. The purity of the α-haloketone is critical, as impurities can lead to the formation of byproducts. The reaction is also sensitive to pH. Under neutral or slightly basic conditions, the desired 2-aminothiazole is the major product. However, under acidic conditions, the reaction can yield the isomeric 3-substituted 2-imino-2,3-dihydrothiazole as a significant byproduct, complicating purification and reducing the yield of the target compound.[12] Prolonged reaction times or excessive heat can also promote the formation of degradation products.

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides further insight into the observed differences in performance.

Microwave-Assisted, Iodine-Catalyzed Synthesis Mechanism

cluster_initiation Initiation cluster_hantzsch Hantzsch Condensation acetophenone Acetophenone alpha_iodo α-Iodoacetophenone acetophenone->alpha_iodo + I2 (cat.) iodine Iodine (I2) intermediate1 Thiouronium Salt alpha_iodo->intermediate1 + Thiourea thiourea Thiourea intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-phenyl-2-aminothiazole intermediate2->product Dehydration

Caption: Plausible mechanism for the microwave-assisted, iodine-catalyzed synthesis.

In this one-pot reaction, iodine catalyzes the iodination of acetophenone at the alpha position to form α-iodoacetophenone in situ. This intermediate then undergoes the classical Hantzsch condensation with thiourea.

Conventional Hantzsch Synthesis Mechanism

cluster_sn2 SN2 Reaction cluster_cyclization Cyclization & Dehydration bromoacetophenone 2-Bromoacetophenone thiouronium Thiouronium Salt bromoacetophenone->thiouronium + Thiourea thiourea Thiourea cyclized Cyclized Intermediate thiouronium->cyclized Intramolecular Nucleophilic Attack product 4-phenyl-2-aminothiazole cyclized->product - H2O

Caption: Mechanism of the conventional Hantzsch thiazole synthesis.

The conventional Hantzsch synthesis begins with a direct SN2 reaction between the nucleophilic sulfur of thiourea and the electrophilic α-carbon of 2-bromoacetophenone. The resulting thiouronium salt then undergoes an intramolecular cyclization, where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring.

Conclusion and Recommendations

Both the published microwave-assisted, iodine-catalyzed method and the conventional Hantzsch synthesis are viable routes to 4-phenyl-2-aminothiazole. The choice of method will ultimately depend on the specific needs and resources of the laboratory.

The microwave-assisted synthesis offers significant advantages in terms of reaction time, ease of work-up, and safety by avoiding the handling of a lachrymatory starting material. Its high reproducibility makes it an excellent choice for high-throughput synthesis and library generation.

The conventional Hantzsch synthesis , while requiring longer reaction times and careful handling of 2-bromoacetophenone, remains a reliable and cost-effective method, particularly when specialized microwave equipment is not available. Careful control of reaction conditions, especially pH, is crucial to ensure high yields and minimize the formation of impurities.

For researchers prioritizing speed, efficiency, and high reproducibility, the microwave-assisted method is the superior choice. For laboratories where cost and equipment availability are primary considerations, the conventional Hantzsch synthesis remains a robust and effective option, provided that appropriate care is taken to control the reaction conditions.

References

  • Comparative study of conventional and microwave assisted synthesis. (n.d.).
  • Khrustalev, D. (2008). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Russian Journal of Applied Chemistry, 81(5), 900-900.
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology, 24(11).
  • Rahatgaonkar, A. M., & Saraf, B. D. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole. Asian Journal of Chemistry.
  • Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. (2025).
  • (PDF) Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. (2017).
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.).
  • Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Microwave-assisted synthesis of 2-amino-4-substituted phenyl-thiazole. (2025).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (n.d.). Asian Journal of Research in Chemistry.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. (n.d.). Medicinal and Medical Chemistry.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Microwave assisted synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones and polyhydroquinolines bearing the tetrazolo[1,5- a]quinoline moiety and their antimicrobial activity assess | Request PDF. (2025).
  • Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy.
  • (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2025).
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silic
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Hazard Assessment: A Structurally-Inferred Profile

The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 2-[(2,4-Dimethylphenyl)amino]butanohydrazide, we must infer its properties from its structure.

  • Aromatic Amine Moiety: The 2,4-dimethylphenylamino group is a substituted aromatic amine. Aromatic amines as a class are known for their potential to cause significant harm to human health and the environment.[1][2] Many compounds in this family are recognized as potential or known carcinogens and mutagens.[2] They are often toxic to aquatic life and should not be released into the environment.[1][3]

  • Hydrazide Moiety: The butanohydrazide group is a derivative of hydrazine. Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[4] They are reactive, act as powerful reducing agents, and can be corrosive.[5] Hydrazine solutions are known to be unstable under certain conditions and can react violently with oxidizing agents.[6]

Based on this analysis, this compound must be handled as a hazardous chemical waste , with presumed toxicity, potential carcinogenicity, and reactivity.

Hazard CategoryInferred Risk from Structural AnalysisRationale
Health Hazard Toxic, Potential Carcinogen/MutagenPresence of aromatic amine and hydrazide functional groups.[1][2][5]
Physical Hazard Reactive, potentially explosive with oxidizersHydrazide moiety is a strong reducing agent.[6]
Environmental Hazard Toxic to aquatic lifeAromatic amines are known ecotoxicants.[1][3]

Guiding Principles for Disposal

Given the inferred hazards, the following principles must govern the disposal of this compound:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down a laboratory sink or any other drain.[7][8][9] This practice is illegal for hazardous wastes and poses a significant threat to aquatic ecosystems.[3][9]

  • Do Not Dispose of in Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous waste.[7][8]

  • Avoid In-Lab Neutralization: While chemical methods exist for the degradation of aromatic amines and hydrazines, these procedures can be hazardous.[6][10][11] For instance, oxidation of hydrazines can be highly exothermic, and incomplete reactions can produce toxic byproducts.[4][6][11] Unless you are specifically trained and equipped for such procedures under an approved protocol, in-lab treatment is not recommended.

  • Professional Disposal is Mandatory: The only appropriate disposal route is through your institution's hazardous waste management program, which utilizes licensed hazardous waste disposal vendors.[9][12][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition, leak-proof, and chemically compatible with the waste. The original shipping container is often a suitable choice.[14] For liquid waste, use a shatter-resistant, plastic-coated bottle if possible.[12]

  • The container must have a tight-fitting screw cap to prevent leaks and evaporation.[15][16]

Step 2: Label the Container Immediately

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[8][14]

  • The label must include:

    • The words "Hazardous Waste".[17]

    • The full chemical name: "this compound". Avoid abbreviations.[16]

    • If it is a mixture, list all constituents and their approximate percentages.[15]

    • The relevant hazard warnings (e.g., "Toxic," "Potential Carcinogen," "Reactive").[17]

Step 3: Waste Accumulation and Storage

  • Collect all waste streams containing this compound (e.g., pure excess compound, contaminated solutions, reaction mother liquors) in the designated, labeled container.

  • Keep the waste container closed at all times except when adding waste.[7][8]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][15][17]

  • Segregate Incompatibles: Store this waste away from strong oxidizing agents (e.g., nitric acid, permanganates, hypochlorites), strong acids, and strong bases.[12][15]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks or spills.[7][8][14]

Step 4: Request a Waste Pickup

  • Once the container is full (typically no more than 90% capacity to allow for expansion), or if the project is complete, arrange for disposal.[13]

  • Follow your institution's procedure to request a hazardous waste pickup from the EHS department.[8][12] Do not move the waste to other locations yourself.[8]

DisposalWorkflow Disposal Decision Workflow for this compound start Generate Waste Containing This compound char Characterize Waste: Inferred Hazardous due to Aromatic Amine & Hydrazide Moieties start->char container Select Compatible, Leak-Proof Container with Screw Cap char->container label Affix 'Hazardous Waste' Label. List Full Chemical Name(s) and Hazard Warnings. container->label store Store in Designated SAA: - Keep Container Closed - Use Secondary Containment - Segregate from Incompatibles label->store pickup Container is Full or Waste is No Longer Generated store->pickup request Request Pickup by Institutional EHS/ Hazardous Waste Vendor pickup->request end_node Proper Disposal via Licensed Facility request->end_node

Caption: Decision workflow for proper laboratory disposal.

Emergency Procedures: Spill Management

Accidental spills must be treated as a hazardous event. Always prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or spills in poorly ventilated areas, evacuate the lab.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Contain the Spill: Use absorbent pads or other appropriate spill control materials to dike the spill and prevent it from spreading or entering drains.

  • Clean the Spill:

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand).

    • For a solid spill , carefully sweep it up, avoiding the creation of dust.

  • Collect Waste: Place all contaminated spill cleanup materials into a designated hazardous waste container.[8] Label the container appropriately, describing the contents (e.g., "Spill Debris with this compound").

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

By adhering to this comprehensive, safety-first approach, researchers can ensure the responsible and compliant disposal of this compound, protecting both themselves and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical and Hazardous Waste. Harvard University Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley College of Chemistry. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. PubMed. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Methods and systems for neutralization of hydrazine.
  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. Defense Technical Information Center. [Link]

  • Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Aromatic Amine DECONtamination Solution Safety Data Sheet. SKC Inc. [Link]

  • Standard Lab Operating Procedure for: Hydrazines. The Brückner Research Group, University of Connecticut. [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

  • Electrochemical oxidation of wastewater containing aromatic amines using a flow electrolytic reactor. International Journal of Environment and Pollution. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemistry of the Hypochlorite Neutralization of Hydrazine Fuels. Office of Scientific and Technical Information (OSTI). [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • The Disposal of Laboratory Waste. University of Reading. [Link]

  • Oxidation of Aromatic Amines to Nitro Compounds. ScienceMadness.org. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of 2-[(2,4-Dimethylphenyl)amino]butanohydrazide, a compound of interest for researchers in drug development and organic synthesis. Given the absence of specific toxicological data for this novel compound, this guide is built upon a conservative assessment of its structural components: the hydrazide functional group and the 2,4-dimethylaniline moiety. The protocols outlined herein are designed to ensure the highest level of safety and experimental integrity.

At-a-Glance Hazard Assessment

Due to its chemical structure, this compound should be treated as a potentially hazardous substance. The primary concerns stem from the known toxicities of related compounds.

  • Hydrazide Moiety : Hydrazide compounds are recognized as potentially toxic if ingested, inhaled, or absorbed through the skin.[1] Some are also known to be corrosive and potential carcinogens.[1]

  • 2,4-Dimethylaniline Moiety : This aromatic amine is classified as acutely toxic and may cause damage to organs through prolonged or repeated exposure.[2] It is crucial to prevent direct contact and inhalation.[3]

Therefore, a cautious approach is mandatory. All handling of this compound must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.[1][4]

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[1] This is non-negotiable for any procedure involving the solid compound or its solutions. The fume hood serves to:

  • Contain Vapors and Aerosols : Prevents the inhalation of any potentially harmful airborne particles or vapors.

  • Provide a Physical Barrier : The sash of the fume hood offers a layer of protection against splashes and unforeseen reactions.

Additionally, an eyewash station and a safety shower must be readily accessible in the laboratory.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.[4]Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]Flame-resistant lab coat.[4]Recommended as a precaution, especially if dust is generated. An N95 respirator is a minimum.[5][7]
Solution Preparation and Transfers Chemical safety goggles with side shields or a face shield.[4]Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]Flame-resistant lab coat.[4]Generally not required if performed in a certified fume hood.
Running Reactions and Work-up Chemical safety goggles with side shields or a face shield.[4]Chemical-resistant gloves (Nitrile or Neoprene recommended).[4]Flame-resistant lab coat.[4]Generally not required if performed in a certified fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[6]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.A full-face respirator with appropriate cartridges should be used for significant spills.[4]

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Assess Task weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Running Reaction start->reaction spill Spill Cleanup start->spill goggles_shield Safety Goggles or Face Shield weighing->goggles_shield gloves Nitrile/Neoprene Gloves weighing->gloves lab_coat Lab Coat weighing->lab_coat respirator Respirator (N95 or higher) weighing->respirator Recommended solution->goggles_shield solution->gloves solution->lab_coat reaction->goggles_shield reaction->gloves reaction->lab_coat spill->goggles_shield spill->gloves Heavy-duty spill->lab_coat w/ Apron spill->respirator Required

Caption: A decision-making workflow for selecting appropriate PPE.

Step-by-Step Handling Procedures

4.1. Weighing the Solid Compound

  • Preparation : Don all required PPE as outlined in the table above. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare : Place a clean, dry weighing vessel on the balance and tare it.

  • Transfer : Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.[5]

  • Cleaning : After weighing, carefully clean the spatula and the area around the balance with a solvent-moistened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • Sealing : Tightly seal the stock container of the compound.[5]

4.2. Preparing Solutions

  • Preparation : In a chemical fume hood, assemble all necessary glassware, the weighed compound, and the solvent. Don the appropriate PPE.

  • Addition of Solvent : Add the solvent to the flask that will contain the final solution.

  • Dissolution : Slowly and carefully add the weighed this compound to the solvent with gentle stirring to avoid splashing.

  • Rinsing : If a weighing vessel was used, rinse it with a small amount of the solvent and add the rinsing to the bulk solution to ensure a complete transfer.

  • Labeling : Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

5.1. Spills

  • Small Spills (in a fume hood) :

    • Alert nearby colleagues.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (outside a fume hood) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2. Personal Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

  • Segregation : Do not mix waste containing this compound with other waste streams.[1]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage : Store waste containers in a designated satellite accumulation area, preferably with secondary containment.

  • Disposal : Follow your institution's EHS guidelines for the final disposal of hazardous chemical waste. One common method for hydrazine-containing waste is through incineration in a facility equipped with afterburners and scrubbers.[8]

Diagram 2: Waste Disposal Workflow

Disposal_Workflow start Generate Waste segregate Segregate from Other Waste Streams start->segregate label_waste Label Container Clearly segregate->label_waste store Store in Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: A streamlined process for the safe disposal of chemical waste.

Conclusion

The responsible use of novel chemical entities is a cornerstone of scientific research. By adhering to these guidelines, which are grounded in the known hazards of analogous compounds, you can effectively mitigate risks and ensure a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for 2,4-Dimethylaniline (CASRN 95-68-1). Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). N,N-Dimethylaniline - IDLH. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,4-Dimethylphenyl)amino]butanohydrazide
Reactant of Route 2
2-[(2,4-Dimethylphenyl)amino]butanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.